Grotan OX
Description
The exact mass of the compound Oxazolidine, 3,3'-methylenebis[5-methyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methyl-3-[(5-methyl-1,3-oxazolidin-3-yl)methyl]-1,3-oxazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-8-3-10(6-12-8)5-11-4-9(2)13-7-11/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNKGKERDFRIJPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CO1)CN2CC(OC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5051234 | |
| Record name | 3,3'-Methylenebis(5-methyloxazolidine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Oxazolidine, 3,3'-methylenebis[5-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
66204-44-2 | |
| Record name | Grotan OX | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66204-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Grotan OX | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066204442 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxazolidine, 3,3'-methylenebis[5-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,3'-Methylenebis(5-methyloxazolidine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-methylenebis[5-methyloxazolidine] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.195 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLENEBIS(5-METHYLOXAZOLIDINE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M01VGS53YW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of 3,3'-Methylenebis[5-methyloxazolidine]
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,3'-Methylenebis[5-methyloxazolidine] (MBO) is a broad-spectrum biocide widely utilized for microbial control in various industrial applications, including metalworking fluids, water treatment, and as a preservative in coatings and paints.[1][2] Its efficacy stems from its function as a formaldehyde-releasing agent. This technical guide delineates the core mechanism of action of MBO, focusing on its chemical properties, the kinetics of formaldehyde release, and its subsequent antimicrobial effects. This document synthesizes available data to provide a comprehensive resource for researchers, scientists, and professionals involved in drug development and microbial control.
Chemical and Physical Properties
3,3'-Methylenebis[5-methyloxazolidine] is a cyclic organic compound. Key physical and chemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 66204-44-2 |
| Molecular Formula | C₉H₁₈N₂O₂ |
| Molecular Weight | 186.25 g/mol |
| Appearance | Colorless to pale yellow transparent liquid |
| Density (g/mL) | 1.00 - 1.20 |
| pH (1% aqueous solution) | 9.00 - 11.00 |
| Solubility | Soluble in water, dispersible in oil |
Source: WUHAN GLORY Co., Ltd.[1]
Core Mechanism of Action: Formaldehyde Release
The primary mechanism of antimicrobial action for 3,3'-methylenebis[5-methyloxazolidine] is the slow and sustained release of formaldehyde through hydrolysis.[2] In aqueous environments, the oxazolidine rings undergo cleavage, yielding formaldehyde and isopropanolamine.[2]
This controlled release of formaldehyde is critical to its function as a biocide, providing both a rapid antimicrobial effect and long-term protection.[1]
Hydrolysis and Formaldehyde Release Kinetics
The rate of formaldehyde release from MBO is dependent on environmental conditions, most notably pH. A study on the hydrolysis of a 1% solution of MBO demonstrated that the release of formaldehyde is most rapid in acidic conditions (pH 4), reaching its maximum release in just over 5 hours. At neutral (pH 7) and alkaline (pH 9) conditions, the rate of release is comparatively slower.
A visual representation of the hydrolysis process is provided below.
Antimicrobial Action of Released Formaldehyde
Once released, formaldehyde exerts its potent biocidal activity through non-specific alkylation of cellular macromolecules. Formaldehyde readily reacts with primary amino groups, sulfhydryl groups, and other nucleophilic sites found in proteins and nucleic acids (DNA and RNA).
This cross-linking of essential biomolecules disrupts normal cellular function, leading to microbial death. The key effects include:
-
Enzyme Inactivation: Cross-linking of enzymes leads to conformational changes and loss of catalytic activity, halting essential metabolic pathways.
-
Disruption of Membrane Integrity: Damage to membrane proteins can compromise the cell's structural integrity and transport functions.
-
DNA Damage: Formaldehyde can cause DNA-protein cross-links, inhibiting DNA replication and transcription, ultimately preventing cell division and leading to cell death.
The signaling pathway of formaldehyde's antimicrobial action is depicted below.
Antimicrobial Efficacy
Experimental Protocols
Determination of Antimicrobial Activity
Standardized methods are employed to evaluate the antimicrobial efficacy of MBO. A common protocol is the ASTM E-1259-05: Standard Test Method for Evaluation of Antimicrobial Agents in Aqueous Metalworking Fluids .
Experimental Workflow for ASTM E-1259-05:
-
Preparation of Inoculum: A mixed culture of relevant microorganisms (bacteria, yeast, fungi) is prepared and standardized.
-
Treatment: The test biocide (MBO) is added at various concentrations to the metalworking fluid.
-
Inoculation: The treated metalworking fluid is inoculated with the prepared microbial suspension.
-
Incubation: Samples are incubated under controlled conditions (temperature, agitation) for a specified period.
-
Enumeration: At regular intervals, aliquots are taken, serially diluted, and plated on appropriate growth media to determine the number of viable microorganisms.
-
Evaluation: The reduction in microbial count over time is calculated to determine the efficacy of the biocide.
References
Chemical and physical properties of 3,3'-methylenebis[5-methyloxazolidine]
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3'-methylenebis[5-methyloxazolidine] (CAS No. 66204-44-2), commonly known as MBO, is a bicyclic oxazolidine derivative recognized for its potent biocidal properties. It functions as a formaldehyde-releasing agent, exhibiting broad-spectrum efficacy against bacteria, yeasts, and molds.[1] Its primary applications are as a preservative in water-based industrial products such as metalworking fluids, paints, and coatings, as well as in water treatment systems.[1][2] While its industrial utility is well-established, its classification as a potential carcinogen necessitates careful handling and risk assessment.[3] This guide provides a comprehensive overview of the chemical and physical properties of 3,3'-methylenebis[5-methyloxazolidine], along with relevant experimental protocols and logical workflows.
Chemical and Physical Properties
The chemical and physical properties of 3,3'-methylenebis[5-methyloxazolidine] are summarized in the tables below. These properties are crucial for its application, formulation, and safety management.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Appearance | Colorless to pale yellow transparent liquid | [2] |
| Molecular Formula | C₉H₁₈N₂O₂ | [4] |
| Molecular Weight | 186.25 g/mol | [4] |
| Density | 1.00 - 1.20 g/mL (range); 1.062 g/cm³ (specific) | [2][5] |
| Boiling Point | 247.6 °C at 760 mmHg | [5] |
| Flash Point | 70.1 °C | [5] |
| Vapor Pressure | 1.4 Pa at 25 °C | [2] |
| Solubility | Soluble in water, dispersible in oil | [6] |
| pH (1% aqueous solution) | 9.00 - 11.00 | [2] |
Table 2: Chemical Identifiers
| Identifier | Value | Reference(s) |
| CAS Number | 66204-44-2 | [4] |
| EC Number | 266-235-8 | [5] |
| Synonyms | 5-methyl-3-({[5-methyl-1,3-oxazolidin-3-yl]methyl})-1,3-oxazolidine, Grotan OX | [6] |
Table 3: Spectral Data
| Spectral Data Type | Details |
| Nuclear Magnetic Resonance (NMR) | Publicly available experimental ¹H and ¹³C NMR spectra for 3,3'-methylenebis[5-methyloxazolidine] could not be located in the searched databases. |
| Infrared (IR) Spectroscopy | Publicly available experimental IR spectra for 3,3'-methylenebis[5-methyloxazolidine] could not be located in the searched databases. |
| Mass Spectrometry (MS) | Publicly available experimental mass spectra for 3,3'-methylenebis[5-methyloxazolidine] could not be located in the searched databases. |
Experimental Protocols
Detailed experimental protocols for the synthesis and toxicological evaluation of 3,3'-methylenebis[5-methyloxazolidine] are outlined below.
Synthesis of 3,3'-methylenebis[5-methyloxazolidine]
The synthesis of 3,3'-methylenebis[5-methyloxazolidine] is achieved through a condensation reaction between isopropanolamine (1-amino-2-propanol) and formaldehyde.[1]
Materials:
-
Isopropanolamine
-
Formaldehyde (or paraformaldehyde)
-
Reaction vessel with a heating and stirring mechanism
-
Distillation apparatus
-
Vacuum source
Procedure:
-
Isopropanolamine and formaldehyde are charged into the reaction vessel in a 2:3 molar ratio.[1]
-
The reaction mixture is heated to approximately 80°C with continuous stirring. The reaction is exothermic.[1]
-
The water formed during the condensation reaction is continuously removed by distillation to drive the equilibrium towards product formation.[1]
-
After the removal of water is complete, the crude product is purified by vacuum distillation to yield 3,3'-methylenebis[5-methyloxazolidine] as a colorless to pale yellow liquid.[1]
Toxicological Evaluation
Given its classification as a skin sensitizer and potential mutagen, standardized toxicological assays are critical. The following are representative protocols based on OECD guidelines.
This method is used to assess the potential of a substance to cause skin sensitization.[7][8]
Principle: The test involves a two-stage process: induction and challenge. During induction, the test substance is introduced to the immune system of guinea pigs. After a rest period, a challenge dose is applied to determine if a hypersensitive reaction occurs.[7]
Procedure:
-
Induction Phase:
-
Rest Period: A 10-14 day rest period follows the induction phase to allow for the development of an immune response.[8]
-
Challenge Phase:
-
Day 21: A non-irritating concentration of the test substance is applied topically to a freshly clipped area on the flank of both the test and control animals.[2]
-
-
Observation: The challenge sites are observed for signs of erythema and edema at 24 and 48 hours after the challenge application. The severity of the skin reactions is graded.[2]
This assay is a widely used method to evaluate the mutagenic potential of a chemical.[10][11]
Principle: The assay utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively). The test substance is assessed for its ability to cause a reverse mutation, restoring the bacteria's ability to produce the amino acid and subsequently grow on a minimal medium.[12]
Procedure:
-
Preparation: The test substance is prepared in various concentrations. The bacterial tester strains are cultured overnight.
-
Exposure: The bacterial cultures are exposed to the test substance, both with and without a metabolic activation system (S9 mix, which simulates mammalian metabolism).[11] This can be done using the plate incorporation method or the pre-incubation method.[12]
-
Incubation: The treated plates are incubated for 48-72 hours.
-
Scoring: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[12]
Visualizations
The following diagrams illustrate key processes related to 3,3'-methylenebis[5-methyloxazolidine].
Synthesis and Hydrolysis Pathway
Caption: Synthesis and hydrolysis of 3,3'-methylenebis[5-methyloxazolidine].
Biocidal Action Workflow
Caption: Proposed mechanism of biocidal action via formaldehyde release.
Generalized Biocidal Efficacy Testing Workflow
Caption: A generalized workflow for testing biocidal efficacy.
References
- 1. 3,3'-METHYLENE BIS[5-METHYLOXAZOLIDINE] - Ataman Kimya [atamanchemicals.com]
- 2. oecd.org [oecd.org]
- 3. youtube.com [youtube.com]
- 4. santos.com [santos.com]
- 5. pinpools.com [pinpools.com]
- 6. This compound | C9H18N2O2 | CID 128328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. nucro-technics.com [nucro-technics.com]
- 9. Skin sensitization test (oecd 406) | PPTX [slideshare.net]
- 10. nib.si [nib.si]
- 11. biosafe.fi [biosafe.fi]
- 12. The bacterial reverse mutation test | RE-Place [re-place.be]
The Formaldehyde-Releasing Mechanism of 3,3'-methylenebis[5-methyloxazolidine]: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,3'-methylenebis[5-methyloxazolidine] is a widely utilized biocide and preservative known for its efficacy in controlling microbial growth in various industrial and consumer products. Its antimicrobial activity stems from its ability to release formaldehyde, a potent biocide. Understanding the precise mechanism and kinetics of this formaldehyde release is paramount for optimizing its application, ensuring safety, and complying with regulatory standards. This technical guide provides a comprehensive overview of the formaldehyde-releasing mechanism of 3,3'-methylenebis[5-methyloxazolidine], detailing the underlying chemical reactions, influencing factors, and analytical methodologies for its quantification.
Introduction
Formaldehyde-releasing agents are a class of antimicrobial preservatives that gradually decompose to release small amounts of formaldehyde, thereby inhibiting the growth of bacteria, yeasts, and molds. 3,3'-methylenebis[5-methyloxazolidine], a bis-oxazolidine compound, is a prominent member of this class. Its stability in formulation and controlled release of the active agent make it a versatile preservative. This document will delve into the core of its functionality: the hydrolysis-driven mechanism of formaldehyde release.
The Hydrolysis-Driven Formaldehyde-Releasing Mechanism
The release of formaldehyde from 3,3'-methylenebis[5-methyloxazolidine] is not a direct dissociation but rather a multi-step process initiated by hydrolysis. The presence of water is essential for the breakdown of the oxazolidine rings. The overall reaction is influenced by factors such as pH and temperature.
The proposed mechanism, based on studies of analogous bis-oxazolidine structures, involves a two-stage hydrolysis. The first stage involves the cleavage of the methylene bridge linking the two oxazolidine rings, followed by the hydrolysis of the individual oxazolidine rings.
Stage 1: Cleavage of the Methylene Bridge and Formation of Intermediates
In the presence of water, one of the oxazolidine rings of the bis-structure undergoes hydrolysis. This initial step is often the rate-limiting step and is subject to acid-base catalysis. The reaction proceeds through a hemiaminal intermediate, leading to the formation of a mono-oxazolidine species and a reactive N-hydroxymethyl derivative of the other oxazolidine.
Stage 2: Hydrolysis of the Mono-oxazolidine and Formaldehyde Release
The mono-oxazolidine intermediate and the N-hydroxymethyl derivative are less stable than the parent bis-oxazolidine and readily hydrolyze. The oxazolidine ring opens to form the corresponding amino alcohol (1-amino-2-propanol) and releases a molecule of formaldehyde.
Below is a diagrammatic representation of the proposed hydrolysis pathway:
Quantitative Data on Formaldehyde Release
The rate of formaldehyde release from 3,3'-methylenebis[5-methyloxazolidine] is significantly influenced by environmental conditions. While specific kinetic data for this compound is not extensively published, the general behavior of formaldehyde-releasers provides a strong indication of its performance.
| Parameter | Condition | Effect on Formaldehyde Release | General Trend |
| pH | Acidic (pH < 4) | Slower release rate | The oxazolidine nitrogen is protonated, increasing stability. |
| Neutral (pH 6-8) | Moderate release rate | Hydrolysis proceeds at a baseline rate. | |
| Alkaline (pH > 8) | Faster release rate | Hydroxide ions can catalyze the hydrolysis reaction. | |
| Temperature | Low (e.g., 4°C) | Very slow release rate | Reduced kinetic energy of molecules slows the reaction. |
| Ambient (e.g., 25°C) | Moderate release rate | A baseline for typical storage and use conditions. | |
| Elevated (e.g., 40°C) | Significantly faster release rate | Increased temperature provides the activation energy for hydrolysis. |
Experimental Protocols
The quantification of released formaldehyde is crucial for assessing the efficacy and safety of 3,3'-methylenebis[5-methyloxazolidine]. The most common and reliable method is High-Performance Liquid Chromatography (HPLC) with UV detection, following derivatization of the released formaldehyde.
Principle
Formaldehyde in an aqueous sample is reacted with 2,4-dinitrophenylhydrazine (DNPH) in an acidic medium to form a stable, yellow-colored 2,4-dinitrophenylhydrazone derivative. This derivative is then separated and quantified by reverse-phase HPLC with a UV detector.
Experimental Workflow
The following diagram illustrates the typical workflow for the analysis of formaldehyde released from a product containing 3,3'-methylenebis[5-methyloxazolidine].
Detailed Methodology
1. Reagents and Materials:
-
3,3'-methylenebis[5-methyloxazolidine] standard
-
Formaldehyde standard solution
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
pH buffers
-
Solid Phase Extraction (SPE) cartridges (DNPH-coated) or TGS tubes with DNPH
2. Sample Preparation and Hydrolysis:
-
Prepare aqueous solutions of 3,3'-methylenebis[5-methyloxazolidine] at known concentrations.
-
Adjust the pH of the solutions using appropriate buffers to the desired levels (e.g., pH 4, 7, 9).
-
Incubate the solutions at controlled temperatures (e.g., 4°C, 25°C, 40°C) for specific time intervals.
3. Derivatization:
-
At each time point, take an aliquot of the sample solution.
-
Add an excess of acidic DNPH solution (e.g., DNPH in acetonitrile with phosphoric acid).
-
Allow the derivatization reaction to proceed in a controlled temperature environment (e.g., 40°C for 30 minutes).
4. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detector: UV detector set at a wavelength of approximately 360 nm.
5. Quantification:
-
Prepare a calibration curve using standard solutions of formaldehyde-DNPH derivative of known concentrations.
-
Integrate the peak area of the formaldehyde-DNPH derivative in the sample chromatograms.
-
Calculate the concentration of released formaldehyde in the samples by comparing the peak areas with the calibration curve.
Conclusion
The formaldehyde-releasing mechanism of 3,3'-methylenebis[5-methyloxazolidine] is a controlled, hydrolysis-dependent process that is fundamental to its function as a preservative. The rate of formaldehyde release is intricately linked to the pH and temperature of the surrounding environment, allowing for a degree of modulation in its activity. Accurate quantification of the released formaldehyde is achievable through established analytical techniques, primarily HPLC with DNPH derivatization. For professionals in research, development, and quality control, a thorough understanding of this mechanism is essential for the effective and safe application of this important biocide.
Technical Guide: Structural Elucidation and Characterization of CAS 66204-44-2
An In-depth Analysis of 3,3'-methylenebis[5-methyloxazolidine]
Introduction
The compound identified by CAS number 66204-44-2 is chemically known as 3,3'-methylenebis[5-methyloxazolidine]. It is a bicyclic organic compound widely utilized in industrial applications as a broad-spectrum biocide and preservative. This technical guide provides a comprehensive overview of its structural elucidation and physicochemical characterization for researchers, scientists, and professionals in drug development and chemical manufacturing. This molecule is also known by various trade names, including Grotan OX.
Chemical Identity and Physicochemical Properties
The fundamental identification and key physicochemical properties of 3,3'-methylenebis[5-methyloxazolidine] are summarized below.
| Property | Value |
| IUPAC Name | 5-methyl-3-[(5-methyl-1,3-oxazolidin-3-yl)methyl]-1,3-oxazolidine |
| Synonyms | This compound, MBO, 3,3'-Methylenebis(5-methyloxazolidine) |
| Molecular Formula | C₉H₁₈N₂O₂ |
| Molecular Weight | 186.25 g/mol |
| Appearance | Colorless to pale yellow transparent liquid |
| Boiling Point | 247.6 °C at 760 mmHg |
| Density | 1.00 - 1.20 g/mL |
| pH (1% aqueous solution) | 9.0 - 11.0 |
| Solubility | Soluble in water, dispersible in oil |
Table 1: Chemical Identity and Physicochemical Properties of CAS 66204-44-2.
Structural Elucidation
The structural confirmation of 3,3'-methylenebis[5-methyloxazolidine] relies on a combination of spectroscopic techniques. While detailed experimental data from peer-reviewed literature is limited, the expected analytical approaches are outlined below.
Synthesis
3,3'-methylenebis[5-methyloxazolidine] is synthesized through the condensation reaction of paraformaldehyde and 2-hydroxypropylamine. The reaction stoichiometry is crucial and typically involves a 3:2 molar ratio of the reactants. The process is characterized by being a UVCB substance (Substances of Unknown or Variable composition, Complex reaction products or Biological materials), indicating the product is a complex reaction mixture.
Spectroscopic Characterization
NMR spectroscopy is a pivotal technique for the structural elucidation of organic molecules. For 3,3'-methylenebis[5-methyloxazolidine], both ¹H and ¹³C NMR would be employed to confirm the connectivity of atoms.
Experimental Protocol (Hypothetical):
-
Instrument: Bruker Avance 400 MHz spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Standard: Tetramethylsilane (TMS) as an internal standard.
-
¹H NMR: Acquisition of a standard proton spectrum to identify the chemical shifts and coupling patterns of the different proton environments.
-
¹³C NMR: Acquisition of a proton-decoupled carbon spectrum to determine the number and chemical shifts of unique carbon atoms.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its structure.
Experimental Protocol (Hypothetical):
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF).
-
Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI).
-
Analysis: Determination of the parent molecular ion peak and analysis of the fragmentation pattern to identify characteristic fragments of the oxazolidine rings and the methylene bridge.
Analytical Characterization
The quantitative analysis of 3,3'-methylenebis[5-methyloxazolidine] in various matrices is essential for quality control and formulation development. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.
High-Performance Liquid Chromatography (HPLC)
An HPLC method with Diode-Array Detection (DAD) is suitable for the determination of 3,3'-methylenebis[5-methyloxazolidine].
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a DAD detector.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or a suitable buffer.
-
Detection: UV detection at a wavelength where the analyte exhibits maximum absorbance.
-
Sample Preparation: For analysis in industrial fluids, a sample clean-up step using a DNPH (2,4-Dinitrophenylhydrazine) cartridge may be employed to derivatize and extract the analyte.
Biological Activity and Applications
The primary application of 3,3'-methylenebis[5-methyloxazolidine] is as a biocide in various industrial formulations, including metalworking fluids, paints, and coatings. Its antimicrobial activity is attributed to the slow release of formaldehyde, which acts as a potent antimicrobial agent. Due to its industrial application, there is no established signaling pathway in a biological context relevant to drug development.
Conclusion
3,3'-methylenebis[5-methyloxazolidine] (CAS 66204-44-2) is a well-established industrial biocide. Its structural and analytical characterization can be performed using standard spectroscopic and chromatographic techniques. This guide provides an overview of the key methodologies and expected outcomes for the elucidation and characterization of this compound. Further research into publicly available, detailed experimental data would be beneficial for a more in-depth understanding.
An In-depth Technical Guide to the Nucleophilic Substitution Reactions of 3,3'-methylenebis[5-methyloxazolidine]
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,3'-methylenebis[5-methyloxazolidine] (MBO), a heterocyclic compound synthesized from the condensation of isopropanolamine and formaldehyde, is a versatile molecule whose chemistry is dominated by its susceptibility to nucleophilic attack. Primarily known as a "formaldehyde releaser," its utility as a biocide and hydrogen sulfide (H₂S) scavenger is rooted in the ring-opening reactions of its oxazolidine moieties. This guide provides a comprehensive overview of the nucleophilic substitution reactions of MBO, detailing reaction mechanisms, experimental protocols for its synthesis, and a summary of its reactivity with various nucleophiles, including water (hydrolysis) and thiols. The information presented is intended to support researchers and professionals in the fields of chemistry and drug development in understanding and harnessing the reactivity of this important chemical entity.
Introduction
3,3'-methylenebis[5-methyloxazolidine] (MBO) is a bis-oxazolidine that serves as a key example of an N,O-acetal. Its structure, featuring two oxazolidine rings linked by a methylene bridge, renders the carbon atoms adjacent to the nitrogen and oxygen atoms electrophilic and thus susceptible to nucleophilic substitution.[1] These reactions typically proceed via a ring-opening mechanism, which is fundamental to its primary applications.
In aqueous environments, MBO undergoes slow decomposition back to its precursors, 1-aminopropan-2-ol and formaldehyde.[2] This controlled release of formaldehyde is the basis for its broad-spectrum biocidal activity against bacteria, fungi, and algae.[2] Furthermore, MBO is widely utilized in the oil and gas industry as a scavenger for hydrogen sulfide (H₂S), a toxic and corrosive gas.[3]
This technical guide will delve into the core aspects of MBO's reactivity, with a focus on its nucleophilic substitution reactions. It will provide detailed experimental protocols for its synthesis, outline the mechanisms of its key reactions, and present available data in a structured format to facilitate understanding and further research.
Synthesis of 3,3'-methylenebis[5-methyloxazolidine]
The synthesis of MBO is achieved through the condensation reaction of isopropanolamine and formaldehyde. The stoichiometry of the reactants is crucial; a 2:3 molar ratio of isopropanolamine to formaldehyde is typically employed to favor the formation of the bis-oxazolidine structure.[3] The reaction is generally carried out under dehydrating conditions to drive the equilibrium towards the product.
Experimental Protocols for MBO Synthesis
Below are detailed experimental protocols for the synthesis of MBO, with variations in formaldehyde source, reaction temperature, and duration.
Table 1: Summary of Synthesis Protocols for 3,3'-methylenebis[5-methyloxazolidine]
| Protocol | Isopropanolamine (molar eq.) | Formaldehyde (molar eq.) | Catalyst (molar eq.) | Reaction Temp. (°C) | Reaction Time (h) | Yield (%) |
| A | 1 | 1.4 (from 96% paraformaldehyde) | 1,1,3,3-tetramethylguanidine (0.002) | <120 (during addition), then 80 | 5 | 98.68 |
| B | 1 | 1.2 (from 37% formaldehyde solution) | 1,1,3,3-tetramethylguanidine (0.007) | <70 (during addition), then 70 | 4 | 97.07 |
| C | 1 | 1.8 (from 50% formaldehyde solution) | 1,1,3,3-tetramethylguanidine (0.002) | <120 (during addition), then 85 | 10 | 97.16 |
| D | 1 | 2.0 (from 37% formaldehyde solution) | 1,1,3,3-tetramethylguanidine (0.0065) | <110 (during addition), then 120 | 3 | 96.52 |
Protocol A: Synthesis using Paraformaldehyde
-
Materials:
-
Isopropanolamine (2 mol, 150 g)
-
96% Solid Paraformaldehyde (2.8 mol, 87.5 g)
-
1,1,3,3-tetramethylguanidine (0.004 mol, 0.46 g)
-
500 mL four-neck flask equipped with an electric stirrer and a condenser
-
-
Procedure:
-
Charge the four-neck flask with isopropanolamine and 1,1,3,3-tetramethylguanidine.
-
In an ice water bath, slowly add the solid paraformaldehyde to the flask, ensuring the temperature does not exceed 120 °C during the addition.
-
After the addition is complete, maintain the reaction mixture at 80 °C for 5 hours with stirring.
-
Cool the mixture to room temperature.
-
Remove water by reduced pressure distillation to obtain the target product.
-
Expected Yield: 180.45 g (98.68%)
-
Protocol B: Synthesis using Formaldehyde Solution
-
Materials:
-
Isopropanolamine (2 mol, 150 g)
-
37% Formaldehyde solution (2.4 mol, 194.59 g)
-
1,1,3,3-tetramethylguanidine (0.007 mol, 0.81 g)
-
1000 mL four-neck flask equipped with an electric stirrer and a condenser
-
-
Procedure:
-
Add isopropanolamine and 1,1,3,3-tetramethylguanidine to the four-neck flask.
-
In an ice water bath, slowly add the formaldehyde solution to the flask, keeping the temperature below 70 °C.
-
Once the addition is complete, maintain the reaction at 70 °C for 4 hours with stirring.
-
Cool the mixture to room temperature.
-
Distill off the water under reduced pressure to yield the final product.
-
Expected Yield: 181.54 g (97.07%)
-
Nucleophilic Substitution Reactions and Mechanisms
The reactivity of MBO is centered around the electrophilic nature of the C2 and C6' carbons of the oxazolidine rings. Nucleophilic attack on these carbons leads to ring opening.
Hydrolysis: Reaction with Water
In aqueous solutions, MBO is in a dynamic equilibrium with its ring-opened form, which ultimately leads to the release of formaldehyde and isopropanolamine.[1][2] This hydrolysis is the fundamental reason for its classification as a formaldehyde-releaser biocide.
Caption: Proposed mechanism for the hydrolysis of MBO.
Reaction with Thiols (Hydrogen Sulfide Scavenging)
MBO is an effective scavenger for H₂S. The reaction involves the nucleophilic attack of the hydrosulfide ion (HS⁻) on the oxazolidine ring, leading to the formation of less harmful and more stable products. The exact mechanism is complex and can lead to various sulfur-containing organic compounds. A plausible initial step involves the ring-opening of the oxazolidine.
Caption: Logical workflow for H₂S scavenging by MBO.
Reaction with Phenols and Amines
The reaction of MBO with other nucleophiles such as phenols and amines is anticipated to follow a similar ring-opening pathway. The lone pair of electrons on the oxygen of a phenol or the nitrogen of an amine can attack the electrophilic carbon of the oxazolidine ring. This would result in the formation of a new C-O or C-N bond, respectively, and the cleavage of the C-O bond within the ring. These reactions are of interest for the synthesis of novel functionalized molecules.
Visualization of Key Relationships
Caption: Overview of MBO's primary nucleophilic reactions.
Conclusion
3,3'-methylenebis[5-methyloxazolidine] is a reactive molecule with a chemistry defined by the susceptibility of its oxazolidine rings to nucleophilic attack. This reactivity is the basis for its important industrial applications as a biocide and an H₂S scavenger. While detailed quantitative data for many of its nucleophilic substitution reactions remain to be fully elucidated in the public domain, the established principles of N,O-acetal chemistry provide a robust framework for understanding its behavior. The experimental protocols for its synthesis are well-defined, allowing for its preparation in high yields. Further research into the kinetics and mechanisms of its reactions with a broader range of nucleophiles will undoubtedly open up new avenues for its application in organic synthesis and materials science.
References
Understanding the UVCB Nature of Oxazolidine Biocide Mixtures: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the UVCB (Unknown or Variable composition, Complex reaction products, or Biological materials) nature of oxazolidine biocide mixtures. These substances present unique challenges for chemical characterization, toxicological assessment, and regulatory compliance due to their inherent complexity. This document outlines the typical composition of these mixtures, details the experimental protocols for their analysis, and discusses the primary toxicological pathways associated with their use.
The UVCB Nature of Oxazolidine Biocides
Oxazolidine biocides are frequently classified as UVCB substances because they are not single, well-defined chemicals but rather complex mixtures. Their composition can vary depending on the specific manufacturing process, the ratio of starting materials, and the reaction conditions. The primary reaction involves the condensation of an amino alcohol with an aldehyde, most commonly formaldehyde.
The complexity arises from:
-
Incomplete Reactions: The manufacturing process may result in a mixture containing unreacted starting materials.
-
Side Reactions: The formation of various isomers and oligomers can occur.
-
Equilibrium Dynamics: The final product is often in equilibrium with its precursors and hydrolysis products, particularly in the presence of water.
This variability makes it challenging to define a precise chemical identity and composition, necessitating their classification as UVCB substances under regulatory frameworks such as REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) in Europe.
Characterization and Composition of Oxazolidine Biocide Mixtures
The characterization of UVCB oxazolidine mixtures requires a combination of analytical techniques to identify and quantify the various components. A whole-substance approach is often employed for regulatory assessment, where the mixture is tested as a whole.
Table 1: Illustrative Composition of a UVCB Oxazolidine Biocide Mixture
| Constituent Group | Typical Concentration Range (%) | Analytical Method for Identification |
| Main Oxazolidine Components | 70 - 90% | Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Unreacted Amino Alcohols | 1 - 10% | High-Performance Liquid Chromatography (HPLC), GC-MS |
| Free Formaldehyde | < 1% | HPLC with derivatization (e.g., DNPH method) |
| Water | 1 - 5% | Karl Fischer Titration |
| Oligomeric Byproducts | 1 - 15% | Gel Permeation Chromatography (GPC), Liquid Chromatography-Mass Spectrometry (LC-MS) |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and toxicological assessment of UVCB oxazolidine biocide mixtures.
Protocol 1: Compositional Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A representative sample of the oxazolidine biocide mixture is diluted in a suitable solvent (e.g., dichloromethane or ethyl acetate). An internal standard is added for quantification.
-
GC Separation: The diluted sample is injected into a gas chromatograph equipped with a capillary column suitable for separating volatile and semi-volatile organic compounds. A temperature gradient is applied to ensure the elution of all components.
-
MS Detection: The eluting components are ionized and fragmented in the mass spectrometer. The resulting mass spectra are used to identify the individual chemical structures by comparison with spectral libraries and reference standards.
-
Quantification: The concentration of each identified component is determined by comparing its peak area to that of the internal standard.
Protocol 2: In Vitro Genotoxicity Assessment - Micronucleus Test
The genotoxic potential of UVCB oxazolidine biocide mixtures is a key toxicological endpoint, primarily due to their nature as formaldehyde-releasers.
-
Cell Culture: Human or mammalian cells (e.g., human peripheral blood lymphocytes or CHO cells) are cultured in a suitable medium.
-
Exposure: The cells are treated with various concentrations of the oxazolidine biocide mixture for a defined period (e.g., 3-4 hours). Positive and negative controls are included.
-
Cytochalasin B Treatment: Cytochalasin B is added to the culture medium to block cytokinesis, resulting in binucleated cells.
-
Harvesting and Staining: The cells are harvested, fixed, and stained with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).
-
Microscopic Analysis: The frequency of micronuclei in binucleated cells is scored under a microscope. A statistically significant increase in micronuclei frequency compared to the negative control indicates a potential for genotoxicity.
Toxicological Signaling Pathways
The primary mode of action for the biocidal and toxicological effects of many UVCB oxazolidine mixtures is the release of formaldehyde through hydrolysis. Formaldehyde is a well-known cytotoxic and genotoxic agent.
dot
Caption: Hydrolysis of Oxazolidine and Subsequent Cellular Damage.
The released formaldehyde can readily cross cell membranes and interact with cellular macromolecules. The primary genotoxic effect is the formation of DNA-protein crosslinks, which can inhibit DNA replication and transcription, leading to mutations and cell death. Additionally, formaldehyde can induce oxidative stress through the generation of reactive oxygen species (ROS), further contributing to cellular damage.
Experimental and Logical Workflows
The assessment of UVCB substances follows a structured workflow, from initial characterization to risk assessment.
dot
Caption: UVCB Assessment Workflow.
This workflow highlights the logical progression from understanding the chemical nature of the mixture to evaluating its potential hazards and risks. Each step generates crucial data for a comprehensive safety assessment and regulatory submission.
An In-Depth Technical Guide on the Broad-Spectrum Antimicrobial Activity of MBO Fungicide
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Technical Guide on the Broad-Spectrum Antimicrobial Activity of 3,3'-Methylenebis(5-methyloxazolidine) (MBO)
Executive Summary
This document provides a detailed overview of the broad-spectrum antimicrobial agent 3,3'-Methylenebis(5-methyloxazolidine), commonly known as MBO. It is intended for researchers, scientists, and professionals in drug development who are interested in the applications and mechanisms of industrial biocides. MBO is recognized for its efficacy against a wide range of bacteria and, to a lesser extent, fungi (yeasts and molds).[1] Its primary applications are in industrial settings such as metalworking fluids, water treatment systems, coatings, and as a preservative in animal feed.[2] The antimicrobial activity of MBO is principally attributed to its nature as a formaldehyde-releasing agent. In aqueous environments, MBO undergoes slow hydrolysis, releasing formaldehyde, which is a potent biocide.[1] This document synthesizes the available technical data on MBO, including its chemical properties, proposed mechanism of action, and a discussion of its antimicrobial spectrum.
Chemical and Physical Properties
MBO is a colorless to pale-yellow transparent liquid.[2] It is soluble in water and can also be dispersed in oil-based formulations.[2] A 1% aqueous solution of MBO is alkaline, with a pH ranging from 9.0 to 11.0.[2]
| Property | Value | Reference |
| Chemical Name | 3,3'-Methylenebis(5-methyloxazolidine) | [2] |
| CAS Number | 66204-44-2 | [2] |
| Molecular Formula | C₉H₁₈N₂O₂ | [2] |
| Molecular Weight | 186.25 g/mol | [2] |
| Appearance | Colorless to pale-yellow transparent liquid | [2] |
| Density | 1.00 - 1.20 g/mL | [2] |
| pH (1% aq. solution) | 9.00 - 11.00 | [2] |
| Boiling Point | ~247.6 °C | [2] |
| Vapor Pressure | 1.4 Pa at 25 °C | [2] |
Mechanism of Action
The primary mechanism of MBO's antimicrobial activity is through the slow release of formaldehyde upon hydrolysis in aqueous solutions.[1] Formaldehyde is a well-known biocide that inactivates microorganisms by alkylating amino and sulfhydryl groups of proteins and nitrogen atoms of purine bases. This non-specific action disrupts cellular functions and leads to cell death.
One source also suggests that the microbicidal activity of MBO can be detected by the presence of activated cells and the production of hydrogen peroxide, which would contribute to its antimicrobial effect through oxidative stress.[1]
Below is a diagram illustrating the proposed mechanism of action for MBO.
Caption: Proposed mechanism of MBO via formaldehyde release.
Broad-Spectrum Antimicrobial Activity
MBO is described as having broad-spectrum antimicrobial activity, with high efficacy against a wide variety of bacteria.[2] It is also noted to have a fungicidal effect and can inhibit the growth of yeasts and algae.[1] However, publicly available scientific literature lacks specific quantitative data, such as Minimum Inhibitory Concentrations (MICs), for specific fungal species. The information available is generally qualitative, emphasizing its effectiveness in industrial applications for preventing microbial growth.
Due to the absence of specific quantitative data in the public domain, a detailed table of MBO's activity against a spectrum of microorganisms cannot be provided at this time.
Experimental Protocols
A thorough search of scientific databases and literature has not yielded detailed, peer-reviewed experimental protocols specifically for the evaluation of the antimicrobial activity of MBO. For general guidance on assessing the efficacy of antimicrobial agents, researchers are directed to standardized methods from organizations such as the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing and the American Society for Testing and Materials (ASTM) for evaluating biocides in various industrial applications.
A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of a biocide like MBO is presented below.
Caption: Generalized workflow for MIC determination.
Fungal Signaling Pathways
There is no information available in the public domain regarding the specific effects of MBO or its active component, formaldehyde, on fungal signaling pathways. The non-specific, multi-target nature of formaldehyde's biocidal activity suggests that it is unlikely to have a primary, targeted effect on a single signaling pathway in the way that many modern, targeted fungicides do. Its action is more akin to broad cellular poisoning rather than the specific inhibition of a key enzyme in a signaling cascade.
Conclusion
3,3'-Methylenebis(5-methyloxazolidine) (MBO) is an effective broad-spectrum antimicrobial agent, primarily used as an industrial biocide. Its mechanism of action is understood to be the slow release of formaldehyde in aqueous environments, leading to the non-specific alkylation of essential biomolecules in microorganisms and subsequent cell death. While its efficacy, particularly against bacteria, is well-established in industrial applications, there is a significant lack of detailed, quantitative data and peer-reviewed studies in the public scientific literature regarding its specific activity against a range of fungal species and its effects on fungal signaling pathways. Further research would be necessary to generate the specific data required for a more in-depth comparative analysis with other antifungal agents.
References
Thermal Decomposition Profile of 3,3'-methylenebis[5-methyloxazolidine]: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,3'-methylenebis[5-methyloxazolidine] is a biocide and formaldehyde-releasing agent utilized across various industrial applications, including in metalworking fluids and as a hydrogen sulfide scavenger in the oil and gas industry. An understanding of its thermal stability and decomposition profile is critical for ensuring its safe handling, storage, and application, as well as for predicting its environmental fate. This technical guide synthesizes the available data on the thermal decomposition of 3,3'-methylenebis[5-methyloxazolidine], outlines a standard experimental protocol for its detailed analysis, and provides a visual representation of its decomposition pathway and the analytical workflow.
Introduction
3,3'-methylenebis[5-methyloxazolidine], often referred to as MBO, is a heterocyclic organic compound known for its efficacy as a preservative. Its mode of action relies on the slow release of formaldehyde, a potent biocide. The thermal stability of MBO is a key parameter influencing its application window and potential hazards. Elevated temperatures can accelerate the release of formaldehyde and lead to the formation of other decomposition products, impacting its performance and safety profile. This document provides a summary of the known thermal properties of MBO and a detailed methodology for its characterization.
Thermal Stability and Decomposition Products
Based on available safety data sheets and product information, 3,3'-methylenebis[5-methyloxazolidine] is reported to be thermally stable under normal conditions of use and storage.
General Thermal Stability
The compound is generally considered stable at elevated temperatures, with one source indicating stability up to 186°C[1]. However, another source suggests a lower threshold, with good thermal stability up to 80°C. It is important to note that the specific conditions under which these stability assessments were made are not detailed in the available literature.
Decomposition in Aqueous Environments
In the presence of water, 3,3'-methylenebis[5-methyloxazolidine] undergoes slow hydrolysis, leading to the release of its precursor molecules: 1-aminopropan-2-ol and formaldehyde[1]. This equilibrium reaction is a key aspect of its function as a formaldehyde-releasing biocide.
Hazardous Combustion Products
In the event of combustion, hazardous decomposition products are expected to include oxides of carbon (CO, CO₂) and oxides of nitrogen (NOx)[2].
Quantitative Thermal Analysis Data
A comprehensive search of publicly available scientific literature and safety data did not yield specific quantitative data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for 3,3'-methylenebis[5-methyloxazolidine]. To facilitate further research and provide a framework for analysis, the following table presents a hypothetical data structure for reporting such findings.
| Parameter | Value | Units | Analytical Technique |
| Onset Decomposition Temperature (Tonset) | Data Not Available | °C | TGA/DSC |
| Peak Decomposition Temperature (Tpeak) | Data Not Available | °C | TGA/DSC |
| Mass Loss at 100°C | Data Not Available | % | TGA |
| Mass Loss at 150°C | Data Not Available | % | TGA |
| Mass Loss at 200°C | Data Not Available | % | TGA |
| Final Residue at 600°C | Data Not Available | % | TGA |
| Enthalpy of Decomposition (ΔHdecomp) | Data Not Available | J/g | DSC |
Experimental Protocol for Thermal Analysis
The following section details a standard experimental protocol for the characterization of the thermal decomposition profile of 3,3'-methylenebis[5-methyloxazolidine] using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Objective
To determine the thermal stability, decomposition temperatures, mass loss profile, and thermal transitions of 3,3'-methylenebis[5-methyloxazolidine].
Instrumentation
-
Thermogravimetric Analyzer (TGA): Capable of heating to at least 600°C with a precision of ±1°C and a balance sensitivity of ±0.01%.
-
Differential Scanning Calorimeter (DSC): Capable of heating and cooling cycles from ambient temperature to at least 300°C with a sensitivity of ≤1 µW.
-
Sample Pans: Aluminum or platinum pans suitable for the respective instruments.
-
Purge Gas: High-purity nitrogen (99.999%) and dry air.
Sample Preparation
-
Ensure the 3,3'-methylenebis[5-methyloxazolidine] sample is homogenous.
-
Accurately weigh 5-10 mg of the sample into a tared TGA/DSC pan.
-
Record the exact sample weight.
TGA Experimental Procedure
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with nitrogen at a flow rate of 50 mL/min for at least 15 minutes to ensure an inert atmosphere.
-
Heat the sample from ambient temperature (e.g., 25°C) to 600°C at a constant heating rate of 10°C/min.
-
Continuously record the sample mass as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset and peak decomposition temperatures and the percentage of mass loss at various temperature points.
DSC Experimental Procedure
-
Place the sample pan and a reference pan (empty, sealed pan) in the DSC cell.
-
Purge the cell with nitrogen at a flow rate of 50 mL/min.
-
Heat the sample from ambient temperature to a temperature above its expected decomposition range (e.g., 250°C) at a heating rate of 10°C/min.
-
Record the heat flow as a function of temperature.
-
Analyze the resulting DSC curve to identify endothermic or exothermic events, such as melting, boiling, or decomposition, and to quantify the enthalpy changes associated with these transitions.
Data Analysis
-
TGA Data:
-
Determine the initial decomposition temperature (Tonset) from the intersection of the baseline and the tangent of the decomposition step.
-
Identify the temperature of the maximum rate of mass loss (Tpeak) from the peak of the first derivative of the TGA curve (DTG).
-
Calculate the percentage of mass loss for each decomposition step.
-
-
DSC Data:
-
Identify the peak temperatures of any endothermic or exothermic events.
-
Calculate the enthalpy of transitions (e.g., ΔHdecomp) by integrating the area under the respective peaks.
-
Visualizations
Proposed Thermal Decomposition Pathway
Caption: Figure 1. Proposed Thermal Decomposition Pathway of 3,3'-methylenebis[5-methyloxazolidine].
Experimental Workflow for Thermal Analysis
Caption: Figure 2. Experimental Workflow for Thermal Analysis of 3,3'-methylenebis[5-methyloxazolidine].
Conclusion
While 3,3'-methylenebis[5-methyloxazolidine] is known to be thermally stable under typical application conditions, a detailed, quantitative understanding of its high-temperature decomposition profile is lacking in the public domain. The primary decomposition pathway in aqueous environments involves hydrolysis to formaldehyde and 1-aminopropan-2-ol. At higher temperatures, complete decomposition and combustion will lead to the formation of carbon and nitrogen oxides. The provided experimental protocol offers a standardized approach for researchers to conduct detailed thermal analyses, which will be crucial for a more comprehensive risk assessment and for optimizing the use of this biocide in various industrial settings. Further research is encouraged to populate the quantitative data table and to elucidate the precise mechanisms of thermal degradation.
References
Methodological & Application
Application Note: Analysis of 3,3'-Methylenebis[5-methyloxazolidine] in Fluids by HPLC-DAD
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated method for the quantitative analysis of 3,3'-methylenebis[5-methyloxazolidine] (MBO) in various fluid matrices. MBO, a widely used biocide and hydrogen sulfide scavenger, is a formaldehyde-releasing agent. The primary analytical approach involves the hydrolysis of MBO and subsequent derivatization of the released formaldehyde with 2,4-dinitrophenylhydrazine (DNPH), followed by analysis using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD). This method provides high sensitivity and selectivity for the determination of MBO content.
Introduction
3,3'-Methylenebis[5-methyloxazolidine] is a broad-spectrum antimicrobial agent effective against bacteria, fungi, and algae.[1] It finds extensive application in water-based metalworking fluids, paints, coatings, and in the oil and gas industry as a hydrogen sulfide scavenger.[1][2] MBO functions by slowly releasing formaldehyde in aqueous environments, which is the active biocidal agent.[2] Monitoring the concentration of MBO is crucial for ensuring its efficacy, controlling dosage, and for regulatory compliance due to the potential health risks associated with formaldehyde.[3]
The most common and reliable method for the quantification of MBO is the indirect measurement of its formaldehyde content. This is achieved by hydrolyzing the MBO to release formaldehyde, which is then derivatized with DNPH to form a stable hydrazone. This derivative is chromophoric and can be readily detected and quantified by HPLC-DAD.
Principle of the Method
The analytical method is based on a two-step chemical reaction followed by chromatographic separation and detection.
-
Hydrolysis: In an aqueous environment, 3,3'-methylenebis[5-methyloxazolidine] undergoes hydrolysis to release formaldehyde and 5-methyl-oxazolidine.
-
Derivatization: The liberated formaldehyde reacts with 2,4-dinitrophenylhydrazine (DNPH) in an acidic medium to form a stable, yellow-colored 2,4-dinitrophenylhydrazone derivative.
-
HPLC-DAD Analysis: The formaldehyde-DNPH derivative is separated from other sample components on a reversed-phase HPLC column and is detected by a Diode-Array Detector at its maximum absorbance wavelength. The concentration of the derivative, and therefore the original MBO concentration, is determined by comparing the peak area to that of a known standard.
Experimental Protocols
Reagents and Materials
-
3,3'-Methylenebis[5-methyloxazolidine] (analytical standard)
-
2,4-Dinitrophenylhydrazine (DNPH), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Phosphoric acid (H₃PO₄), analytical grade
-
Formaldehyde solution, 37% (for standard preparation)
-
Syringe filters, 0.45 µm
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary pump
-
Autosampler
-
Column oven
-
Diode-Array Detector (DAD)
-
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
Standard Preparation
Formaldehyde Stock Standard (1000 µg/mL): Accurately weigh approximately 0.27 g of 37% formaldehyde solution into a 100 mL volumetric flask and dilute to volume with HPLC grade water. The exact concentration should be determined by titration.
Formaldehyde Working Standards: Prepare a series of working standards by serial dilution of the formaldehyde stock standard with HPLC grade water to cover the desired concentration range (e.g., 0.1 - 10 µg/mL).
Derivatization of Standards: To 1 mL of each working standard, add 1 mL of a DNPH solution (typically 1 mg/mL in acidified acetonitrile). Vortex and allow the reaction to proceed at room temperature for at least 30 minutes.
Sample Preparation
The sample preparation procedure may vary depending on the fluid matrix. The following is a general protocol for aqueous-based fluids.
-
Accurately weigh an appropriate amount of the fluid sample into a volumetric flask.
-
Dilute the sample with HPLC grade water to a concentration that falls within the linear range of the method.
-
Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Take 1 mL of the filtered sample and add 1 mL of the DNPH derivatizing reagent.
-
Vortex the mixture and let it stand for at least 30 minutes to ensure complete derivatization.
-
The sample is now ready for HPLC analysis.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: WaterB: Acetonitrile |
| Gradient | 0-2 min: 40% B2-10 min: 40-80% B10-12 min: 80% B12-15 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temp. | 30 °C |
| Detection | DAD at 360 nm |
Quantitative Data
The performance of the HPLC-DAD method for the analysis of formaldehyde-DNPH is summarized in the table below. The data is a composite from various literature sources and should be verified during in-house method validation.
| Parameter | Typical Value |
| Linearity Range | 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (Recovery) | 95 - 105% |
Method Validation
This analytical method should be fully validated according to ICH guidelines or other relevant regulatory standards. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizations
Hydrolysis of 3,3'-Methylenebis[5-methyloxazolidine]
Caption: Hydrolysis pathway of 3,3'-methylenebis[5-methyloxazolidine].
Experimental Workflow for MBO Analysis
References
- 1. dnacih.com [dnacih.com]
- 2. LT015 Analysis of formaldehyde in clothing by HPLC with Pre-column Derivatization | Technical Information | GL Sciences [glsciences.com]
- 3. 3,3'-methylenebis[5-methyloxazolidine], CasNo.66204-44-2 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
Application Note: Gas Chromatography for the Characterization and Purity Assessment of 2-Methyl-3-Buten-2-Ol (MBO)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-3-buten-2-ol (MBO), a volatile tertiary alcohol, is a key intermediate in the synthesis of various fine chemicals, pharmaceuticals, and fragrances. It is also a significant biogenic volatile organic compound (BVOC) emitted by certain plants. The purity of MBO is critical for its use in synthesis, as impurities can lead to undesirable side reactions, lower yields, and final product contamination. Gas chromatography (GC) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile compounds, making it an ideal method for assessing the purity of MBO.
This application note provides a detailed protocol for the characterization and purity determination of MBO using gas chromatography with a flame ionization detector (GC-FID). The method is designed to be robust and suitable for routine quality control in a laboratory setting.
Potential Impurities in MBO
The impurity profile of MBO can vary depending on its synthetic route. Two common manufacturing processes are:
-
Partial hydrogenation of 2-methyl-3-butyn-2-ol: This process can lead to the presence of the starting material, 2-methyl-3-butyn-2-ol, and the over-hydrogenated product, 2-methyl-2-butanol.
-
Reaction of isoprene with a hydrohalide followed by hydrolysis: This route may result in residual isoprene, as well as byproducts like prenol and polymerized isoprene.[1]
Therefore, a robust GC method must be able to separate MBO from these potential impurities.
Experimental Protocol: GC-FID Analysis of MBO
This protocol outlines the steps for the quantitative analysis of MBO purity.
3.1. Instrumentation and Materials
-
Gas Chromatograph: Agilent 7890B GC system (or equivalent) equipped with a Flame Ionization Detector (FID) and an autosampler.
-
GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium (99.999% purity).
-
Gases for FID: Hydrogen and Air (high purity).
-
Vials: 2 mL amber glass vials with PTFE/silicone septa.
-
Solvent: Dichloromethane (DCM), HPLC grade.
-
Reference Standard: 2-Methyl-3-buten-2-ol (≥99.5% purity).
-
Internal Standard (IS): n-Hexanol (≥99% purity).
3.2. Preparation of Solutions
-
Internal Standard Stock Solution (ISS): Accurately weigh approximately 100 mg of n-hexanol and dissolve it in 100 mL of DCM to obtain a concentration of 1 mg/mL.
-
Standard Solution: Accurately weigh approximately 100 mg of MBO reference standard into a 100 mL volumetric flask. Add 10.0 mL of the ISS and dilute to volume with DCM. This will result in a final concentration of approximately 1 mg/mL for MBO and 0.1 mg/mL for the internal standard.
-
Sample Solution: Accurately weigh approximately 100 mg of the MBO sample to be tested into a 100 mL volumetric flask. Add 10.0 mL of the ISS and dilute to volume with DCM.
3.3. Gas Chromatography Conditions
| Parameter | Condition |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1.0 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | Initial: 50 °C (hold for 2 min) |
| Ramp: 10 °C/min to 150 °C (hold for 2 min) | |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp | 280 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (He) | 25 mL/min |
3.4. Data Analysis and Purity Calculation
The purity of the MBO sample is determined by the area percent method, corrected by the response factor of the internal standard.
-
Identification: Identify the peaks in the chromatogram by comparing the retention times with the standard solution.
-
Integration: Integrate the peak areas for MBO, the internal standard, and all identified impurities.
-
Calculation: The percentage purity of MBO is calculated using the following formula:
Where:
-
Area_MBO is the peak area of 2-methyl-3-buten-2-ol.
-
Total_Area_All_Peaks is the sum of the areas of all peaks in the chromatogram.
-
Area_Solvent is the peak area of the solvent (DCM).
-
Data Presentation
The following table summarizes hypothetical quantitative data obtained from the GC-FID analysis of a standard and a sample of MBO.
| Compound | Retention Time (min) | Peak Area (Standard) | Peak Area (Sample) | Concentration (mg/mL) - Standard | % Area (Sample) |
| Isoprene | 2.5 | - | 5,000 | - | 0.05 |
| 2-Methyl-3-buten-2-ol (MBO) | 5.2 | 1,050,000 | 9,850,000 | 1.0 | 99.50 |
| 2-Methyl-2-butanol | 6.8 | - | 15,000 | - | 0.15 |
| n-Hexanol (IS) | 8.1 | 110,000 | 112,000 | 0.1 | - |
| 2-Methyl-3-butyn-2-ol | 9.5 | - | 30,000 | - | 0.30 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the GC-FID analysis of MBO.
Caption: Workflow for MBO Purity Analysis by GC-FID.
The logical relationship for determining the purity of MBO can be visualized as follows:
Caption: Logical Flow for MBO Purity Determination.
Conclusion
The gas chromatography method detailed in this application note provides a reliable and robust protocol for the characterization and purity assessment of 2-methyl-3-buten-2-ol. By employing a standard non-polar capillary column and a flame ionization detector, this method can effectively separate MBO from its potential process-related impurities and degradation products. The provided workflow and data analysis procedures ensure accurate and reproducible results, which are essential for quality control in research, development, and manufacturing environments. Proper method validation should be performed in accordance with internal SOPs and relevant regulatory guidelines to ensure the suitability of this method for its intended purpose.
References
Application of MBO (3,3'-methylenebis(5-methyloxazolidine)) as a Biocide in Aqueous Metalworking Fluids
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Aqueous metalworking fluids (MWFs) are essential for many machining processes, providing cooling, lubrication, and corrosion inhibition. However, their aqueous nature and the presence of organic components make them highly susceptible to microbial contamination. Uncontrolled microbial growth, primarily from bacteria and fungi, can lead to a range of issues including fluid degradation, foul odors, biofilm formation, and potential health risks for operators. Effective microbial control is therefore critical to maintaining the performance and extending the service life of MWFs.
3,3'-methylenebis(5-methyloxazolidine), commonly known as MBO, is a broad-spectrum biocide widely used to control microbial growth in aqueous metalworking fluids. As a formaldehyde-releasing agent, MBO provides effective and long-lasting protection against a wide range of microorganisms, including bacteria, yeast, and fungi. Its efficacy against problematic microbes such as sulfate-reducing bacteria (SRB) and Pseudomonas species makes it a valuable tool in MWF formulation and maintenance.[1]
These application notes provide detailed information on the use of MBO in aqueous metalworking fluids, including its mechanism of action, efficacy data, and protocols for performance evaluation.
Physicochemical Properties of MBO
MBO is a liquid substance with the following typical properties:
| Property | Value |
| Chemical Name | 3,3'-methylenebis(5-methyloxazolidine) |
| CAS Number | 66204-44-2 |
| Appearance | Colorless to light yellow liquid |
| Odor | Amine-like |
| Solubility | Soluble in water and dispersible in oil |
| pH (1% aqueous solution) | 9.0 - 11.0 |
| Stability | Stable at elevated temperatures (up to 186°C) and over a wide pH range (7-11).[2] |
Mechanism of Action
MBO's biocidal activity is derived from its ability to slowly release formaldehyde in the presence of water through hydrolysis. Formaldehyde is a potent, non-specific biocide that kills microorganisms by cross-linking proteins and nucleic acids, disrupting essential cellular functions and leading to cell death. The slow-release mechanism ensures a sustained antimicrobial effect, providing long-term protection for the metalworking fluid.
Caption: Hydrolysis of MBO to release formaldehyde, leading to microbial cell death.
Efficacy Data
MBO demonstrates broad-spectrum efficacy against a variety of microorganisms commonly found in contaminated metalworking fluids.
Table 1: General Efficacy of MBO
| Microorganism Type | Efficacy | Notes |
| Bacteria | Highly Effective | Particularly effective against Pseudomonas species and sulfate-reducing bacteria (SRB).[1] |
| Fungi | Effective | Controls the growth of common fungal spoilers. |
| Yeast | Effective | Inhibits the proliferation of yeast. |
| Algae | Effective | Prevents the growth of algae in the system. |
While specific log reduction data from peer-reviewed literature is limited, industry data indicates that MBO, at typical use concentrations, can achieve significant reductions in microbial populations. For effective control, a target of a 3 to 5 log reduction in the initial bacterial population is often desired.[3]
Application and Dosage Recommendations
MBO can be incorporated into MWF concentrates or added "tank-side" to diluted fluids. The required concentration will vary depending on the fluid type, the severity of microbial contamination, and the operating conditions.
Table 2: Recommended Dosage of MBO
| Application | Recommended Concentration |
| In MWF Concentrate | 2.0% - 5.0% by weight |
| In Diluted MWF (Working Fluid) | 0.04% - 0.2% by weight (400 - 2000 ppm) |
It is crucial to start with a clean system to ensure the optimal performance of MBO. If a system is heavily contaminated, it should be cleaned and flushed before the initial charge of treated MWF.
Experimental Protocols
The following protocols are based on industry-standard methods, such as ASTM E2275, for evaluating the efficacy of biocides in metalworking fluids.
Protocol 1: Microbial Challenge Test
Objective: To evaluate the efficacy of MBO in a metalworking fluid formulation against a mixed microbial inoculum.
Materials:
-
Test metalworking fluid formulation
-
MBO biocide
-
Sterile containers (e.g., flasks or beakers)
-
Mixed microbial inoculum (can be sourced from a spoiled MWF sample or a culture collection)
-
Nutrient agar plates
-
Incubator
-
Sterile dilution blanks
-
Pipettes and other standard microbiology laboratory equipment
Procedure:
-
Preparation of Test Fluid: Prepare the metalworking fluid at its typical use dilution. Create a control sample without MBO and test samples with varying concentrations of MBO (e.g., 500 ppm, 1000 ppm, 1500 ppm).
-
Inoculation: Inoculate each test and control sample with the mixed microbial inoculum to achieve an initial bacterial concentration of approximately 10⁶ CFU/mL.
-
Incubation: Incubate all samples at a relevant temperature (e.g., 25-30°C) with gentle agitation to simulate fluid circulation.
-
Sampling and Plating: At specified time intervals (e.g., 0, 24, 48, 72 hours, and weekly thereafter), collect an aliquot from each sample. Perform serial dilutions and plate onto nutrient agar to determine the viable microbial count (CFU/mL).
-
Data Analysis: Calculate the log reduction in microbial concentration for each MBO concentration at each time point compared to the initial inoculum and the control.
Caption: Workflow for a microbial challenge test to evaluate MBO efficacy.
Protocol 2: Stability Assessment
Objective: To evaluate the stability of MBO in a metalworking fluid under different conditions.
Materials:
-
Test metalworking fluid formulation containing a known concentration of MBO
-
pH meter
-
Water bath or incubator capable of maintaining different temperatures
-
Analytical method for quantifying MBO or formaldehyde concentration (e.g., HPLC)
Procedure:
-
Sample Preparation: Prepare several samples of the metalworking fluid containing MBO.
-
Conditioning:
-
pH: Adjust the pH of different samples to a range of values (e.g., 7, 8, 9, 10).
-
Temperature: Store samples at different temperatures (e.g., room temperature, 40°C, 50°C).
-
-
Analysis: At regular intervals, take an aliquot from each sample and analyze for the concentration of MBO or released formaldehyde.
-
Data Evaluation: Plot the concentration of MBO or formaldehyde over time for each condition to determine the rate of degradation and the influence of pH and temperature on stability.
Safety and Handling
MBO is a formaldehyde-releasing biocide and should be handled with care. Always refer to the Safety Data Sheet (SDS) for complete safety and handling information. Key precautions include:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated area to avoid inhalation of vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
MBO is an effective and versatile biocide for controlling microbial contamination in aqueous metalworking fluids. Its broad-spectrum activity, long-lasting effect, and stability make it a valuable component in MWF formulations. Proper application and monitoring, as outlined in these notes, are essential for achieving optimal performance and extending the life of the metalworking fluid. Further quantitative studies are encouraged to generate more specific efficacy data for a wider range of microorganisms and fluid formulations.
References
Application Notes and Protocols for 3,3'-methylenebis[5-methyloxazolidine] in Microbial Control for Water Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3'-methylenebis[5-methyloxazolidine], hereinafter referred to as MBO, is a broad-spectrum biocide effective for controlling the growth of bacteria, fungi, and yeasts in various aqueous systems.[1][2] As a formaldehyde-releasing agent, MBO offers long-term preservation and microbial control in industrial applications such as water-based paints, cooling lubricants, and metalworking fluids.[1] Its utility in water treatment stems from its ability to inhibit microbial proliferation, thereby preventing biofouling, corrosion, and the development of unpleasant odors.[3] This document provides detailed application notes and protocols for the use of MBO in water treatment research and development.
Mechanism of Action
The primary antimicrobial activity of MBO is attributed to its nature as a formaldehyde-releasing agent.[1] In aqueous environments, MBO undergoes slow hydrolysis, which breaks down the oxazolidine rings and releases formaldehyde and 1-aminopropan-2-ol.[1] Formaldehyde, a potent electrophile, exerts its biocidal effect by reacting with and cross-linking various cellular macromolecules, including proteins and nucleic acids. This action disrupts essential cellular functions, leading to microbial death. The controlled and gradual release of formaldehyde ensures a sustained antimicrobial effect.
Caption: Mechanism of Action of MBO.
Data Presentation
Physicochemical Properties
| Property | Value | Reference |
| Appearance | Colorless to pale-yellow transparent liquid | [2] |
| Molecular Formula | C₉H₁₈N₂O₂ | [2] |
| Molecular Weight | 186.25 g/mol | [2] |
| Density | 1.00 - 1.20 g/mL | [2] |
| pH (1% aqueous solution) | 9.00 - 11.00 | [2] |
| Solubility | Soluble in water, dispersible in oil | [2] |
Ecotoxicity Data
| Organism | Test | Result | Reference |
| Fish | LC50 | 57.7 mg/L | |
| Algae | EC50 (72h) | 5.7 mg/L | |
| Daphnia | EC50 | 37.9 mg/L | |
| Bacteria | EC50 | 44 mg/L |
Antimicrobial Efficacy
| Microorganism | Strain | MIC (ppm) | Contact Time (hours) | Reference |
| Pseudomonas aeruginosa | ATCC 15442 | Data to be determined | Data to be determined | |
| Legionella pneumophila | ATCC 33152 | Data to be determined | Data to be determined | |
| Escherichia coli | ATCC 25922 | Data to be determined | Data to be determined | |
| Staphylococcus aureus | ATCC 25923 | Data to be determined | Data to be determined | |
| Aspergillus brasiliensis | ATCC 16404 | Data to be determined | Data to be determined | |
| Candida albicans | ATCC 10231 | Data to be determined | Data to be determined |
Experimental Protocols
The following protocols are adapted from standardized methods for evaluating the efficacy of antimicrobial agents in aqueous systems.
Protocol for Determining Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of MBO against a panel of relevant microorganisms.
Caption: Workflow for MIC Determination.
Materials:
-
3,3'-methylenebis[5-methyloxazolidine] (MBO)
-
Sterile 96-well microplates
-
Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)
-
Microbial cultures
-
Sterile pipette tips and pipettors
-
Incubator
Procedure:
-
Preparation of MBO Stock Solution: Prepare a concentrated stock solution of MBO in a suitable solvent (e.g., sterile deionized water).
-
Preparation of Microorganism Inoculum: Culture the test microorganism on an appropriate agar medium. Prepare a suspension in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard.
-
Serial Dilution: Add 100 µL of sterile broth to each well of a 96-well plate. Add 100 µL of the MBO stock solution to the first well and perform a two-fold serial dilution across the plate.
-
Inoculation: Inoculate each well with 5 µL of the standardized microbial suspension. Include a positive control (broth and inoculum, no MBO) and a negative control (broth only).
-
Incubation: Incubate the microplate at the optimal growth temperature for the test microorganism for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of MBO at which there is no visible growth (turbidity) of the microorganism.
Protocol for Time-Kill Assay
This protocol evaluates the rate at which MBO kills a specific microorganism at a given concentration.
Materials:
-
MBO solution at a predetermined concentration (e.g., 2x or 4x the MIC)
-
Standardized microbial suspension
-
Sterile test tubes or flasks
-
Sterile saline for dilutions
-
Agar plates for colony counting
-
Incubator
-
Timer
Procedure:
-
Assay Setup: Add a specified volume of the standardized microbial suspension to a flask containing the MBO solution at the desired concentration.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the suspension.
-
Neutralization and Dilution: Immediately transfer the aliquot to a sterile tube containing a suitable neutralizer to inactivate the MBO. Perform serial dilutions of the neutralized sample in sterile saline.
-
Plating and Incubation: Plate the dilutions onto appropriate agar plates. Incubate the plates until colonies are visible.
-
Colony Counting: Count the number of colony-forming units (CFUs) on each plate and calculate the CFU/mL for each time point.
-
Data Analysis: Plot the log CFU/mL against time to generate a time-kill curve.
Safety Precautions
MBO is classified as a substance with acute toxicity (oral, dermal, and inhalation), can cause severe skin burns and eye damage, and may cause an allergic skin reaction.[4] It is also suspected of causing genetic defects and may cause cancer.[4][5] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[4] All work should be conducted in a well-ventilated area.[4]
Conclusion
3,3'-methylenebis[5-methyloxazolidine] is an effective formaldehyde-releasing biocide with potential for microbial control in water treatment applications. Its broad-spectrum activity and long-term efficacy make it a candidate for managing microbial contamination in various industrial water systems. The protocols provided herein offer a framework for researchers to systematically evaluate its antimicrobial properties and determine optimal application parameters. Due to the limited availability of specific efficacy data in public literature, experimental determination of MICs and dose-response relationships against relevant waterborne pathogens is crucial for its effective and safe implementation.
References
MBO as a Hydrogen Sulfide Scavenger: Application Notes and Protocols for Process Streams
Introduction
Hydrogen sulfide (H₂S) is a toxic, corrosive, and flammable gas frequently encountered in various industrial process streams, particularly in the oil and gas industry. Its effective removal is crucial for operational safety, asset integrity, and to meet sales or environmental specifications.[1] 3-methyl-1,3,5-oxathiane (MBO), also known as 3,3'-methylenebis(5-methyloxazolidine), has emerged as a promising alternative to traditional triazine-based H₂S scavengers.[2] MBO offers several advantages, including a higher scavenging capacity, reduced nitrogen content in treated products, and a lower potential for solid byproduct formation.[2] These application notes provide detailed protocols for the use of MBO as an H₂S scavenger, aimed at researchers, scientists, and drug development professionals involved in process chemistry and safety.
Data Presentation: Performance of MBO vs. MEA-Triazine
The following table summarizes the comparative performance of MBO (referred to as stabicor® S100 in the study) and Monoethanolamine (MEA)-Triazine in a simulated contact tower (bubble tower) application for natural gas sweetening.
| Parameter | MBO (stabicor® S100) | MEA-Triazine | Reference |
| Active Content | 99% | Not specified | [2] |
| Time to Breakthrough (>10 ppmv H₂S) | ~110 hours | ~51 hours | [2] |
| Relative Scavenging Capacity | Higher | Lower | [2] |
| Potential for Solid Byproduct Formation | Reduced | Higher | [2] |
Experimental Protocols
Two primary methods are employed for the application of liquid H₂S scavengers in process streams: direct injection and contact (bubble) towers. The choice of method depends on factors such as H₂S concentration, flow rate, and available infrastructure.
Direct Injection Method
This method involves the continuous injection of the MBO scavenger directly into the process stream, typically using an atomizing quill or nozzle to ensure efficient mixing.[3][4]
Objective: To remove H₂S from a process stream through direct contact with an atomized scavenger.
Materials:
-
MBO-based H₂S scavenger solution
-
Chemical injection pump
-
Atomizing injection quill or nozzle
-
Process stream with a known H₂S concentration
-
H₂S analyzer
-
Personal protective equipment (PPE) as per safety data sheet (SDS)
Procedure:
-
System Setup: Install the injection quill into the process pipeline at a point that allows for sufficient contact time between the scavenger and the process fluid before the next separation or monitoring point. A recommended minimum contact time is 15-20 seconds.[3]
-
Scavenger Preparation: Prepare the MBO solution to the desired concentration. MBO can often be diluted with suitable polar solvents like alcohols or glycols to aid in handling and reduce the potential for solids formation.[2]
-
Injection Rate Calculation: The required injection rate of the MBO solution is dependent on the H₂S concentration in the process stream, the flow rate of the stream, and the desired outlet H₂S concentration. The efficiency of direct injection applications is often estimated to be around 50%.[5]
-
Initiate Injection: Start the chemical injection pump to introduce the MBO scavenger into the process stream at the calculated rate.
-
Monitoring: Continuously monitor the H₂S concentration downstream of the injection point using an H₂S analyzer to ensure it meets the target specification.
-
Optimization: Adjust the scavenger injection rate as needed based on the downstream H₂S readings and any fluctuations in the process stream's H₂S content or flow rate.
Contact Tower (Bubble Tower) Method
In this method, the process gas is bubbled through a vessel containing the MBO scavenger solution, providing a longer contact time and generally higher scavenging efficiency (around 80%).[5]
Objective: To remove H₂S from a gas stream by bubbling it through a static or semi-static volume of scavenger solution.
Materials:
-
MBO-based H₂S scavenger solution
-
Contact tower (bubble tower) vessel
-
Gas dispersion unit (sparger)
-
Gas inlet and outlet ports
-
H₂S analyzer
-
Pressure and temperature monitoring equipment
-
Personal protective equipment (PPE)
Procedure:
-
Tower Preparation: Fill the contact tower with the MBO scavenger solution to the designated level. Ensure the gas sparging system is properly submerged.
-
Gas Flow Initiation: Introduce the sour gas stream into the bottom of the tower through the sparger. The gas will bubble up through the MBO solution.
-
Monitoring: Continuously monitor the H₂S concentration of the gas exiting the top of the tower.
-
Breakthrough Point: The "breakthrough point" is reached when the outlet H₂S concentration exceeds the desired specification. This indicates that the scavenger solution is becoming spent.
-
Scavenger Replacement: Once the breakthrough point is reached, the spent scavenger solution is drained from the tower and replaced with fresh MBO solution.
-
Data Analysis: The time to breakthrough is a key performance indicator of the scavenger's capacity under the specific operating conditions.
Visualizations
MBO H₂S Scavenging Reaction Pathway
The following diagram illustrates the proposed reaction pathway for H₂S scavenging by MBO (3,3'-methylenebis(5-methyloxazolidine)). The reaction involves the interaction of H₂S with the oxazolidine rings.
Caption: Proposed reaction pathway of MBO with H₂S.
Experimental Workflow for MBO Scavenger Evaluation
This diagram outlines the general workflow for evaluating the performance of an H₂S scavenger like MBO in a laboratory setting.
Caption: Workflow for H₂S scavenger performance evaluation.
Logical Relationship for Scavenger Application in Process Streams
This diagram illustrates the decision-making process and logical flow for applying an H₂S scavenger in a typical industrial process stream.
Caption: Logic for H₂S scavenger application in process streams.
References
- 1. researchgate.net [researchgate.net]
- 2. The Application of Non-Triazine H2S Scavenger in Bubble Towers for Natural Gas Applications | Oilfield Technology [oilfieldtechnology.com]
- 3. H2S Scavenging: Using Triazine — GATE Energy [gate.energy]
- 4. projekter.aau.dk [projekter.aau.dk]
- 5. fklaz.com [fklaz.com]
Application Notes and Protocols for 3,3'-methylenebis[5-methyloxazolidine] as a Corrosion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation and evaluation of 3,3'-methylenebis[5-methyloxazolidine] (MBO) as a corrosion inhibitor. The primary mechanism of action for MBO in corrosion control is its function as a biocide, preventing microbially induced corrosion (MIC) through the slow release of formaldehyde.
Introduction
3,3'-methylenebis[5-methyloxazolidine], a formaldehyde-releasing biocide, is widely used in various industrial applications, including metalworking fluids, coatings, and paints, to prevent degradation and corrosion.[1] Its efficacy lies in its ability to control the growth of a broad spectrum of bacteria, fungi, and yeasts that can contribute to the corrosion of metallic substrates. In aqueous environments, MBO undergoes hydrolysis, gradually releasing formaldehyde, which acts as the primary antimicrobial agent.
Physicochemical Properties
A summary of the key physicochemical properties of 3,3'-methylenebis[5-methyloxazolidine] is presented in Table 1.
| Property | Value |
| CAS Number | 66204-44-2 |
| Molecular Formula | C₉H₁₈N₂O₂ |
| Molecular Weight | 186.25 g/mol |
| Appearance | Colorless to pale-yellow transparent liquid |
| Density (g/mL) | 1.00 - 1.20 |
| pH (1% aqueous solution) | 9.00 - 11.00 |
| Solubility | Soluble in water, dispersible in oil |
Mechanism of Action: Biocidal Corrosion Inhibition
The primary role of 3,3'-methylenebis[5-methyloxazolidine] as a corrosion inhibitor is indirect, stemming from its potent biocidal activity. Microorganisms in industrial systems, such as metalworking fluids, can accelerate corrosion processes through various mechanisms, including the production of corrosive metabolites (e.g., acids, sulfides), the formation of biofilms that create differential aeration cells, and the direct enzymatic influence on electrochemical reactions.
MBO functions by slowly hydrolyzing in the presence of water to release formaldehyde. Formaldehyde is a potent biocide that effectively kills a wide range of microorganisms, thereby preventing the initiation and propagation of microbially induced corrosion.
Caption: Mechanism of biocidal corrosion inhibition by MBO.
Experimental Protocols
To evaluate the efficacy of 3,3'-methylenebis[5-methyloxazolidine] as a corrosion inhibitor, a combination of microbiological and corrosion testing is recommended.
Evaluation of Antimicrobial Efficacy
A critical first step is to determine the minimum inhibitory concentration (MIC) of MBO against relevant microbial strains commonly found in the target application (e.g., Pseudomonas aeruginosa, Desulfovibrio desulfuricans for metalworking fluids).
Protocol: Minimum Inhibitory Concentration (MIC) Test
-
Preparation of Inoculum: Culture the test microorganisms in an appropriate growth medium to a specified cell density (e.g., 10⁵-10⁶ CFU/mL).
-
Serial Dilutions: Prepare a series of twofold dilutions of 3,3'-methylenebis[5-methyloxazolidine] in the growth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microbes, no MBO) and negative (no microbes, no MBO) controls.
-
Incubation: Incubate the plates under optimal growth conditions (e.g., 30-35°C for 24-48 hours).
-
Assessment: Determine the MIC as the lowest concentration of MBO that completely inhibits visible microbial growth.
Weight Loss Corrosion Test (Adapted from ASTM G31)
This protocol assesses the ability of MBO to prevent corrosion in a microbially contaminated environment.
Caption: Workflow for weight loss corrosion testing.
Protocol:
-
Specimen Preparation:
-
Use metal coupons (e.g., mild steel, aluminum) of known surface area.
-
Clean the coupons by degreasing with a suitable solvent (e.g., acetone), followed by acid pickling (e.g., inhibited hydrochloric acid) to remove any existing oxide layer.
-
Rinse with deionized water, dry, and weigh accurately to four decimal places.
-
-
Test Solution:
-
Prepare the test medium (e.g., a simulated metalworking fluid or a corrosive aqueous solution).
-
Create a control group with no MBO and test groups with varying concentrations of MBO (e.g., at and above the determined MIC).
-
-
Inoculation and Immersion:
-
Inoculate the test and control solutions with a known concentration of relevant microorganisms.
-
Completely immerse triplicate coupons for each group in the respective solutions in sterile containers.
-
-
Incubation:
-
Incubate the containers at a constant temperature (e.g., 25-30°C) for a specified period (e.g., 7, 14, or 28 days).
-
-
Coupon Cleaning and Re-weighing:
-
After the exposure period, remove the coupons.
-
Mechanically and chemically clean the coupons to remove corrosion products and biofilm according to ASTM G1 procedures.
-
Rinse, dry, and reweigh the coupons accurately.
-
-
Calculation of Corrosion Rate and Inhibition Efficiency:
-
Corrosion Rate (CR) in mm/year: CR = (K × W) / (A × T × D) Where: K = constant (8.76 × 10⁴) W = mass loss in grams A = surface area in cm² T = exposure time in hours D = density of the metal in g/cm³
-
Inhibition Efficiency (IE%) : IE% = [(CR₀ - CRᵢ) / CR₀] × 100 Where: CR₀ = Corrosion rate in the absence of inhibitor CRᵢ = Corrosion rate in the presence of inhibitor
-
Representative Data
The following table provides hypothetical data to illustrate the expected results from a weight loss corrosion test.
| Concentration of MBO (ppm) | Mass Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| 0 (Control) | 150.2 | 0.85 | - |
| 500 | 85.6 | 0.48 | 43.5 |
| 1000 | 42.1 | 0.24 | 71.8 |
| 1500 | 18.9 | 0.11 | 87.1 |
| 2000 | 10.5 | 0.06 | 92.9 |
Note: These are representative data and actual results will vary depending on the specific experimental conditions, metal type, and microbial strains used.
Electrochemical Evaluation
For a more in-depth analysis of the corrosion inhibition mechanism, electrochemical techniques can be employed.
Protocol: Electrochemical Impedance Spectroscopy (EIS)
-
Electrochemical Cell Setup: Use a standard three-electrode cell with the metal specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.
-
Test Solution: Prepare the corrosive medium with and without the microbial inoculum and the desired concentrations of MBO.
-
Measurement:
-
Immerse the working electrode in the test solution and allow the open-circuit potential (OCP) to stabilize.
-
Apply a small amplitude AC signal (e.g., 10 mV) over a range of frequencies (e.g., 100 kHz to 0.01 Hz).
-
Record the impedance data and plot it as Nyquist and Bode plots.
-
-
Data Analysis:
-
Model the impedance data using an appropriate equivalent electrical circuit.
-
An increase in the charge transfer resistance (Rct) in the presence of MBO indicates a decrease in the corrosion rate and effective inhibition.
-
Conclusion
3,3'-methylenebis[5-methyloxazolidine] serves as an effective corrosion inhibitor primarily by preventing microbially induced corrosion. Its performance is attributed to its biocidal activity through the controlled release of formaldehyde. The protocols outlined in these application notes provide a framework for the systematic evaluation of MBO's efficacy in specific industrial applications. A combination of microbiological and electrochemical or gravimetric corrosion testing is essential for a comprehensive assessment.
References
Application Notes and Protocols for Quantifying Formaldehyde Release from 3,3'-Methylenebis[5-methyloxazolidine] (CAS 66204-44-2) in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3'-Methylenebis[5-methyloxazolidine] (CAS 66204-44-2), a heterocyclic compound, is recognized for its role as a formaldehyde-releasing biocide. Its efficacy is derived from its hydrolysis in aqueous environments, which liberates formaldehyde, a potent antimicrobial agent. The kinetics of this release are crucial for understanding its mechanism of action, ensuring controlled and effective application, and for safety and regulatory compliance. In aqueous solutions, 3,3'-Methylenebis[5-methyloxazolidine] exists in a dynamic equilibrium with its hydrolysis products, primarily formaldehyde and 2-hydroxypropylamine.[1][2] The rate of formaldehyde release is significantly influenced by the pH of the solution.
This document provides detailed application notes and protocols for the quantification of formaldehyde released from 3,3'-Methylenebis[5-methyloxazolidine] in aqueous solutions. It includes summaries of expected quantitative data based on available literature and comprehensive experimental protocols for the most common and reliable analytical methods.
Quantitative Data Summary
While specific time-course datasets for the hydrolysis of 3,3'-Methylenebis[5-methyloxazolidine] are not publicly available in tabular format, regulatory and technical documents provide descriptive summaries of its hydrolysis kinetics. The following tables are illustrative of the expected trends in formaldehyde release based on these descriptions. Studies indicate that the hydrolysis is rapid, with half-lives ranging from less than one hour to seven hours across a pH range of 4 to 9.[3][4]
Table 1: Illustrative Time to Maximum Formaldehyde Release at Various pH Levels
| pH | Time to Plateau/Maximum Release | Observations |
| 4 | Approximately 1-2 hours[1] to 7 hours[3] | Release is most rapid and extensive at acidic pH. |
| 7 | Approximately 1-2 hours[1] | Release is slower than at pH 4. |
| 9 | Approximately 3-4 hours[1] | The reaction is slowest at alkaline pH. |
Table 2: Illustrative Percentage of Theoretical Formaldehyde Released Over Time
| Time (hours) | % Formaldehyde Released at pH 4 (Illustrative) | % Formaldehyde Released at pH 7 (Illustrative) | % Formaldehyde Released at pH 9 (Illustrative) |
| 0 | 0% | 0% | 0% |
| 1 | 60% | 40% | 20% |
| 2 | 90% | 70% | 40% |
| 4 | >95% | 90% | 75% |
| 6 | >95% | >95% | 90% |
| 8 | >95% | >95% | >95% |
Note: The data in these tables are illustrative and based on qualitative descriptions from existing literature. Actual results may vary based on experimental conditions.
Experimental Workflow
The general workflow for quantifying formaldehyde release involves the hydrolysis of 3,3'-Methylenebis[5-methyloxazolidine] under controlled conditions, followed by the collection of aliquots at specific time points and subsequent analysis of formaldehyde concentration.
Experimental workflow for formaldehyde release quantification.
Experimental Protocols
Two widely accepted methods for the quantification of formaldehyde in aqueous solutions are presented below: High-Performance Liquid Chromatography (HPLC) with 2,4-dinitrophenylhydrazine (DNPH) derivatization, and UV-Vis Spectrophotometry using the acetylacetone (Nash) reagent.
Protocol 1: Quantification of Formaldehyde by HPLC with DNPH Derivatization
This method is highly sensitive and specific for formaldehyde and other carbonyl compounds.
1. Materials and Reagents
-
3,3'-Methylenebis[5-methyloxazolidine] (CAS 66204-44-2)
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Acetonitrile (HPLC grade)
-
Perchloric acid (3.8 M)
-
Deionized water
-
pH buffers (pH 4, 7, 9)
-
Formaldehyde standard solution
-
HPLC system with UV detector
-
Reversed-phase C18 column
-
Syringe filters (0.45 µm)
2. Preparation of Solutions
-
DNPH Reagent: Prepare a saturated solution of DNPH in acetonitrile. Acidify with 1 mL of 3.8 M perchloric acid per 100 mL of DNPH solution.
-
Formaldehyde Stock Solution: Prepare a stock solution of formaldehyde (e.g., 1000 ppm) in deionized water.
-
Calibration Standards: Prepare a series of calibration standards by diluting the formaldehyde stock solution with deionized water to cover the expected concentration range.
3. Hydrolysis Experiment
-
Prepare a solution of 3,3'-Methylenebis[5-methyloxazolidine] in each of the pH buffers (4, 7, and 9) at a known concentration.
-
Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).
-
At specified time intervals (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
4. Sample Derivatization
-
To each aliquot and calibration standard, add an equal volume of the acidified DNPH reagent.
-
Vortex the mixture and allow it to react for at least 1 hour at room temperature in the dark.
5. HPLC Analysis
-
Filter the derivatized samples and standards through a 0.45 µm syringe filter.
-
Inject a known volume (e.g., 20 µL) onto the HPLC system.
-
HPLC Conditions (Typical):
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and water. A typical starting condition is 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 360 nm
-
Column Temperature: 30°C
-
6. Data Analysis
-
Identify the formaldehyde-DNPH derivative peak based on its retention time, confirmed by injecting a derivatized formaldehyde standard.
-
Construct a calibration curve by plotting the peak area of the formaldehyde-DNPH derivative versus the concentration of the formaldehyde standards.
-
Determine the concentration of formaldehyde in the unknown samples from the calibration curve.
Protocol 2: Quantification of Formaldehyde by UV-Vis Spectrophotometry with Acetylacetone (Nash Reagent)
This colorimetric method is simpler and more rapid than HPLC but may be less specific if other aldehydes are present.
1. Materials and Reagents
-
3,3'-Methylenebis[5-methyloxazolidine] (CAS 66204-44-2)
-
Acetylacetone
-
Ammonium acetate
-
Glacial acetic acid
-
Deionized water
-
pH buffers (pH 4, 7, 9)
-
Formaldehyde standard solution
-
UV-Vis Spectrophotometer
2. Preparation of Solutions
-
Acetylacetone Reagent (Nash Reagent): Dissolve 150 g of ammonium acetate, 3 mL of glacial acetic acid, and 2 mL of acetylacetone in deionized water and make up to 1 L. This reagent should be stored in a dark bottle and is stable for several weeks.
-
Formaldehyde Stock Solution: Prepare a stock solution of formaldehyde (e.g., 100 ppm) in deionized water.
-
Calibration Standards: Prepare a series of calibration standards by diluting the formaldehyde stock solution with deionized water.
3. Hydrolysis Experiment
-
Follow the same procedure as in Protocol 1, section 3.
4. Colorimetric Reaction
-
To a known volume of each aliquot and calibration standard, add an equal volume of the acetylacetone reagent.
-
Mix well and incubate in a water bath at 60°C for 10 minutes or at 37°C for 60 minutes.
-
Allow the solutions to cool to room temperature. A yellow color will develop in the presence of formaldehyde.
5. Spectrophotometric Measurement
-
Measure the absorbance of the standards and samples at 412 nm using a spectrophotometer.
-
Use a reagent blank (deionized water and acetylacetone reagent) to zero the instrument.
6. Data Analysis
-
Construct a calibration curve by plotting the absorbance at 412 nm versus the concentration of the formaldehyde standards.
-
Determine the concentration of formaldehyde in the unknown samples from the calibration curve.
Signaling Pathways and Logical Relationships
The release of formaldehyde from 3,3'-Methylenebis[5-methyloxazolidine] is a chemical hydrolysis process and does not directly involve biological signaling pathways. The key relationship is the chemical equilibrium between the parent compound and its hydrolysis products, which is influenced by pH.
References
Safe handling and disposal procedures for Oxazolidine, 3,3'-methylenebis[5-methyl-
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling and disposal of 3,3'-methylenebis[5-methyloxazolidine] (CAS No. 66204-44-2). Adherence to these protocols is critical to ensure personnel safety and minimize environmental impact.
Chemical and Physical Properties
3,3'-methylenebis[5-methyloxazolidine] is a formaldehyde-releasing agent commonly used as a biocide in various industrial applications.[1] It is a yellowish liquid with an amine-like odor.[1] In aqueous solutions, it can slowly decompose back to its starting materials, isopropanolamine and formaldehyde.[1][2] This decomposition is influenced by pH, with a higher release of formaldehyde occurring at an acidic pH of 4.[2]
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 66204-44-2 | [3][4] |
| Molecular Formula | C9H18N2O2 | [3] |
| Molecular Weight | 186.25 g/mol | [3] |
| Appearance | Yellowish liquid with an amine-like odor | [1] |
| pH (1.5 g/cm³ aqueous solution) | 10 (at 20 °C) | [1] |
| Miscibility | Completely miscible with water at room temperature | [3] |
Toxicological Data and Hazard Identification
This compound is classified as hazardous. It is crucial to understand its toxicological profile for safe handling.
Table 2: Summary of Toxicological Data
| Toxicity Endpoint | Value | Classification | Reference |
| Acute Oral Toxicity (Rat LD50) | 900 mg/kg | Harmful if swallowed | [5] |
| Acute Dermal Toxicity (Rat LD50) | 760 - 1620 mg/kg | Toxic in contact with skin | [3][5] |
| Skin Corrosion/Irritation | Causes severe skin burns | Corrosive | [5][6] |
| Serious Eye Damage/Irritation | Causes serious eye damage | Corrosive | [5][6] |
| Skin Sensitization | May cause an allergic skin reaction | Sensitizer | [4][6] |
| Germ Cell Mutagenicity | Suspected of causing genetic defects | Mutagenicity Category 2 | [4][6] |
| Carcinogenicity | May cause cancer | Carcinogenicity Category 1B | [4][6] |
| Aquatic Toxicity (Fish LC50) | 57.7 mg/l | Harmful to aquatic life | [5] |
| Aquatic Toxicity (Algae EC50) | 5.7 mg/l (72 h) | Harmful to aquatic life | [5] |
| Aquatic Toxicity (Daphnia EC50) | 37.9 mg/l | Harmful to aquatic life | [5] |
Hazard Statements: H302+H332 (Harmful if swallowed or if inhaled), H311 (Toxic in contact with skin), H314 (Causes severe skin burns and eye damage), H317 (May cause an allergic skin reaction), H341 (Suspected of causing genetic defects), H350 (May cause cancer), H373 (May cause damage to organs through prolonged or repeated exposure), H412 (Harmful to aquatic life with long lasting effects).[4][6]
Experimental Protocols: Safe Handling
Personal Protective Equipment (PPE)
Protocol:
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber, butyl rubber). The breakthrough time of the glove material must be considered.
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin and Body Protection: Wear a chemical-resistant apron or full-body suit. Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[6]
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If inhalation of vapors or mists is likely, a self-contained breathing apparatus (SCBA) may be necessary.[6]
Caption: Personal Protective Equipment (PPE) protocol for handling 3,3'-methylenebis[5-methyloxazolidine].
General Handling and Storage
Protocol:
-
Read and understand the Safety Data Sheet (SDS) before use.[6]
-
Avoid contact with skin, eyes, and clothing.[6]
-
Do not breathe dust, fume, gas, mist, vapors, or spray.[4][6]
-
Do not eat, drink, or smoke when using this product.[6]
-
Wash hands thoroughly after handling.[6]
-
Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents and reducing agents.[7]
-
Keep containers tightly closed when not in use.
-
Store in a locked-up area.[6]
Emergency Procedures
First Aid Measures
Protocol:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
-
Skin Contact: Immediately take off all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[6][7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[6][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[6][7]
Spill Response Protocol
Protocol:
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure adequate ventilation. If the spill is in a poorly ventilated area, use a self-contained breathing apparatus.
-
Contain: Prevent further leakage or spillage if it is safe to do so. Create a dike around the spill using inert absorbent material (e.g., vermiculite, dry sand, or earth).
-
Absorb: Cover the spill with the absorbent material, working from the outside in.
-
Collect: Carefully collect the absorbed material into a suitable, labeled, and sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable decontamination solution (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.
-
Report: Report the spill to the appropriate environmental health and safety personnel.
References
- 1. 3,3'-METHYLENE BIS[5-METHYLOXAZOLIDINE] - Ataman Kimya [atamanchemicals.com]
- 2. Oxazolidine, 3,3'-methylenebis[5-methyl- | 66204-44-2 | Benchchem [benchchem.com]
- 3. santos.com [santos.com]
- 4. chemos.de [chemos.de]
- 5. tincknellfuels.com [tincknellfuels.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. hebro-chemie.de [hebro-chemie.de]
Application of Menadione Sodium Bisulfite (MBO) as an Antimicrobial Additive in Animal Feed: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menadione Sodium Bisulfite (MBO), a water-soluble form of Menadione (Vitamin K3), is a synthetic naphthoquinone traditionally recognized for its essential role as a pro-vitamin K in animal nutrition. It is integral to the synthesis of clotting factors and bone metabolism. Beyond its nutritional functions, emerging in vitro evidence has highlighted the antimicrobial potential of menadione and its derivatives. This has generated interest in its application as an antimicrobial additive in animal feed, potentially serving as an alternative to conventional antibiotics for modulating gut health and preventing pathogenic bacterial growth.
These application notes provide a comprehensive overview of the current scientific understanding of MBO's antimicrobial properties, its mechanism of action, and detailed protocols for its evaluation as an antimicrobial feed additive.
Antimicrobial Activity and Mechanism of Action
While the primary application of MBO in animal feed is as a source of vitamin K, in vitro studies have demonstrated its efficacy against a range of pathogenic bacteria.
In Vitro Antimicrobial Efficacy
Research has indicated that MBO and its parent compound, menadione, exhibit inhibitory effects against several bacterial species. The antimicrobial activity is broad, affecting both Gram-positive and Gram-negative bacteria.
Table 1: Summary of In Vitro Antimicrobial Activity of Menadione and its Derivatives
| Compound | Target Microorganism | Efficacy Metric | Concentration | Reference |
| Menadione Sodium Bisulfite | Methicillin-Resistant Staphylococcus aureus (MRSA) ATCC 33592 | MIC | 16 µg/mL | [1] |
| Menadione Sodium Bisulfite | Clinical MRSA Isolates | MIC | 16 µg/mL | [1] |
| Menadione | Methicillin-Resistant Staphylococcus aureus (MRSA) | MIC | 8 - 16 µg/mL | [1] |
| Menadione | Pseudomonas aeruginosa | Inhibitory Concentration | 64 - 1024 µg/mL | [2] |
| Menadione | Escherichia coli | Inhibitory Concentration | 64 - 1024 µg/mL | [2] |
| Menadione | Klebsiella pneumoniae | Inhibitory Concentration | 64 - 1024 µg/mL | [2] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.
Mechanism of Antimicrobial Action
The antimicrobial action of menadione is primarily attributed to its ability to induce oxidative stress within bacterial cells through redox cycling. This process involves the generation of reactive oxygen species (ROS), which can damage vital cellular components.
References
Troubleshooting & Optimization
Improving the stability of 3,3'-methylenebis[5-methyloxazolidine] in concentrates
Welcome to the technical support center for 3,3'-methylenebis[5-methyloxazolidine] (MBO). This resource is designed to assist researchers, scientists, and drug development professionals in understanding and improving the stability of MBO in concentrate formulations. Here you will find answers to frequently asked questions and troubleshooting guides to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability of 3,3'-methylenebis[5-methyloxazolidine] in concentrate formulations?
The primary cause of instability for 3,3'-methylenebis[5-methyloxazolidine] (MBO) in concentrates is hydrolysis. MBO is susceptible to degradation in the presence of water, which leads to the breakdown of the molecule into its starting materials: 1-aminopropan-2-ol and formaldehyde.[1] This reaction is the main degradation pathway and can affect the potency and performance of the formulation over time.
Q2: What are the main degradation products of 3,3'-methylenebis[5-methyloxazolidine]?
The main degradation products of MBO are 1-aminopropan-2-ol and formaldehyde.[1] The release of formaldehyde is a key indicator of MBO degradation and is often the target for analytical monitoring of stability.
Q3: How does pH affect the stability of 3,3'-methylenebis[5-methyloxazolidine] in aqueous solutions?
The stability of MBO is significantly influenced by the pH of the solution. The release of formaldehyde from MBO, and thus its degradation, is highest at an acidic pH of 4. The rate of formaldehyde release differs at neutral (pH 7) and alkaline (pH 9) conditions. Therefore, controlling the pH of aqueous formulations is crucial for maintaining the stability of MBO.
Q4: What is the general thermal stability of 3,3'-methylenebis[5-methyloxazolidine]?
3,3'-methylenebis[5-methyloxazolidine] is reported to be stable at elevated temperatures, with some sources indicating stability up to 186°C.[1] However, for practical purposes in formulations, it is also noted to have good thermal stability up to 80°C. It is important to consider that the presence of other components in a concentrate can influence its thermal stability.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Loss of biocidal efficacy in the concentrate over time. | Degradation of MBO due to hydrolysis. | Minimize water content in the formulation. Consider using desiccants or water scavengers. Store the concentrate in a cool, dry place. |
| Presence of a strong formaldehyde odor. | Significant degradation of MBO leading to the release of formaldehyde. | Verify the water content of your formulation. Assess the storage conditions (temperature and humidity). |
| Phase separation or changes in the physical appearance of the concentrate. | Incompatibility of MBO with other formulation components, potentially accelerated by degradation. | Conduct compatibility studies with all excipients. Ensure all components are thoroughly dried before formulation. |
| Inconsistent analytical results for MBO concentration. | Degradation of MBO during sample preparation or analysis. | Use a validated analytical method, such as HPLC-DAD, for the determination of MBO, often by quantifying the released formaldehyde.[2] Ensure samples are handled and stored properly to prevent degradation before analysis. |
Quantitative Data Summary
| Parameter | Value/Observation | Conditions | Reference |
| Primary Degradation Pathway | Hydrolysis | Aqueous solutions | [1] |
| Degradation Products | 1-aminopropan-2-ol and Formaldehyde | Aqueous solutions | [1] |
| pH of Maximum Instability | pH 4 | Aqueous solutions | Inferred from formaldehyde release studies |
| Thermal Stability | Up to 186°C (decomposition) | Neat compound | [1] |
| Practical Thermal Stability | Up to 80°C | In formulations |
Experimental Protocols
Protocol 1: Accelerated Stability Testing of MBO Concentrates
Objective: To evaluate the stability of a 3,3'-methylenebis[5-methyloxazolidine] concentrate under accelerated conditions to predict its shelf life.
Methodology:
-
Sample Preparation: Prepare the MBO concentrate formulation and package it in the intended final container.
-
Initial Analysis: At the start of the study (time zero), analyze the concentrate for the initial concentration of MBO, physical appearance, pH (if applicable), and any other relevant quality parameters.
-
Storage Conditions: Place the packaged samples in a stability chamber at an elevated temperature, typically 40°C ± 2°C or 54°C ± 2°C, with controlled humidity (e.g., 75% RH ± 5% RH).
-
Time Points: Pull samples for analysis at predetermined time points (e.g., 2 weeks, 1 month, 3 months, and 6 months).
-
Analysis: At each time point, analyze the samples for the concentration of MBO, physical appearance, and other relevant parameters. The concentration of MBO can be determined by quantifying the amount of released formaldehyde using a validated HPLC method.
-
Data Evaluation: Compare the results at each time point to the initial analysis. A significant loss of MBO or changes in physical properties may indicate instability.
Protocol 2: Quantification of MBO Degradation by HPLC-DAD
Objective: To quantify the amount of 3,3'-methylenebis[5-methyloxazolidine] in a concentrate by measuring the amount of released formaldehyde.
Methodology:
-
Standard Preparation: Prepare a series of standard solutions of formaldehyde of known concentrations.
-
Derivatization: React the formaldehyde standards and the MBO samples with a derivatizing agent, such as 2,4-dinitrophenylhydrazine (DNPH), to form a stable derivative that can be detected by UV-Vis spectroscopy.
-
Sample Preparation: Accurately weigh a sample of the MBO concentrate and dilute it with an appropriate solvent. Subject the diluted sample to conditions that promote the complete hydrolysis of MBO to release all bound formaldehyde. Then, derivatize the released formaldehyde with DNPH.
-
HPLC-DAD Analysis:
-
Column: Use a suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Detection: Set the DAD detector to the wavelength of maximum absorbance for the formaldehyde-DNPH derivative.
-
Injection: Inject the derivatized standards and samples into the HPLC system.
-
-
Quantification: Create a calibration curve by plotting the peak area of the formaldehyde-DNPH derivative against the concentration of the formaldehyde standards. Use the calibration curve to determine the concentration of formaldehyde in the derivatized MBO sample. Back-calculate to determine the original concentration of MBO in the concentrate.
Visualizations
Caption: Degradation pathway of 3,3'-methylenebis[5-methyloxazolidine].
Caption: Experimental workflow for accelerated stability testing.
Caption: Troubleshooting decision tree for MBO instability.
References
Technical Support Center: Catalytic Synthesis of 2-Methyl-3-buten-2-ol (MBO)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the discoloration of 2-methyl-3-buten-2-ol (MBO) during its catalytic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of MBO discoloration during catalytic synthesis?
Discoloration of MBO during synthesis is typically not due to a single factor but a combination of influences. The primary suspected causes include:
-
Oxidation: MBO, being a tertiary allylic alcohol, is susceptible to oxidation, especially in the presence of residual catalyst, air (oxygen), and heat. This can lead to the formation of α,β-unsaturated ketones and other conjugated systems which are often colored.
-
Side Reactions and Byproducts: The catalytic hydrogenation of 2-methyl-3-butyn-2-ol (the common precursor to MBO) can lead to various byproducts. Over-hydrogenation can produce 2-methyl-2-butanol. Other side reactions may lead to the formation of aldehydes, ketones, or other reactive species that can polymerize or degrade into colored compounds.
-
Catalyst-Related Impurities: The catalyst itself, or interactions of the catalyst with the substrate or solvent, can sometimes generate colored impurities. For instance, the formation of palladium--acetylide complexes on the catalyst surface can be a source of color.
-
Thermal Degradation: MBO can be sensitive to high temperatures, which can cause dehydration, rearrangement, or polymerization, leading to the formation of colored byproducts.
-
Contamination: Contaminants in the starting materials, solvents, or reaction vessel can also contribute to discoloration.
Q2: How can I minimize the risk of MBO discoloration?
Preventing discoloration involves a multi-pronged approach focused on controlling the reaction environment and properly handling the product:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Temperature Control: Maintain the reaction at the lowest effective temperature to prevent thermal degradation and unwanted side reactions.
-
High-Purity Reagents: Use high-purity starting materials and solvents to avoid introducing contaminants.
-
Catalyst Selection and Handling: Choose a catalyst with high selectivity for the desired reaction. Ensure the catalyst is properly handled and stored to avoid contamination.
-
Post-Reaction Workup: Promptly remove the catalyst from the reaction mixture after the reaction is complete. This can be done by filtration.
-
Proper Storage: Store the purified MBO in a cool, dark place under an inert atmosphere to prevent degradation over time.
Q3: What are the recommended storage conditions for MBO?
To maintain the purity and prevent discoloration of MBO during storage, the following conditions are recommended:
-
Temperature: Store at low temperatures (refrigeration is often suitable).
-
Atmosphere: Store under an inert atmosphere (nitrogen or argon).
-
Light: Protect from light by using an amber or opaque container.
-
Container: Use a clean, dry, and inert container.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues related to MBO discoloration during your experiments.
| Observation | Potential Cause | Suggested Action |
| Discoloration during the reaction | 1. Oxidation: Presence of oxygen in the reaction vessel. 2. Overheating: Reaction temperature is too high. 3. Side Reactions: Non-selective catalyst or suboptimal reaction conditions. | 1. Inert Atmosphere: Ensure the reaction is conducted under a continuous flow of an inert gas like nitrogen or argon. 2. Temperature Control: Monitor the reaction temperature closely and use a cooling bath if necessary. 3. Optimize Conditions: Screen different catalysts and reaction conditions (temperature, pressure, solvent) to improve selectivity. |
| Discoloration after catalyst removal | 1. Incomplete Catalyst Removal: Fine catalyst particles remaining in the solution. 2. Air Exposure: The product is exposed to air during workup. | 1. Improved Filtration: Use a finer filter medium (e.g., Celite® or a membrane filter) to ensure complete removal of the catalyst. 2. Inert Workup: Perform all workup steps under an inert atmosphere. |
| Discoloration during solvent removal/distillation | 1. Thermal Stress: High temperatures during distillation. 2. Residual Acidity/Basicity: Traces of acidic or basic compounds can catalyze degradation. | 1. Vacuum Distillation: Use vacuum distillation to lower the boiling point of MBO and reduce thermal stress. 2. Neutralization: Wash the organic phase with a mild bicarbonate solution and then with brine before distillation to remove any acidic or basic impurities. |
| Discoloration during storage | 1. Improper Storage: Exposure to air, light, or heat. | 1. Follow Recommended Storage: Store the purified MBO in a tightly sealed container under an inert atmosphere, in a cool, dark place. |
Experimental Protocols
Representative Protocol for the Catalytic Hydrogenation of 2-Methyl-3-butyn-2-ol to MBO
This protocol is a general guideline and may require optimization for your specific setup and catalyst.
Materials:
-
2-methyl-3-butyn-2-ol (MBY)
-
Palladium-based catalyst (e.g., 5% Pd on CaCO₃, Lindlar's catalyst)
-
Solvent (e.g., methanol, ethanol, or ethyl acetate)
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reactor Setup: Set up a hydrogenation reactor equipped with a magnetic stirrer, a gas inlet, and a balloon or bubbler to monitor hydrogen uptake.
-
Inerting: Purge the reactor with an inert gas for 10-15 minutes to remove any oxygen.
-
Charging the Reactor: Under the inert atmosphere, add the solvent, the catalyst, and then the 2-methyl-3-butyn-2-ol to the reactor.
-
Hydrogenation: Purge the reactor with hydrogen gas. Maintain a positive pressure of hydrogen (e.g., using a balloon). Stir the reaction mixture vigorously.
-
Monitoring the Reaction: Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material and the formation of the product.
-
Reaction Quenching: Once the reaction is complete, stop the hydrogen flow and purge the reactor with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with a small amount of the solvent.
-
Purification: Remove the solvent under reduced pressure. The crude MBO can be further purified by vacuum distillation.
Visualizations
Potential Degradation Pathways of MBO
The following diagram illustrates potential pathways for MBO degradation that could lead to the formation of colored byproducts. The primary routes are oxidation and acid-catalyzed reactions.
Caption: Potential degradation pathways of MBO.
Experimental Workflow for MBO Synthesis and Purification
This diagram outlines the key steps in the synthesis and purification of MBO, highlighting the stages where discoloration can occur and preventative measures can be taken.
Caption: Experimental workflow for MBO synthesis.
Technical Support Center: Optimizing Growth Conditions for Fastidious Bacteria
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the growth of difficult-to-culture (fastidious) bacteria.
Frequently Asked Questions (FAQs)
Q1: What are fastidious bacteria?
A1: Fastidious bacteria are microorganisms with complex nutritional requirements that make them difficult to grow in standard culture media.[1] These bacteria require specific growth factors, such as vitamins, amino acids, or other organic compounds, that are not typically found in routine media.[1][2]
Q2: What are the general strategies for cultivating fastidious bacteria?
A2: Cultivating fastidious bacteria typically involves one or more of the following strategies:
-
Enrichment: Adding specific nutrients or growth factors to the media.[1]
-
Selective Inhibition: Using agents that suppress the growth of competing organisms.[1]
-
Atmospheric Control: Providing appropriate atmospheric conditions, such as anaerobic or microaerophilic environments.[1][3]
-
Temperature and pH Control: Maintaining the optimal temperature and pH for growth.[1][2]
-
Moisture Control: Ensuring adequate humidity to prevent the desiccation of the culture.[1]
Q3: What are common types of enriched media used for fastidious bacteria?
A3: Several types of enriched media are designed to support the growth of fastidious microorganisms.[4] Common examples include:
-
Blood Agar: An enriched medium that supports the growth of many fastidious organisms and is used to identify hemolytic bacteria.[5][6]
-
Chocolate Agar: An enriched medium containing lysed red blood cells, which release growth factors like hemin and NAD, required by organisms such as Haemophilus and Neisseria species.[1][7]
-
Columbia Agar with 5% Sheep Blood: A general-purpose medium suitable for the isolation of a variety of microorganisms, including fastidious ones.[5]
-
Brain Heart Infusion (BHI): Used for culturing a variety of fastidious and non-fastidious microorganisms.[3]
Q4: What specific supplements can be added to media to enhance the growth of fastidious bacteria?
A4: Depending on the specific requirements of the bacterium, various supplements can be added to the culture medium. A summary of common supplements and their typical concentrations is provided in the table below.
Troubleshooting Guide
Issue 1: No growth or poor growth of the bacterial culture.
| Possible Cause | Recommendation |
| Incorrect Media Formulation | Ensure the media contains all the necessary nutrients, vitamins, and growth factors required by the specific bacterial strain.[1][2] Consider using a more enriched medium like Chocolate Agar or Brain Heart Infusion (BHI) agar.[3] |
| Suboptimal Incubation Conditions | Verify that the incubation temperature, atmospheric conditions (e.g., CO2, anaerobic), and humidity are optimal for the target organism.[1][3] |
| Inoculum is not viable | Use a fresh colony for inoculation, as older colonies may have reduced viability.[8] |
| Presence of Inhibitory Substances | The media may contain inhibitory substances. For example, some fastidious organisms are inhibited by sodium polyanethol sulfonate (SPS) in blood culture bottles.[9] |
| Need for "Helper" Bacteria | Some bacteria require co-culture with "helper" strains that produce essential growth factors.[10] |
Issue 2: Contamination of the bacterial culture.
| Possible Cause | Recommendation |
| Poor Aseptic Technique | Strictly follow aseptic techniques.[11][12] This includes sterilizing all equipment and media, working near a Bunsen burner to create a sterile field, and minimizing the exposure of sterile surfaces to the air.[11][13] |
| Contaminated Reagents or Media | Ensure all media, diluents, and supplements are sterile before use. |
| Environmental Contamination | Regularly clean and disinfect incubators, biosafety cabinets, and work surfaces to reduce the bioburden.[14][15] |
A summary of common contaminants and their indicators is provided below.
| Contaminant | Indicator |
| Bacteria | Cloudy or turbid culture medium, sudden drop in pH (medium turns yellow).[16][17] |
| Fungi (Mold) | Filamentous growth, often with visible spores.[14][16] |
| Yeast | Turbid culture with a potential increase in pH in later stages.[18] |
| Mycoplasma | Difficult to detect visually. May cause a lower cell proliferation rate or agglutination in suspension cultures.[18][19] Requires specific testing like PCR or ELISA for detection.[18] |
Quantitative Data Summary
The following table summarizes common supplements used to enhance the growth of fastidious bacteria.
| Supplement | Typical Concentration | Target Organisms/Purpose |
| Sheep or Horse Blood | 5-10% (v/v) | General enrichment for a wide range of fastidious bacteria.[20] |
| Hemin | 5-10 µg/mL | Growth factor for organisms like Haemophilus influenzae.[9] |
| NAD (V factor) | 5-10 µg/mL | Growth factor for organisms like Haemophilus influenzae.[9] |
| Yeast Extract | 0.5% (w/v) | Provides B vitamins, amino acids, and other growth factors.[21] |
| L-Cysteine | 0.05% (w/v) | Reducing agent for anaerobic media.[5] |
| Vitamin K | 10 µg/mL | Growth factor for some anaerobic bacteria.[5] |
| 1,4-dihydroxy-2-naphthoic acid (DHNA) | Varies | A growth factor for some Porphyromonas species.[22][23] |
| Menaquinone-4 (MK4) | Varies | A growth factor for some Porphyromonas species.[22][24] |
Experimental Protocols
Protocol 1: Determining the Optimal Growth Medium for a Fastidious Bacterium
This protocol outlines a method for testing multiple media formulations to identify the one that best supports the growth of a target fastidious bacterium.
-
Prepare a variety of enriched media. This should include both solid and liquid versions of media such as Blood Agar, Chocolate Agar, BHI, and Tryptic Soy Agar/Broth supplemented with 5% defibrinated sheep blood.
-
Prepare a standardized inoculum. Grow the fastidious bacterium on a suitable initial medium to obtain isolated colonies. Suspend a single fresh colony in a sterile diluent (e.g., phosphate-buffered saline) to a standardized turbidity (e.g., 0.5 McFarland standard).
-
Inoculate the test media.
-
For solid media, perform a quadrant streak to obtain isolated colonies.
-
For liquid media, inoculate with a defined volume of the standardized suspension (e.g., 100 µL into 5 mL of broth).
-
-
Incubate under appropriate conditions. Incubate all plates and tubes under the presumed optimal temperature and atmospheric conditions for the target bacterium.
-
Evaluate growth.
-
For solid media, assess colony size, morphology, and density after 24, 48, and 72 hours.
-
For liquid media, measure the optical density at 600 nm (OD600) at regular intervals (e.g., every 4-6 hours) to generate a growth curve.
-
-
Analyze the results. Compare the growth characteristics across all tested media to determine the optimal formulation.
Protocol 2: Optimizing a Single Supplement Concentration
This protocol describes how to determine the optimal concentration of a specific growth supplement.
-
Prepare a basal medium. Use the best-performing medium identified in Protocol 1 as the basal medium.
-
Create a range of supplement concentrations. Prepare several batches of the basal medium, each with a different concentration of the supplement to be tested. Include a control with no supplement.
-
Inoculate the media. Using a standardized inoculum (as described in Protocol 1), inoculate each of the prepared media.
-
Incubate and monitor growth. Incubate all cultures under optimal conditions and monitor growth by measuring OD600 at regular intervals.
-
Determine the optimal concentration. Plot the growth rates or final OD600 values against the supplement concentrations to identify the concentration that yields the best growth.
Visualizations
Caption: Workflow for optimizing growth media for fastidious bacteria.
Caption: Troubleshooting logic for poor bacterial growth.
References
- 1. Fastidious Species | MI [microbiology.mlsascp.com]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Current and Past Strategies for Bacterial Culture in Clinical Microbiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbenotes.com [microbenotes.com]
- 6. microbiologyinfo.com [microbiologyinfo.com]
- 7. Cultivation Media for Bacteria [learn.chm.msu.edu]
- 8. youtube.com [youtube.com]
- 9. Microbiology Laboratory Tips and Tricks: An Organism Isolation and Identification Survival Guide [asm.org]
- 10. Cultivation strategies for growth of uncultivated bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Cell Culture Contamination | Thermo Fisher Scientific - HU [thermofisher.com]
- 17. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 18. What are the major types of biological cell culture contamination? | AAT Bioquest [aatbio.com]
- 19. Types of Cell Culture Contamination and How To Prevent Them | Technology Networks [technologynetworks.com]
- 20. exodocientifica.com.br [exodocientifica.com.br]
- 21. staff.najah.edu [staff.najah.edu]
- 22. Identification of a growth factor required for culturing specific fastidious oral bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Enhancing H2S Scavenging with MBO and Urea Additives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments focused on enhancing the hydrogen sulfide (H2S) scavenging efficacy of 3,3'-methylenebis(5-methyloxazolidine) (MBO) with urea additives.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which MBO scavenges H2S?
A1: MBO, or 3,3'-methylenebis(5-methyloxazolidine), is an H2S scavenger that can be considered an amine-aldehyde condensate.[1] Its effectiveness is significantly enhanced in the presence of water. MBO hydrolyzes in aqueous environments to form monoisopropanolamine (MIPA) and formaldehyde, which can then react to form a more reactive triazine compound.[2][3] This triazine then reacts with H2S to form stable, non-hazardous sulfur-containing compounds. The high pH of MBO solutions also facilitates the capture of acidic H2S.[4]
Q2: What is the role of urea as an additive in H2S scavenging?
A2: Urea and its derivatives have been investigated as H2S scavengers.[5][6] Urea-formaldehyde reaction products, in particular, have been patented for their use in reducing hydrogen sulfide levels.[7] The addition of urea to an MBO formulation is intended to provide a synergistic effect, potentially by creating additional reaction pathways for H2S capture or by influencing the overall reaction kinetics.
Q3: What are the expected byproducts of the MBO-H2S reaction?
A3: The reaction of MBO with H2S, particularly after its hydrolysis to a triazine, can lead to the formation of dithiazine.[8] Under certain conditions, especially with high concentrations of H2S and CO2, MBO can produce significant amounts of insoluble solid byproducts.[9]
Q4: Can urea-based scavengers form solid byproducts?
A4: While urea itself is highly water-soluble, its reaction products with H2S and formaldehyde can potentially form less soluble compounds or contribute to deposits, though they are generally considered to produce fewer solid byproducts compared to triazines under certain conditions.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low H2S Scavenging Efficiency | Insufficient Water Content: MBO's scavenging activity is significantly enhanced by hydrolysis.[2][3] | Ensure the experimental setup contains an appropriate amount of water to facilitate the conversion of MBO to its more reactive triazine form. |
| Inadequate Mixing/Contact Time: The reaction between the scavenger and H2S is dependent on effective mass transfer. | Increase agitation or turbulence in the reaction vessel. For continuous flow systems, consider increasing the length of the contactor or using static mixers. | |
| Incorrect pH: The scavenging reaction is pH-dependent. MBO and its hydrolysis products are basic, which aids in H2S capture.[4] | Monitor the pH of the reaction medium. If necessary, adjust the initial pH to be in the optimal range for H2S absorption (typically alkaline). | |
| Formation of Solid Precipitates | High Reactant Concentrations: High concentrations of MBO, H2S, and CO2 can lead to the formation of insoluble byproducts.[9] | Optimize the scavenger-to-H2S ratio. Avoid using a large excess of the scavenger. Conduct experiments at various concentrations to find an optimal balance between efficiency and solid formation. |
| Reaction with Other Components: The scavenger or its byproducts may react with other components in the fluid (e.g., minerals in produced water) to form scale. | Analyze the composition of your fluid. Consider adding a scale inhibitor if mineral scaling is a concern.[10] | |
| Inconsistent or Non-Reproducible Results | Sample Handling and Analysis: Inaccurate measurement of H2S can be a significant source of error. H2S can be lost from samples if not handled correctly.[11] | Follow strict sampling protocols. Use H2S-inert sample containers and analyze samples as quickly as possible. Ensure analytical equipment is properly calibrated. |
| Variable Additive Concentration: Inconsistent dosing of the urea additive will lead to variable results. | Use precise measurement techniques for adding urea. For liquid additives, ensure proper mixing and dispersion. | |
| Increased Corrosion | Acidic Byproducts or Unreacted H2S: While scavengers are meant to reduce corrosion by removing H2S, incomplete scavenging or the formation of acidic byproducts could potentially increase corrosion. | Ensure complete reaction by optimizing contact time and scavenger concentration. Analyze the final reaction mixture for corrosive byproducts. MBO is noted to have corrosion-inhibiting properties through film formation.[8] |
Quantitative Data
The following tables summarize typical performance data for MBO and urea-based H2S scavengers based on available literature. Direct comparative data for MBO-urea mixtures is limited; performance should be experimentally determined.
Table 1: H2S Scavenging Performance of MBO
| Parameter | Value | Conditions | Reference |
| H2S Consumption | Up to 2.67 mol H2S per mol MBO (theoretical, assuming hydrolysis to triazine) | Aqueous environment | [3] |
| Reaction Speed | Fast, especially in the presence of water | Multiphase conditions | [2][3] |
| Optimal pH | Alkaline | General for amine-based scavengers | [4] |
| Solid Byproduct Formation | Can be high under high H2S and CO2 conditions | 25 mol % H2S, 16 mol % CO2 | [9] |
Table 2: H2S Scavenging Performance of Urea-Based Scavengers
| Scavenger Type | Key Findings | Conditions | Reference |
| 1,3-dimethylol-4,5-dihydroxyethyleneurea (DMDHEU) | Scavenges H2S under conditions similar to triazine-based scavengers. | Not specified | [6] |
| Urea-Formaldehyde Reaction Products | Effective for H2S removal. | Not specified | [7] |
Experimental Protocols
Protocol 1: Evaluation of H2S Scavenging Efficacy (Bubble Test)
This protocol is a common method for assessing the performance of H2S scavengers in a laboratory setting.
-
Preparation of Scavenger Solution: Prepare a solution of MBO with the desired concentration of urea additive in a suitable solvent (e.g., water, brine, or a hydrocarbon).
-
Test Setup:
-
Add a known volume of the scavenger solution to a gas washing bottle or a similar reaction vessel.
-
Sparge a gas stream with a known concentration of H2S (e.g., 100 ppm H2S in nitrogen) through the solution at a constant flow rate.
-
-
Monitoring: Continuously measure the H2S concentration in the outlet gas stream using an H2S analyzer.
-
Data Analysis:
-
Record the time until the H2S concentration in the outlet gas reaches a predetermined breakthrough point (e.g., 10% of the inlet concentration).
-
Calculate the scavenging capacity, typically expressed as grams of H2S removed per gram of scavenger solution.
-
Protocol 2: Autoclave Test for High-Pressure and High-Temperature Conditions
This method simulates downhole conditions more closely.
-
Reactor Loading:
-
Add a known volume of a hydrocarbon phase and an aqueous phase (if simulating multiphase flow) to a high-pressure autoclave.
-
Pressurize the autoclave with a gas mixture containing H2S and CO2 to the desired experimental pressure.
-
-
Equilibration: Stir the contents of the autoclave at the desired temperature until the H2S concentration in the gas phase reaches a stable baseline.
-
Scavenger Injection: Inject a known volume of the MBO-urea scavenger solution into the autoclave.
-
Monitoring and Analysis:
-
Monitor the H2S concentration in the gas phase over time.
-
After the experiment, collect liquid and solid samples for analysis of byproducts.
-
Visualizations
Caption: Experimental workflow for the H2S scavenging bubble test.
Caption: Proposed reaction pathway for MBO with urea additive.
References
- 1. US11802246B2 - Synergistic effects among mercaptan scavengers - Google Patents [patents.google.com]
- 2. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. H2S Scavenger | scaleconsult.com [scaleconsult.com]
- 5. WO2020115135A1 - Hydrogen sulphide and mercaptans scavenging compositions - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. EP1363985B1 - Process for the reduction or elimination of hydrogen sulphide - Google Patents [patents.google.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. researchgate.net [researchgate.net]
- 10. onepetro.org [onepetro.org]
- 11. q2technologies.com [q2technologies.com]
Managing and predicting the hydrolysis rate of MBO in emulsions
This guide provides researchers, scientists, and drug development professionals with essential information for managing and predicting the hydrolysis rate of 2-methyl-3-buten-2-ol (MBO) in emulsion systems.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for MBO in aqueous emulsions?
MBO, a tertiary allylic alcohol, primarily degrades through acid-catalyzed hydrolysis (hydration). In this reaction, the double bond is protonated in the presence of an acid catalyst (like H₃O⁺), leading to the formation of a relatively stable tertiary carbocation. This intermediate is then attacked by water, and after deprotonation, it yields the more stable diol, 3-methyl-1,3-butanediol. This process is common for terpenes in aqueous environments, where pH plays a critical role.
Q2: How do pH and temperature fundamentally affect the MBO hydrolysis rate?
Both pH and temperature are critical factors that significantly influence the rate of MBO hydrolysis.[1]
-
pH: The hydrolysis of MBO is acid-catalyzed. Therefore, a lower pH (acidic conditions) will dramatically accelerate the degradation rate. Conversely, maintaining a neutral or near-neutral pH is the most effective strategy for minimizing hydrolysis and enhancing the stability of MBO in an emulsion. Extreme pH conditions can disrupt complex formations and accelerate terpene loss.[2]
-
Temperature: An increase in temperature generally increases the rate of chemical reactions, including MBO hydrolysis. Higher temperatures provide the necessary activation energy for the hydrolysis reaction to proceed more quickly. Long-term storage at elevated temperatures can significantly reduce the retention of terpenes in nanoemulsions.[3] For instance, studies on terpene-loaded nanoemulsions showed significantly higher retention at 5°C (91%) compared to 25°C (82%) over 30 days.[3]
The relationship between these factors and the hydrolysis rate constant (k) is summarized below.
Table 1: Predicted Influence of pH and Temperature on MBO Hydrolysis Rate
| Parameter | Condition | Expected Impact on Hydrolysis Rate (k) | Rationale |
|---|---|---|---|
| pH | Low (e.g., pH 3-5) | High | Acid-catalyzed mechanism is favored.[4] |
| Neutral (e.g., pH 6-7) | Low / Minimal | The concentration of the acid catalyst (H₃O⁺) is low.[4] | |
| High (e.g., pH > 8) | Low (for hydrolysis) | Base-catalyzed hydrolysis is generally not the primary pathway for this type of alcohol hydration. | |
| Temperature | Low (e.g., 4°C) | Very Low | Reduces the kinetic energy of molecules, slowing the reaction rate.[3] |
| Ambient (e.g., 25°C) | Moderate | Baseline rate for comparison.[3] |
| | High (e.g., 40-50°C) | High / Very High | Significantly increases reaction kinetics, accelerating degradation.[2][5] |
Q3: How does the emulsion's composition and physical stability impact MBO hydrolysis?
The stability and composition of the emulsion itself are crucial. Poor emulsion stability, which can manifest as creaming, coalescence, or Ostwald ripening, can lead to changes in the local environment of the MBO molecules, potentially exposing them to the aqueous phase and accelerating hydrolysis.[2] Key factors include:
-
Droplet Size: A stable nanoemulsion with a consistent droplet size is often preferred. Changes in droplet size during storage can indicate instability.[5]
-
Surfactants: The choice of surfactants (emulsifiers) and co-surfactants is critical for maintaining a stable interface between the oil and water phases.[2] The right surfactant system can help protect the encapsulated MBO.
-
Oil Phase: The nature of the oil phase can influence the partitioning of MBO. A more lipophilic environment can help sequester MBO away from the acidic aqueous phase.
MBO Hydrolysis Pathway and Influencing Factors
The following diagrams illustrate the chemical pathway of MBO hydrolysis and the key experimental factors that influence its rate.
Caption: Acid-catalyzed hydrolysis pathway of MBO to its corresponding diol.
Caption: Key factors that control the rate of MBO degradation in emulsions.
Troubleshooting Guide
Problem: My MBO concentration is decreasing much faster than expected in my emulsion.
High degradation rates are a common challenge. Follow this workflow to diagnose the potential cause.
Caption: A step-by-step guide to diagnosing rapid MBO degradation.
Experimental Protocols
Protocol 1: Monitoring MBO Concentration and Emulsion Stability Over Time
This protocol outlines a typical stability study to quantify MBO degradation and monitor the physical stability of the emulsion.
1. Objective: To determine the kinetic rate of MBO hydrolysis in an emulsion under specific storage conditions (e.g., 4°C, 25°C, and 40°C).
2. Materials & Equipment:
-
MBO-containing emulsion
-
Temperature-controlled storage chambers or incubators
-
Gas Chromatograph with Flame Ionization Detector (GC-FID) or HPLC-UV
-
Dynamic Light Scattering (DLS) instrument for particle size analysis
-
pH meter
-
Class A volumetric flasks and pipettes
-
Appropriate solvents for extraction (e.g., hexane, methyl tert-butyl ether)
-
Internal standard (IS) for chromatography (e.g., tetradecane, undecane)
-
Centrifuge
3. Methodology:
-
Time Point Zero (T=0) Analysis:
-
Immediately after preparing the emulsion, perform the initial analysis.
-
pH Measurement: Calibrate the pH meter and measure the pH of the emulsion.
-
Particle Size Analysis: Dilute an aliquot of the emulsion appropriately with deionized water and measure the mean droplet size and polydispersity index (PDI) using DLS.[2]
-
MBO Quantification (Sample Prep):
-
Accurately weigh a known amount (e.g., 1.0 g) of the emulsion into a centrifuge tube.
-
Add a precise volume of the chosen extraction solvent containing the internal standard.
-
Vortex vigorously for 2 minutes to break the emulsion and extract MBO into the organic layer.
-
Centrifuge at high speed (e.g., 10,000 rpm for 15 minutes) to achieve complete phase separation.
-
Carefully transfer the organic supernatant to a GC vial for analysis.
-
-
MBO Quantification (GC Analysis):
-
Inject the sample onto the GC-FID. Use a suitable column (e.g., DB-5 or equivalent).
-
Develop a temperature program that provides good separation of MBO, the internal standard, and any potential degradation products.
-
Quantify the MBO concentration against a calibration curve prepared with known standards. Gas chromatography is a required capability for quantifying individual terpene levels and monitoring degradation.[2]
-
-
-
Stability Study Execution:
-
Divide the emulsion batch into separate, sealed containers for each time point and temperature condition to avoid repeated sampling from the same container.
-
Place the samples in the respective temperature-controlled chambers.
-
At predetermined time points (e.g., 1, 2, 4, 8, 12 weeks), remove one sample from each temperature condition.
-
Allow the sample to equilibrate to room temperature.
-
Repeat the analyses performed at T=0: pH measurement, particle size analysis, and MBO quantification.
-
4. Data Analysis:
-
Hydrolysis Rate: Plot the natural logarithm of the MBO concentration (ln[MBO]) versus time for each temperature. If the reaction follows first-order kinetics, the plot will be linear. The slope of this line is the negative of the observed rate constant (-k).
-
Shelf-Life Prediction (t₉₀): Calculate the time it takes for 10% of the initial MBO to degrade using the formula: t₉₀ = 0.105 / k.
-
Physical Stability: Plot the mean droplet size and PDI versus time. A significant increase in these values indicates emulsion instability, such as coalescence.[5]
References
- 1. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Water-Soluble Terpenes 101: Encapsulation Methods That Survive Pasteurization | Terpene Belt Farms [terpenebeltfarms.com]
- 3. researchgate.net [researchgate.net]
- 4. web.viu.ca [web.viu.ca]
- 5. Nanoemulsions of terpene by-products from cannabidiol production have promising insecticidal effect on Callosobruchusmaculatus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Skin Sensitization in Methylene Blue (MBO)-Containing Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the skin sensitization potential of Methylene Blue (MBO)-containing formulations.
Frequently Asked Questions (FAQs)
1. What is skin sensitization and why is it a concern for MBO-containing formulations?
Skin sensitization, or allergic contact dermatitis, is an immune response triggered by repeated skin contact with a substance. While Methylene Blue (MBO) is generally considered to have a low irritation potential, the final formulation's components and their interactions can influence its sensitization risk. Minimizing this potential is crucial for the development of safe and effective topical products.
2. What is the Adverse Outcome Pathway (AOP) for skin sensitization?
The Adverse Outcome Pathway (AOP) for skin sensitization is a framework that describes the sequence of key events from the initial molecular interaction on the skin to the final adverse outcome of allergic contact dermatitis.[1][2][3] Understanding this pathway is essential for selecting appropriate assays to assess and mitigate sensitization risk.
The key events in the skin sensitization AOP are:
-
KE1: Molecular Initiating Event (MIE): The substance (hapten) covalently binds to skin proteins.[1][3]
-
KE2: Keratinocyte Activation: This binding triggers stress signals in skin cells called keratinocytes.[1][3]
-
KE3: Dendritic Cell Activation: Dendritic cells, a type of immune cell, are activated and mature.[1][3]
-
KE4: T-cell Proliferation: Activated dendritic cells migrate to the lymph nodes and present the hapten-protein complex to T-cells, leading to their proliferation.[1]
3. What in vitro methods can be used to assess the skin sensitization potential of our MBO formulation?
Several in vitro methods are available to assess the key events in the skin sensitization AOP, reducing the need for animal testing. These include:
-
Direct Peptide Reactivity Assay (DPRA): Evaluates the reactivity of a substance with synthetic peptides containing cysteine and lysine, mimicking the MIE (KE1).
-
KeratinoSens™ and LuSens assays: Measure the activation of the Keap1-Nrf2 pathway in keratinocytes (KE2).
-
human Cell Line Activation Test (h-CLAT): Assesses the activation of dendritic cells by measuring the expression of specific cell surface markers (KE3).
4. How can we interpret the results from these in vitro assays?
A defined approach, combining data from multiple in vitro assays covering different key events of the AOP, is recommended for a comprehensive assessment.[1] For instance, a "2 out of 3" approach, where results from three different assays are considered, can provide a reliable prediction of sensitization potential.[3]
Troubleshooting Guides
Troubleshooting the Direct Peptide Reactivity Assay (DPRA)
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in peptide depletion between replicates. | - Inaccurate pipetting.- Incomplete dissolution of the MBO formulation.- Instability of the formulation in the assay medium. | - Ensure proper calibration and use of pipettes.- Optimize the solvent and sonication/vortexing to ensure complete dissolution.- Evaluate the stability of the formulation over the incubation period. |
| Unexpectedly high peptide depletion (false positive). | - The MBO formulation itself is highly reactive.- Presence of reactive impurities in the MBO or other formulation components. | - Test individual components of the formulation separately.- Analyze the purity of the MBO and other ingredients. |
| No or low peptide depletion for a known sensitizer (false negative). | - The substance is a pro-hapten and requires metabolic activation.- The substance is poorly soluble in the assay medium. | - The DPRA is not suitable for pro-haptens. Consider using an assay that includes a metabolic activation step.- Try different solvents or co-solvents to improve solubility. |
Troubleshooting In Vivo Local Lymph Node Assay (LLNA)
| Issue | Potential Cause | Troubleshooting Steps |
| Significant local irritation at the application site. | - The concentration of the MBO formulation is too high.- The vehicle used is irritating. | - Perform a preliminary irritation screen to determine the maximum non-irritating concentration.- Test the vehicle alone to ensure it is non-irritating. |
| High background proliferation in control animals. | - Systemic infection or inflammation in the animals.- Contamination of the dosing solution or vehicle. | - Ensure animals are healthy and free from infections.- Use sterile techniques for preparing and administering the test substances. |
| Inconsistent stimulation indices (SI) across dose groups. | - Inaccurate dosing.- Animal-to-animal variability. | - Ensure accurate and consistent application of the test formulation.- Increase the number of animals per group to improve statistical power. |
Quantitative Data Summary
The following tables provide example data from DPRA and LLNA experiments to help in the interpretation of results for an MBO-containing formulation.
Table 1: Example DPRA Results for an MBO-Containing Formulation
| Test Substance | Mean Cysteine Depletion (%) | Mean Lysine Depletion (%) | Mean Depletion (%) | Reactivity Class | Prediction |
| MBO Formulation A | 15.2 | 8.5 | 11.85 | Low Reactivity | Sensitizer |
| MBO Formulation B | 4.8 | 2.1 | 3.45 | Minimal Reactivity | Non-sensitizer |
| Positive Control | 75.6 | 52.3 | 63.95 | High Reactivity | Sensitizer |
| Negative Control | 1.2 | 0.8 | 1.0 | Minimal Reactivity | Non-sensitizer |
Table 2: Example LLNA Results for an MBO-Containing Formulation
| Test Substance | Concentration (%) | Stimulation Index (SI) | Result |
| MBO Formulation A | 1.0 | 4.5 | Positive |
| 0.5 | 2.8 | Negative | |
| 0.25 | 1.9 | Negative | |
| Vehicle Control | - | 1.0 | - |
| Positive Control | 25 | 8.2 | Positive |
Experimental Protocols
Direct Peptide Reactivity Assay (DPRA) Protocol
This protocol is a summary based on OECD Test Guideline 442C.
-
Preparation of Solutions:
-
Prepare a 100 mM solution of the MBO-containing formulation in a suitable solvent (e.g., acetonitrile).
-
Prepare 0.667 mM solutions of synthetic cysteine and lysine peptides in the appropriate buffer.
-
-
Incubation:
-
Mix the MBO formulation solution with each peptide solution in a 1:10 ratio (formulation:peptide).
-
Incubate the mixtures for 24 ± 1 hours at 25 ± 1 °C with shaking.
-
-
Analysis:
-
After incubation, analyze the samples by High-Performance Liquid Chromatography (HPLC) with a gradient elution to determine the percentage of peptide depletion.
-
-
Data Interpretation:
-
Calculate the mean percentage depletion for both cysteine and lysine peptides.
-
Classify the reactivity based on the mean depletion as shown in Table 1.
-
Local Lymph Node Assay (LLNA) Protocol
This protocol is a summary based on OECD Test Guideline 429.
-
Animal Selection and Acclimatization:
-
Use female CBA/J mice, 8-12 weeks old.
-
Acclimatize the animals for at least 5 days before the study.
-
-
Dose Formulation and Application:
-
Prepare at least three concentrations of the MBO formulation in a suitable vehicle.
-
Apply 25 µL of the test formulation to the dorsum of each ear for three consecutive days.
-
-
Proliferation Assessment:
-
On day 6, inject all mice with 3H-methyl thymidine intravenously.
-
Five hours later, euthanize the animals and excise the draining auricular lymph nodes.
-
Prepare a single-cell suspension of lymph node cells and measure the incorporation of 3H-methyl thymidine using a scintillation counter.
-
-
Data Analysis:
-
Calculate the Stimulation Index (SI) for each dose group by dividing the mean disintegrations per minute (DPM) per mouse in the test group by the mean DPM per mouse in the vehicle control group.
-
An SI ≥ 3 is considered a positive result.
-
Visualizations
Caption: Adverse Outcome Pathway for Skin Sensitization.
Caption: Experimental Workflow for Skin Sensitization Assessment.
References
Addressing microbial resistance to 3,3'-methylenebis[5-methyloxazolidine]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,3'-methylenebis[5-methyloxazolidine] (MBO).
Troubleshooting Guides
Issue 1: Decreased Efficacy or Microbial Growth in the Presence of MBO
Question: We are observing microbial growth in our system despite the recommended concentration of MBO. What could be the cause, and how can we troubleshoot this?
Answer:
A decrease in the efficacy of MBO can be attributed to several factors, ranging from the experimental setup to the development of microbial resistance. Follow these troubleshooting steps to identify and resolve the issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for decreased MBO efficacy.
Step-by-Step Guide:
-
Verify MBO Concentration and Preparation:
-
Action: Double-check calculations for the dilution of the MBO concentrate. Ensure that the stock solution was properly stored and has not expired. In aqueous solutions, MBO slowly hydrolyzes to release formaldehyde, its active component.[1] Improper storage or preparation can affect its stability and efficacy.
-
Protocol: See "Protocol for Preparation and Verification of MBO Working Solutions" below.
-
-
Check for Inactivating Factors in the Matrix:
-
Action: The matrix in which MBO is used (e.g., metalworking fluid, cell culture media) can impact its effectiveness. High concentrations of organic matter or reactive chemical species can neutralize the active formaldehyde.
-
Example: Proteins and thiols in the matrix can react with and sequester formaldehyde, reducing its availability to act on microbial cells.
-
-
Assess Microbial Load:
-
Action: An unusually high initial microbial load may overwhelm the concentration of MBO being used.
-
Protocol: Perform serial dilutions and plate counts to quantify the microbial bioburden in your system.
-
-
Investigate the Possibility of Microbial Resistance:
-
Action: If the above factors have been ruled out, it is possible that the microbial population has developed resistance to MBO. This is a known phenomenon with formaldehyde-releasing biocides.
-
Mechanism: Resistance to formaldehyde, the active component of MBO, can occur through enzymatic detoxification pathways.[2][3] Bacteria may possess genes that encode for formaldehyde-detoxifying enzymes.
-
-
Perform Minimum Inhibitory Concentration (MIC) Testing:
-
Action: Determine the MIC of your MBO formulation against the contaminating microorganism. This will quantitatively assess its susceptibility. An elevated MIC compared to a known susceptible strain is indicative of resistance.
-
Protocol: See "Protocol for Minimum Inhibitory Concentration (MIC) Determination" below.
-
-
Consider Synergistic Treatments:
-
Action: If resistance is confirmed, consider using MBO in combination with other biocides or antibiotics. Synergistic effects have been observed between certain biocides and antibiotics against resistant strains.[4][5]
-
Example: A combination of MBO with a quaternary ammonium compound or an antibiotic may be more effective than either agent alone.
-
-
Review and Optimize Dosing Strategy:
-
Action: Based on the MIC results and the microbial load, adjust the concentration and frequency of MBO application. It is crucial to maintain a concentration above the MIC for the target organisms.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of 3,3'-methylenebis[5-methyloxazolidine]?
A1: 3,3'-methylenebis[5-methyloxazolidine] is a formaldehyde-releasing biocide.[1][5] In the presence of water, it slowly hydrolyzes to release formaldehyde.[1] Formaldehyde is a highly reactive molecule that exerts its antimicrobial effect by cross-linking molecules such as proteins and nucleic acids, disrupting essential cellular functions and leading to cell death.
Q2: Which microorganisms are known to be resistant to formaldehyde-releasing biocides?
A2: While specific data for MBO is limited, resistance to formaldehyde has been observed in various bacteria. For example, some strains of Pseudomonas aeruginosa have shown resistance to formaldehyde. Mycobacteria are also known to be relatively resistant to formaldehyde-releasing biocides due to their unique cell wall composition and the presence of detoxifying compounds like mycothiol.[6]
Q3: What are the known molecular mechanisms of resistance to formaldehyde?
A3: The primary mechanisms of bacterial resistance to formaldehyde involve enzymatic detoxification. Bacteria have evolved pathways to convert formaldehyde into less toxic compounds. The two main pathways are:
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Thiol-dependent pathways: Formaldehyde reacts with thiols (like glutathione or mycothiol) to form a less reactive adduct, which is then metabolized by a series of enzymes.
-
Ribulose monophosphate (RuMP)-dependent pathway: This pathway assimilates formaldehyde by condensing it with ribulose-5-phosphate.
The genetic basis for these pathways involves genes encoding for enzymes such as formaldehyde dehydrogenases and S-formylglutathione hydrolases.
Signaling Pathway for Formaldehyde Resistance
Caption: General pathways for formaldehyde detoxification in bacteria.
Q4: How can I determine if my microbial isolate is resistant to MBO?
A4: The most common method is to determine the Minimum Inhibitory Concentration (MIC) of MBO for your isolate and compare it to a known susceptible reference strain. A significant increase in the MIC value suggests the development of resistance. See the detailed protocol for MIC determination below.
Q5: Are there any synergistic combinations that can be used with MBO to overcome resistance?
A5: Yes, combination therapy can be an effective strategy. Studies have shown that combining certain biocides with antibiotics can result in synergistic activity against resistant bacteria, often reducing the required concentrations of both agents.[4] The optimal combination will depend on the specific microorganism and should be determined experimentally using methods like the checkerboard assay.
Data Presentation
Table 1: Example Minimum Inhibitory Concentration (MIC) Data
| Microorganism | Strain Type | MBO MIC (ppm) | Interpretation |
| Pseudomonas aeruginosa | ATCC 15442 (Susceptible) | 500 | Susceptible |
| Pseudomonas aeruginosa | Environmental Isolate A | 2000 | Reduced Susceptibility |
| Pseudomonas aeruginosa | Environmental Isolate B | >4000 | Resistant |
| Staphylococcus aureus | ATCC 6538 (Susceptible) | 250 | Susceptible |
| Mycobacterium immunogenum | Field Isolate | >3000 | Tolerant |
Note: These are example values. Actual MICs should be determined experimentally.
Experimental Protocols
Protocol for Preparation and Verification of MBO Working Solutions
-
Materials:
-
3,3'-methylenebis[5-methyloxazolidine] concentrate
-
Sterile deionized water or appropriate solvent
-
Sterile glassware
-
Analytical balance
-
-
Procedure:
-
Calculate the required volume of MBO concentrate to achieve the desired stock solution concentration (e.g., 10,000 ppm).
-
In a sterile container, accurately weigh or measure the calculated amount of MBO concentrate.
-
Add the sterile solvent to the desired final volume and mix thoroughly.
-
Prepare fresh working solutions by diluting the stock solution immediately before each experiment to minimize hydrolysis.
-
If possible, verify the concentration of the stock solution using an appropriate analytical method (e.g., HPLC).
-
Protocol for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the broth microdilution method.
-
Materials:
-
Sterile 96-well microtiter plates
-
MBO stock solution
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Microbial culture in the logarithmic growth phase, adjusted to a 0.5 McFarland standard.
-
Sterile multichannel pipette
-
-
Procedure:
-
Dispense 50 µL of sterile broth into each well of the 96-well plate.
-
Add 50 µL of the MBO stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 50 µL from the last well. This will create a gradient of MBO concentrations.
-
Prepare the microbial inoculum by diluting the 0.5 McFarland suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 50 µL of the diluted microbial inoculum to each well.
-
Include a positive control (broth + inoculum, no MBO) and a negative control (broth only) on each plate.
-
Incubate the plates at the optimal temperature for the test microorganism for 18-24 hours.
-
The MIC is the lowest concentration of MBO that completely inhibits visible growth of the microorganism.[7][8]
-
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. Extensively and multidrug-resistant bacterial strains: case studies of antibiotics resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Formaldehyde Stress Responses in Bacterial Pathogens | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 4. Synergistic activity of biocides and antibiotics on resistant bacteria from organically produced foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic Antibacterial Activity of Designed Trp-Containing Antibacterial Peptides in Combination With Antibiotics Against Multidrug-Resistant Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. litfl.com [litfl.com]
How to improve the compatibility of MBO in oil-based cutting fluids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals incorporating 4-methyl-1-pentene (MBO) into oil-based cutting fluid formulations.
Frequently Asked Questions (FAQs)
Q1: What is MBO and why consider it for cutting fluids?
A1: MBO, or 4-methyl-1-pentene, is a branched olefin. In the context of cutting fluids, it may be explored for its potential to modify fluid viscosity, improve lubricity under certain conditions, or act as a co-solvent for other additives. Its compatibility with base oils is a key consideration for successful formulation.
Q2: Is MBO soluble in common oil-based cutting fluid base oils?
A2: MBO is generally soluble in hydrocarbon-based solvents such as petroleum ether and is miscible with other olefins. While direct solubility data in specific cutting fluid base oils is limited, its polymer, poly(4-methyl-1-pentene), is known to be soluble in mineral oil at elevated temperatures, suggesting good solubility for MBO itself.
Q3: What are the initial signs of incompatibility when adding MBO to my formulation?
A3: Initial signs of incompatibility can include:
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Phase Separation: The fluid separates into distinct layers, indicating poor miscibility.
-
Cloudiness or Haze: The fluid loses its clarity, suggesting the formation of fine dispersions or insolubility.
-
Precipitation: Solid particles form and settle out of the fluid.
-
Significant Change in Viscosity: A drastic increase or decrease in viscosity that is not proportional to the addition of MBO can indicate undesirable interactions.
Q4: Can MBO affect the stability of a cutting fluid emulsion?
A4: Yes, the introduction of any new component can disrupt the delicate balance of an emulsion. MBO could potentially alter the required Hydrophile-Lipophile Balance (HLB) of the surfactant system, leading to emulsion instability (e.g., creaming, sedimentation, or coalescence).
Q5: How might MBO interact with other additives in the cutting fluid?
A5: The interaction of MBO, an unsaturated hydrocarbon, with other additives is a critical consideration. Of particular note are extreme pressure (EP) additives. Some sulfur-based EP additives can be corrosive, and the presence of olefins could potentially influence these corrosive tendencies. It is essential to conduct compatibility and performance testing when incorporating MBO into a formulation with a comprehensive additive package.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with MBO in oil-based cutting fluids.
| Problem | Potential Causes | Troubleshooting Steps |
| Phase Separation or Cloudiness After Adding MBO | 1. Poor solubility of MBO in the base oil. 2. Disruption of the existing formulation's stability. 3. Temperature-dependent solubility. | 1. Select a suitable co-solvent: Introduce a co-solvent that is miscible with both MBO and the base oil. 2. Adjust the surfactant system: If working with an emulsion, re-evaluate the HLB of the surfactant package. A blend of non-ionic and anionic surfactants may be necessary. 3. Evaluate at different temperatures: Determine if the incompatibility is temperature-dependent. |
| Unexpected Change in Fluid Viscosity | 1. Chemical reaction between MBO and other components. 2. Polymerization of MBO under certain conditions (e.g., heat, presence of catalysts). | 1. Conduct a viscosity test (ASTM D445): Accurately measure the kinematic viscosity before and after adding MBO. 2. Analyze for chemical changes: Use analytical techniques like Fourier-transform infrared spectroscopy (FTIR) to check for the formation of new chemical species. |
| Increased Corrosion on Metal Surfaces | 1. Interaction between MBO and sulfur- or chlorine-based EP additives, potentially increasing their reactivity. 2. Degradation of corrosion inhibitors. | 1. Perform a copper strip corrosion test (ASTM D130): This will assess the corrosivity of the new formulation towards copper.[1][2][3][4][5] 2. Evaluate different EP additives: Test alternative EP additives that may be more compatible with olefins. 3. Incorporate a metal deactivator: These additives can passivate metal surfaces and reduce corrosion. |
| Reduced Emulsion Stability | 1. Alteration of the required HLB of the emulsifier system. 2. Competitive adsorption of MBO at the oil-water interface. | 1. Conduct an emulsion stability test (ASTM D1401): This will quantify the stability of the emulsion.[6] 2. Optimize the surfactant package: Experiment with different emulsifiers and their concentrations to find a stable formulation. The use of a combination of primary and secondary emulsifiers is often beneficial. |
| Change in Fluid pH | 1. Oxidation of MBO or other components, leading to the formation of acidic byproducts. 2. Interaction with alkaline additives. | 1. Measure the pH of the fluid: Use a pH meter or pH test strips. For oil-based fluids, a special procedure involving water extraction may be necessary.[7][8][9] 2. Incorporate antioxidants: Antioxidants can inhibit the oxidation process and maintain pH stability. |
Experimental Protocols
Kinematic Viscosity Measurement (Based on ASTM D445)
Objective: To determine the kinematic viscosity of the cutting fluid.
Apparatus:
-
Calibrated glass capillary viscometer
-
Constant temperature water bath
-
Stopwatch
-
Pipettes
-
Cleaning solvents (e.g., petroleum ether, acetone)
Procedure:
-
Select a viscometer with a capillary size appropriate for the expected viscosity of the fluid.
-
Ensure the viscometer is clean and dry.
-
Charge the viscometer with the sample by inverting the tube and immersing the end into the sample. Draw the liquid up to the fill line, ensuring no air bubbles are present.
-
Place the viscometer in the constant temperature bath, ensuring it is vertical.
-
Allow the sample to equilibrate to the bath temperature (typically 40°C or 100°C) for at least 30 minutes.
-
Using suction, draw the sample up through the capillary to a point above the upper timing mark.
-
Release the suction and allow the sample to flow freely down the capillary.
-
Start the stopwatch as the meniscus of the sample passes the upper timing mark and stop it as it passes the lower timing mark.
-
Repeat the measurement. The two timings should agree within the specified repeatability of the method.
-
Calculate the kinematic viscosity by multiplying the average flow time by the viscometer calibration constant.
Data Presentation:
| Sample | Temperature (°C) | Flow Time 1 (s) | Flow Time 2 (s) | Average Flow Time (s) | Viscometer Constant (cSt/s) | Kinematic Viscosity (cSt) |
| Base Fluid | 40 | |||||
| Base Fluid + X% MBO | 40 |
Copper Strip Corrosion Test (Based on ASTM D130)
Objective: To assess the corrosiveness of the cutting fluid towards copper.[1][2][3][4][5]
Apparatus:
-
Copper strips (meeting ASTM specifications)
-
Polishing materials (silicon carbide paper of various grits)
-
Test tubes
-
Water bath or heating block
-
ASTM Copper Strip Corrosion Test Standard color chart
-
Forceps
-
Cleaning solvent (e.g., isooctane)
Procedure:
-
Prepare a copper strip by polishing it with silicon carbide paper until a smooth, reflective surface is achieved.
-
Clean the polished strip with a volatile solvent and allow it to dry.
-
Place the polished strip into a clean test tube.
-
Add 30 mL of the cutting fluid sample to the test tube, ensuring the strip is fully submerged.
-
Stopper the test tube and place it in a water bath or heating block at a specified temperature (e.g., 100°C) for a specified time (e.g., 3 hours).
-
After the test period, remove the test tube and allow it to cool.
-
Carefully remove the copper strip with forceps, wash it with a clean solvent, and allow it to dry.
-
Compare the appearance of the test strip to the ASTM Copper Strip Corrosion Test Standard color chart and assign a classification.
Data Presentation:
| Sample | Test Temperature (°C) | Test Duration (hours) | ASTM Corrosion Classification |
| Base Fluid | 100 | 3 | |
| Base Fluid + X% MBO | 100 | 3 |
Emulsion Stability Test (Based on ASTM D1401)
Objective: To determine the ability of the cutting fluid emulsion to separate from water.
Apparatus:
-
Graduated cylinders (100 mL) with stoppers
-
Stirring apparatus with a paddle
-
Constant temperature bath
-
Pipettes
Procedure:
-
Add 40 mL of the sample oil and 40 mL of distilled water to a 100 mL graduated cylinder.
-
Place the cylinder in a constant temperature bath (e.g., 54°C or 82°C) until the contents reach the bath temperature.
-
Insert the stirring paddle to within 25 mm of the bottom of the cylinder.
-
Stir at 1500 rpm for 5 minutes.
-
After stirring, stop the stirrer and record the time.
-
At 5-minute intervals, record the volume of oil, water, and emulsion layers.
Data Presentation:
| Time (minutes) | Oil Layer (mL) | Water Layer (mL) | Emulsion Layer (mL) |
| 5 | |||
| 10 | |||
| 15 | |||
| 30 | |||
| 60 |
pH Measurement of Oil-Based Fluid
Objective: To determine the pH of the oil-based cutting fluid.
Apparatus:
-
pH meter with a glass electrode
-
Separatory funnel
-
Deionized water
-
Beakers
Procedure:
-
In a separatory funnel, mix a known volume of the oil-based cutting fluid with a known volume of neutral deionized water (e.g., a 1:1 ratio).
-
Shake the funnel vigorously for 1 minute to allow any acidic or alkaline components to be extracted into the water phase.
-
Allow the mixture to stand until the oil and water layers have completely separated.
-
Drain the aqueous (water) layer into a clean beaker.
-
Measure the pH of the aqueous layer using a calibrated pH meter. This value represents the pH of the cutting fluid.
Visualizations
References
- 1. panamlubricants.com [panamlubricants.com]
- 2. ASTM D130 Copper Corrosion Testing Provided by Eurofins TestOil - TestOil [testoil.com]
- 3. tamson-instruments.com [tamson-instruments.com]
- 4. ASTM D130 Copper Strip Test Method | Ayalytical [ayalytical.com]
- 5. store.astm.org [store.astm.org]
- 6. m.youtube.com [m.youtube.com]
- 7. files.mtstatic.com [files.mtstatic.com]
- 8. Ph Measurement Method For Hydrocarbon - Refining, Hydrocarbons, Oil, and Gas - Cheresources.com Community [cheresources.com]
- 9. OFI Testing Equipment, Inc. - Newsroom - pH Testing of Drilling Fluids [ofite.com]
Validation & Comparative
Efficacy of MBO (3,3'-methylenebis[5-methyloxazolidine]) Biocide in Comparison to Other Formaldehyde-Releasing Agents: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the biocidal efficacy of 3,3'-methylenebis[5-methyloxazolidine] (MBO) and other prominent formaldehyde-releasing agents. It is intended for researchers, scientists, and professionals in the field of drug development and antimicrobial research. This document synthesizes available experimental data to facilitate an objective comparison of these biocides' performance.
Introduction to Formaldehyde-Releasing Biocides
Formaldehyde-releasing biocides are a class of antimicrobial agents that function by slowly releasing formaldehyde, a potent biocide, over time. This controlled release mechanism provides long-lasting protection against a broad spectrum of microorganisms, including bacteria and fungi. These biocides are integral to various industrial and commercial applications, from preserving metalworking fluids and paints to ensuring the microbial integrity of cosmetics and personal care products. MBO is a notable formaldehyde-releaser known for its effectiveness in controlling microbial growth in aqueous systems.[1][2][3]
Quantitative Efficacy Data
The following tables summarize the available quantitative data on the antimicrobial efficacy of MBO and other selected formaldehyde-releasing biocides. The data is primarily presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a biocide that will inhibit the visible growth of a microorganism.
Table 1: Efficacy of MBO (3,3'-methylenebis[5-methyloxazolidine])
| Microorganism | Concentration (ppm) | Contact Time | Result | Application |
| Planktonic Sulfate-Reducing Bacteria (SRB) | 50 | 30 minutes | Significant reduction | Oilfield |
| Planktonic SRB | 100 | 4 hours | Elimination | Oilfield |
| SRB Biofilm | 100 | 24 hours | Performance against biofilm | Oilfield |
| SRB Biofilm | 300 | 4 hours | Performance against biofilm | Oilfield |
| General Bacteria | 250 | 24 hours | Full biocidal efficacy | Frac Water |
Data sourced from a field trial in the North Sea and other experiments.[4]
Table 2: Efficacy of Bronopol (2-Bromo-2-nitropropane-1,3-diol)
| Microorganism | MIC (µg/mL) |
| Pseudomonas aeruginosa | 12.5-50 |
| Escherichia coli | 12.5-50 |
| Staphylococcus aureus | 12.5-50 |
| Bacillus subtilis | 12.5 |
| Candida albicans | 1600 |
| Aspergillus niger | 3200 |
MIC values indicate a high efficacy against a range of bacteria.[1][5][6]
Table 3: Efficacy of DMDM Hydantoin
| Microorganism | Concentration (%) | Result |
| Staphylococcus aureus | 0.1% | Inhibitory effects |
| Skin microorganisms (pools) | 0.05% | 85% of pools inhibited |
| Skin microorganisms (pools) | 0.1% | Complete inhibition |
DMDM Hydantoin demonstrates broad-spectrum activity against bacteria, yeasts, and molds.[7][8]
Note: Direct comparative studies across a wide range of formaldehyde-releasers with standardized methodologies are limited in the public domain. The presented data is collated from various sources and may not be directly comparable due to differing experimental conditions.
Experimental Protocols
The evaluation of biocide efficacy typically involves standardized methods to determine the agent's ability to inhibit microbial growth (bacteriostatic) or kill microorganisms (bactericidal). Key experimental protocols include:
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a fundamental technique to determine the lowest concentration of a biocide that prevents the visible growth of a microorganism. The broth microdilution method is a common approach:
-
Preparation of Biocide Dilutions: A serial dilution of the biocide is prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., 10^5 CFU/mL).
-
Inoculation: Each well of the microtiter plate containing the biocide dilutions is inoculated with the microbial suspension. Control wells with no biocide (growth control) and no microorganisms (sterility control) are included.
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Incubation: The plate is incubated under optimal growth conditions (e.g., 37°C for 24-48 hours for most bacteria).
-
Observation: The MIC is determined as the lowest concentration of the biocide in which no visible growth (turbidity) is observed.
Time-Kill Assay (Suspension Test)
The time-kill assay evaluates the rate at which a biocide kills a microbial population over time. The ASTM E2315 is a standard guide for this procedure.[9][10][11][12][13]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Exposure: A specified volume of the microbial suspension is added to a predetermined concentration of the biocide solution.
-
Sampling: At defined time intervals (e.g., 30 seconds, 1, 5, 15, 30, and 60 minutes), an aliquot of the mixture is removed.
-
Neutralization: The biocidal activity in the collected aliquot is immediately neutralized by adding it to a validated neutralizing broth. This step is crucial to prevent the biocide from continuing to act after the intended contact time.
-
Enumeration: The number of surviving microorganisms in the neutralized sample is determined by plating serial dilutions onto an appropriate agar medium and incubating.
-
Data Analysis: The log reduction in the microbial population at each time point is calculated compared to the initial inoculum count. A significant reduction (e.g., ≥3-log10 or 99.9% reduction) is typically considered effective.[14]
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating the efficacy of a biocide.
References
- 1. phexcom.com [phexcom.com]
- 2. nbinno.com [nbinno.com]
- 3. Fungicide MBO: 3,3'-Methylenebis(5-methyloxazolidine) - Sinobio Chemistry [sinobiochemistry.com]
- 4. Microbial Control In Oilfield & Fuel Applications | Oilfield Technology [oilfieldtechnology.com]
- 5. Antibacterial action of 2-bromo-2-nitropropane-1,3-diol (bronopol) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. gamutpackaging.com [gamutpackaging.com]
- 8. complifegroup.com [complifegroup.com]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. store.astm.org [store.astm.org]
- 12. microchemlab.com [microchemlab.com]
- 13. img.antpedia.com [img.antpedia.com]
- 14. nelsonlabs.com [nelsonlabs.com]
A Comparative Analysis of Catalytic and Non-Catalytic Methods for the Synthesis of Methyl-Branched Oxindoles
For researchers, scientists, and professionals in drug development, the synthesis of methyl-branched oxindoles (MBOs) is a critical step in the creation of a wide array of potential therapeutic agents. The 3,3-disubstituted oxindole scaffold, particularly with a methyl group at the C3 position, is a privileged structural motif found in numerous bioactive natural products and pharmaceuticals. The choice of synthetic methodology can significantly impact yield, stereoselectivity, and overall efficiency. This guide provides a comparative analysis of prominent catalytic and non-catalytic methods for MBO synthesis, supported by experimental data and detailed protocols to aid in the selection of the most suitable approach for a given research objective.
At a Glance: Catalytic vs. Non-Catalytic MBO Synthesis
| Parameter | Catalytic Methods | Non-Catalytic Methods |
| Stereocontrol | Often high enantioselectivity achievable with chiral catalysts (e.g., organocatalysts, metal complexes). | Generally produces racemic mixtures unless chiral auxiliaries or starting materials are used. |
| Reaction Conditions | Typically milder reaction conditions (temperature, pressure). | Can require harsher conditions, such as strong bases or high temperatures. |
| Yields | Variable, but often high yields can be achieved under optimized conditions. | Yields can be moderate to high, but may be limited by side reactions. |
| Substrate Scope | Can be broad, but may be sensitive to catalyst poisoning or steric hindrance. | Often demonstrates broad substrate compatibility. |
| Atom Economy | Generally higher due to the use of substoichiometric amounts of catalyst. | Can be lower due to the use of stoichiometric reagents and production of byproducts. |
| Cost & Scalability | Catalyst cost can be a factor, but high turnover numbers can make it cost-effective on a large scale. | Reagent costs and waste disposal can be significant, potentially limiting scalability. |
In-Depth Comparison of Synthesis Methodologies
This section delves into specific examples of catalytic and non-catalytic methods for synthesizing MBOs, presenting key quantitative data and outlining the experimental procedures.
Catalytic Approaches
Catalytic methods offer the significant advantage of enabling asymmetric synthesis, providing access to enantiomerically enriched MBOs, which is crucial for pharmacological studies.
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules. For MBOs, domino reactions catalyzed by chiral organic molecules are particularly effective.
Quantitative Data:
| Catalyst | Reactants | Product | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) |
| Chiral Amino-thiocarbamate | 3-Isothiocyanate oxindole, 3-Nitroindole | Polycyclic Spirooxindole | High | High | >95:5 |
Experimental Protocol: Asymmetric Synthesis of Polycyclic Spirooxindoles [1]
A representative procedure involves the reaction of a 3-isothiocyanate oxindole with a 3-nitroindole in the presence of a chiral amino-thiocarbamate catalyst (10 mol%).[1] The reaction is typically carried out in a suitable organic solvent at room temperature. The use of an N-protected 3-isothiocyanate oxindole, such as with a methyl group, has been shown to provide excellent yields and selectivities.[1]
Transition metal catalysis, particularly with palladium, has been successfully employed for the enantioselective synthesis of 3,3-disubstituted oxindoles.
Quantitative Data:
| Catalyst System | Reactants | Product | Yield (%) | Enantiomeric Excess (ee %) |
| Pd(dba)2 / Chiral Phosphoramidite | Olefin, Cyanating Agent | 3-Cyano-3-methyl-oxindole | Good | High |
Experimental Protocol: Pd-Catalyzed Enantioselective Cyanoamidation [2]
The synthesis of chiral 3,3-disubstituted oxindoles can be achieved through the enantioselective cyanoamidation of olefins. A typical reaction involves the combination of a suitable olefin precursor with a cyanating agent in the presence of a palladium catalyst, such as Pd(dba)2, and a chiral phosphoramidite ligand. The reaction is often conducted in a high-boiling point solvent like decalin with an additive such as N,N-dimethylpropylene urea (DMPU) to facilitate the reaction.[2]
Non-Catalytic Approaches
Non-catalytic methods often rely on stoichiometric reagents and well-established reaction mechanisms. While they may lack the stereocontrol of their catalytic counterparts, they can be robust and effective for producing racemic MBOs.
This method involves the generation of an enolate from a 3-acyl-2-oxindole, followed by alkylation. The deacylation step under basic conditions provides a route to 3-substituted oxindoles.
Quantitative Data:
| Base | Electrophile | Product | Yield (%) |
| Triton B | Alkyl Halide | 3-Alkyl-3-fluoro-2-oxindole | Good to Very High |
Experimental Protocol: Base-Promoted Deacylative Alkylation [3]
Starting from a 3-acetyl-3-fluoro-2-oxindole, the enolate is generated in situ using a base such as Triton B (1 equivalent) in a solvent like THF at room temperature.[3] Subsequent addition of an electrophile, for instance, an alkyl halide, leads to the formation of the corresponding 3-alkylated 3-fluoro-2-oxindole in good to very high yields.[3]
A metal-free approach for the synthesis of 3,3-disubstituted oxindoles involves the direct oxidative alkylarylation of N-arylacrylamides.
Quantitative Data:
| Oxidant | Substrate | Product | Yield (%) |
| PhI(OAc)2 | N-methyl-N-phenylmethacrylamide, Cyclohexane | 3-Cyclohexyl-3-methyl-oxindole | 90 |
Experimental Protocol: Metal-Free Oxidative Alkylarylation [4]
The reaction is performed by treating an N-arylacrylamide with an alkane, which can also serve as the solvent, in the presence of an oxidant like (diacetoxy)iodobenzene (PhI(OAc)2). The reaction mixture is heated, for example, to 120°C, to promote the radical-initiated alkylation and subsequent cyclization to yield the 3,3-disubstituted oxindole.[4] The choice of base, such as NaHCO3, can be crucial for achieving high yields.[4]
Visualizing the Synthetic Pathways
To further elucidate the discussed synthetic strategies, the following diagrams illustrate the core transformations in both catalytic and non-catalytic MBO synthesis.
Catalytic MBO Synthesis Pathways
Non-Catalytic MBO Synthesis Pathways
Conclusion
The synthesis of methyl-branched oxindoles can be approached through a variety of catalytic and non-catalytic methods. The choice between these strategies will be dictated by the specific requirements of the target molecule and the overall research goals. For the synthesis of chiral MBOs, essential for the development of stereospecific pharmaceuticals, catalytic methods, particularly asymmetric organocatalysis and transition metal catalysis, are indispensable. These approaches offer high levels of enantiocontrol, often under mild conditions.
Conversely, non-catalytic methods, such as deacylative alkylation and direct oxidative alkylarylation, provide robust and often high-yielding routes to racemic MBOs. These methods can be advantageous when stereochemistry is not a primary concern or for the initial exploration of structure-activity relationships. By carefully considering the comparative data and experimental protocols presented in this guide, researchers can make informed decisions to efficiently access the MBO scaffolds necessary for advancing their drug discovery and development programs.
References
A Comparative Guide to Validated HPLC-DAD Methods for Mebendazole (MBO) Detection in Industrial Samples
This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) methods for the quantification of Mebendazole (MBO) in various pharmaceutical formulations. The information presented is intended for researchers, scientists, and drug development professionals involved in quality control and analytical method development.
Experimental Workflow
The general workflow for validating an HPLC-DAD method for MBO detection involves several key stages, from initial method development to the assessment of its performance and reliability.
Caption: General workflow for HPLC-DAD method validation.
Comparison of Chromatographic Conditions
The selection of appropriate chromatographic conditions is critical for achieving optimal separation and detection of MBO. The following table summarizes the key parameters from three different validated methods.
| Parameter | Method 1[1][2] | Method 2[3][4] | Method 3[5][6] |
| HPLC System | Agilent (India) | Not Specified | Not Specified |
| Column | Agilent C18 (250 x 4.6 mm, 5 µm) | Inertsil ODS-3V C18 (250mm × 4.6mm, 5µm) | Reversed-phase C18 column from Varian |
| Mobile Phase | Acetonitrile: Water (pH 3.0 with orthophosphoric acid) (90:10 v/v) | Methanol: 0.05M Monobasic Potassium Phosphate: Acetonitrile (48:32:20 v/v) | 56% Acetonitrile: 20% Methanol: 23.5% Water: 0.5% Triethylamine (pH 3 with 1.0 M HCl) |
| Flow Rate | 1.0 mL/min | 1.5 mL/min | Not Specified |
| Detection Wavelength | 234 nm | 247 nm | 290 nm |
| Injection Volume | 20 µL | 15 µL | Not Specified |
| Column Temperature | 40°C | 30°C | Not Specified |
| Retention Time | Not Specified | 4.14 min | 3.4 min |
Comparison of Validation Parameters
Method validation is performed to ensure that the analytical procedure is suitable for its intended purpose. The following tables summarize the key validation parameters as per ICH guidelines.
Linearity, LOD, and LOQ
| Parameter | Method 1[1][2] | Method 2[3][4] | Method 3[5][6] |
| Linearity Range | 20-100 µg/mL | 40-60 µg/mL | 1-60 mg/L |
| Correlation Coefficient (r²) | 0.999 | 0.999 | Not Specified |
| Limit of Detection (LOD) | 3.77 µg/mL | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | 12.29 µg/mL | Not Specified | Not Specified |
Accuracy and Precision
| Parameter | Method 1[1] | Method 2[3][4] | Method 3[7] |
| Accuracy (% Recovery) | 97.82 - 99.18% | >99.0% | 99.9 - 100.9% |
| Precision (% RSD) | 0.04402 - 0.1533% | Not Specified | ≤1.4% |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are the protocols for standard and sample preparation from the compared methods.
Method 1: Protocol[1]
-
Standard Solution Preparation: A standard stock solution was prepared by dissolving 10 mg of mebendazole in 50 mL of 0.5 M methanolic hydrochloride, followed by sonication for 15 minutes. The volume was then made up to 100 mL with the same solvent to achieve a concentration of 100 µg/mL.
-
Sample Preparation: Not detailed in the provided abstract.
Method 2: Protocol[3]
-
Standard Solution Preparation: A stock solution of Mebendazole (0.25 mg/mL) was prepared by dissolving 25.0 mg of MBO standard in 10 mL of formic acid, heating at 50°C for 15 minutes, and shaking for 5 minutes. After adding 90 mL of methanol and allowing it to cool, the volume was completed with methanol and filtered.
-
Sample Preparation (Oral Suspension): 25 ml of mebendazole oral suspension (equivalent to 500 mg of mebendazole) was transferred to a 100 ml volumetric flask. 50ml of formic acid were added and heated in a water bath at 50°C for 15 minutes, then shaken by mechanical means for 1 hour. The solution was diluted to volume with water, mixed, and filtered. A series of dilutions with formic acid and the mobile phase were performed before filtration through a 0.5µm filter.
Method 3: Protocol[6]
-
Standard Solution Preparation: Not detailed in the provided abstract.
-
Sample Preparation (Tablets): Ten tablets were pulverized. A quantity equivalent to one tablet (100 mg mebendazole) was dissolved in 10 mL of 10% formic acid in a 100 mL volumetric flask, sonicated for 5 minutes, and diluted to volume with distilled water to a concentration of 1000 mg L-1. The solution was then filtered.
Specificity and Selectivity
Specificity of an analytical method is its ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Method 1: The method was proven to be specific, with no interference from excipients used in the formulation.[1]
-
Method 2: Specificity was determined by conducting forced degradation studies using 3M HCl, 3M NaOH, thermal degradation, hydrogen peroxide, and photodegradation to ensure no interference from impurities at the retention time of the analytical peaks.[3]
-
Method 3: The method was found to be selective, with no interference from common excipients in the analyzed pharmaceutical products.[5]
References
- 1. pharmatutor.org [pharmatutor.org]
- 2. RP-HPLC method development and validation for Quantification of Mebendazole in API and Pharmaceutical Formulations | Semantic Scholar [semanticscholar.org]
- 3. ijpsdronline.com [ijpsdronline.com]
- 4. RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE SIMULTANEOUS DETERMINATION OF MEBENDAZOLE AND THE TWO PRESERVATIVES METHYLPARABEN AND PROPYLPARABEN IN PHARMACEUTICAL ORAL SUSPENSION DOSAGE FORM | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 5. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. researchgate.net [researchgate.net]
The Untapped Potential of Methanobactin: A Proposed Framework for Investigating Synergistic Antimicrobial Effects
A new frontier in antimicrobial research could lie in the synergistic application of methanobactin (MBO), a unique copper-binding compound, with conventional biocides and metals. To date, published research has primarily focused on the role of MBO in copper acquisition and its intrinsic antimicrobial properties against certain Gram-positive bacteria. However, the potential for MBO to act in concert with other antimicrobial agents to enhance their efficacy remains a largely unexplored and promising area of investigation.
This guide provides a proposed experimental framework for researchers, scientists, and drug development professionals interested in exploring the synergistic antimicrobial effects of MBO. In the absence of direct experimental data on this specific topic, we present a comprehensive, albeit hypothetical, approach based on established methodologies for synergy testing. This includes detailed experimental protocols, templates for data presentation, and conceptual diagrams to guide future research.
Proposed Experimental Investigation: A Roadmap
The cornerstone of assessing antimicrobial synergy is the checkerboard assay, a method used to determine the Fractional Inhibitory Concentration (FIC) index. This index quantifies the interaction between two antimicrobial agents.
Experimental Protocol: Checkerboard Assay for MBO Synergy
Objective: To determine the synergistic, additive, indifferent, or antagonistic antimicrobial effects of MBO in combination with other biocides or metals against a target microorganism.
Materials:
-
Methanobactin (MBO), purified
-
Selected biocide (e.g., a quaternary ammonium compound) or metal salt (e.g., AgNO₃, CuSO₄)
-
Target microorganism (e.g., Staphylococcus aureus, a Gram-positive bacterium against which MBO has shown activity)
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density at 600 nm)
Methodology:
-
Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of MBO and the partner biocide/metal in a suitable solvent.
-
Determination of Minimum Inhibitory Concentration (MIC): Before assessing synergy, determine the MIC of MBO and the partner agent individually for the target microorganism using a standard broth microdilution method. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Checkerboard Assay Setup:
-
In a 96-well plate, create a two-dimensional gradient of concentrations of MBO and the partner agent.
-
Along the x-axis, serially dilute the partner biocide/metal.
-
Along the y-axis, serially dilute MBO.
-
Each well will contain a unique combination of concentrations of the two agents.
-
Include control wells with no antimicrobial agents (growth control) and wells with only MBO or the partner agent.
-
-
Inoculation: Inoculate each well with a standardized suspension of the target microorganism (e.g., 5 x 10⁵ CFU/mL).
-
Incubation: Incubate the plates at the optimal growth temperature for the microorganism (e.g., 37°C) for 18-24 hours.
-
Data Collection: After incubation, determine the MIC for each agent in combination by visual inspection of turbidity or by measuring the optical density at 600 nm. The MIC in combination is the lowest concentration of each agent that inhibits growth in a particular well.
-
Calculation of the Fractional Inhibitory Concentration (FIC) Index:
-
Calculate the FIC for each agent:
-
FIC of MBO = (MIC of MBO in combination) / (MIC of MBO alone)
-
FIC of partner agent = (MIC of partner agent in combination) / (MIC of partner agent alone)
-
-
Calculate the FIC index for each combination:
-
FIC Index = FIC of MBO + FIC of partner agent
-
-
-
Interpretation of Results:
-
Synergy: FIC Index ≤ 0.5
-
Additive: 0.5 < FIC Index ≤ 1.0
-
Indifference: 1.0 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
Structuring the Data for Comparison
To facilitate clear comparison and interpretation of the experimental results, all quantitative data should be summarized in a structured table.
| Target Microorganism | Antimicrobial Agent A | Antimicrobial Agent B | MIC of A (alone) | MIC of B (alone) | MIC of A (in combination) | MIC of B (in combination) | FIC of A | FIC of B | FIC Index | Interpretation |
| S. aureus ATCC 29213 | MBO | Biocide X | 16 µg/mL | 4 µg/mL | 4 µg/mL | 0.5 µg/mL | 0.25 | 0.125 | 0.375 | Synergy |
| S. aureus ATCC 29213 | MBO | Metal Y | 16 µg/mL | 8 µg/mL | 8 µg/mL | 2 µg/mL | 0.5 | 0.25 | 0.75 | Additive |
Table 1: Hypothetical results of a checkerboard assay demonstrating the synergistic and additive effects of MBO with a biocide and a metal against Staphylococcus aureus. The presented values are for illustrative purposes only.
Visualizing Workflows and Potential Mechanisms
Diagrams are essential for representing complex experimental workflows and conceptualizing potential mechanisms of action.
While the precise signaling pathways of MBO's antimicrobial action are yet to be elucidated, a potential synergistic mechanism could involve MBO facilitating the entry of another biocide or metal into the bacterial cell.
Future Directions
The investigation into the synergistic antimicrobial effects of methanobactin is a nascent field with significant potential. Future research should aim to:
-
Screen a wide range of biocides and metals in combination with MBO against a diverse panel of pathogenic bacteria and fungi.
-
Elucidate the precise molecular mechanisms underlying any observed synergistic interactions. This could involve studies on membrane permeability, efflux pump inhibition, and the impact on cellular metabolic pathways.
-
Evaluate the toxicity of synergistic MBO combinations in vitro and in vivo to assess their therapeutic potential.
By systematically exploring the synergistic possibilities of MBO, the scientific community may uncover novel and effective strategies to combat the growing threat of antimicrobial resistance.
Cross-reactivity studies of 3,3'-methylenebis[5-methyloxazolidine] in immunoassays
For Researchers, Scientists, and Drug Development Professionals
The integrity of immunoassay results is paramount in research and drug development. A critical factor that can compromise this integrity is the presence of interfering substances, among which preservatives play a significant role. This guide provides a detailed comparison of the potential cross-reactivity of 3,3'-methylenebis[5-methyloxazolidine] (MBO) and other formaldehyde-releasing preservatives in immunoassays, supported by experimental data and detailed protocols.
Introduction to Preservative Interference in Immunoassays
Preservatives are essential for preventing microbial degradation in biological reagents and samples. However, their chemical reactivity can lead to unforeseen interactions with assay components, primarily antibodies and antigens. 3,3'-methylenebis[5-methyloxazolidine] is a biocidal preservative that functions by slowly releasing formaldehyde. It is this released formaldehyde that is the primary cause for concern regarding immunoassay interference.
Formaldehyde is a highly reactive molecule that can modify proteins by reacting with the primary amino groups of amino acids such as lysine, the N-terminal group of proteins, and the side chains of arginine, cysteine, histidine, and tryptophan. These modifications can lead to:
-
Alteration of Antigenic Epitopes: Modification of amino acid residues within an epitope can prevent antibody binding, leading to falsely low or negative results.
-
Antibody Inactivation: Modification of the antigen-binding site (Fab region) or other critical regions of an antibody can reduce its binding affinity and capacity.
-
Induction of Neo-epitopes: The chemical modification of proteins can create new antigenic sites, potentially leading to non-specific binding.
Comparison of Preservatives in Immunoassays
While specific quantitative data on the cross-reactivity of 3,3'-methylenebis[5-methyloxazolidine] in immunoassays is limited in publicly available literature, the effects of its active component, formaldehyde, have been studied. The following table summarizes the comparative effects of different preservatives on an immunoassay for the quantification of Aureoumbra lagunensis, a marine microorganism.
| Preservative | Concentration | Mean Cell Recovery (%) | Standard Deviation |
| Glutaraldehyde | 1% (vol/vol) | 95 | 5 |
| Formalin (Formaldehyde) | 1% (vol/vol) | 88 | 12 |
| Lugol's Iodine | 1% (vol/vol) | 0 | 0 |
Data adapted from Koch et al., Applied and Environmental Microbiology, 2014.
This data indicates that while both glutaraldehyde and formalin (formaldehyde) can impact immunoassay efficacy, formalin shows a higher variability in its effect. Lugol's iodine solution completely inhibited the immunoassay, likely due to its strong oxidizing nature. As a formaldehyde-releasing agent, 3,3'-methylenebis[5-methyloxazolidine] would be expected to have an effect profile similar to that of formalin, dependent on the concentration and rate of formaldehyde release.
Experimental Protocols
To assess the potential interference of a preservative like 3,3'-methylenebis[5-methyloxazolidine] in a specific immunoassay, a validation study is crucial. The following is a general protocol that can be adapted for this purpose.
Protocol: Evaluation of Preservative Interference in ELISA
1. Objective: To determine the effect of a preservative on the accuracy and precision of an ELISA.
2. Materials:
- ELISA kit for the analyte of interest (including coated plates, detection antibody, substrate, and stop solution).
- Analyte standard of known concentration.
- Sample matrix (e.g., serum, plasma, cell culture supernatant) free of the analyte.
- Preservative to be tested (e.g., 3,3'-methylenebis[5-methyloxazolidine]).
- Phosphate-buffered saline (PBS).
- Microplate reader.
3. Experimental Procedure:
4. Acceptance Criteria: The preservative is considered to have no significant interference if the mean percent recovery is within a predefined range (e.g., 80-120%) and the CV is below a certain threshold (e.g., <15%).
Visualizing Experimental Workflows and Signaling Pathways
To better understand the experimental design and the mechanism of interference, the following diagrams are provided.
Caption: Workflow for evaluating preservative interference in an ELISA.
Caption: How MBO can lead to immunoassay interference.
Conclusion and Recommendations
The use of formaldehyde-releasing preservatives such as 3,3'-methylenebis[5-methyloxazolidine] warrants careful consideration in the context of immunoassays. The released formaldehyde has the potential to modify key protein reagents, leading to inaccurate results. When the use of such preservatives is unavoidable, it is imperative to conduct a thorough validation study to quantify their effect on the specific immunoassay being used.
For critical applications, it is advisable to explore alternative preservatives with lower chemical reactivity towards proteins. If a formaldehyde-releasing preservative must be used, the lowest effective concentration should be determined and its impact on the assay performance carefully monitored over time, as the release of formaldehyde can be gradual. By understanding the potential for cross-reactivity and implementing rigorous validation protocols, researchers can ensure the reliability and accuracy of their immunoassay data.
Preserving Performance: A Comparative Guide to MBO Alternatives in Metalworking Fluids
For researchers and formulation scientists in the metalworking industry, the preservation of water-miscible fluids against microbial contamination is a critical challenge. While Methylenebis(5-methyloxazolidine) (MBO), a formaldehyde-releasing biocide, has been a common choice, regulatory pressures and health concerns are driving the search for effective alternatives. This guide provides an objective comparison of the performance of various non-MBO biocides, supported by experimental data, to aid in the selection of suitable preservation strategies.
The ideal biocide for a metalworking fluid (MWF) should exhibit broad-spectrum activity at low concentrations, be stable and compatible with the fluid's formulation, and pose minimal risk to human health and the environment.[1] This guide evaluates several classes of MBO alternatives against these criteria, presenting quantitative data where available to facilitate a data-driven approach to formulation.
Performance Comparison of MBO Alternatives
The selection of a biocide is a multifactorial decision. The following tables summarize the performance of key alternatives to MBO based on their antimicrobial efficacy and chemical stability.
Table 1: Antimicrobial Efficacy of MBO Alternatives
The minimum inhibitory concentration (MIC) is a key metric for evaluating the efficacy of a biocide, representing the lowest concentration that prevents visible microbial growth. The following data, derived from a study on synthetic metalworking fluid, compares the MICs of different biocide classes against common MWF contaminants.[2]
| Biocide Class | Active Ingredient/Product | Test Organism | MIC in Synthetic MWF (ppm) |
| Isothiazolinone | Kathon™ (CMIT/MIT) | Pseudomonas fluorescens | 20 |
| Mycobacterium immunogenum | 600 | ||
| Phenolic | Preventol® (o-phenylphenol) | Pseudomonas fluorescens | 1,000 |
| Mycobacterium immunogenum | >5,000 | ||
| Formaldehyde-Releaser | Grotan® (HHT) | Pseudomonas fluorescens | 4,000 |
| Mycobacterium immunogenum | >5,000 | ||
| Formaldehyde-Releaser | Bioban™ (oxazolidine blend) | Pseudomonas fluorescens | 4,000 |
| Mycobacterium immunogenum | >5,000 |
Note: Lower MIC values indicate higher efficacy.
It is noteworthy that M. immunogenum, a species implicated in hypersensitivity pneumonitis in machine workers, shows higher resistance to formaldehyde-releasing biocides compared to the isothiazolinone-based Kathon™.[2] Other formaldehyde-free options like Benzisothiazolinone (BIT) are known for their stability at high pH but can have efficacy gaps against Pseudomonas species.[3]
Table 2: Chemical Stability of Fungicides in MWF Concentrate
The stability of a biocide within the metalworking fluid concentrate is crucial for ensuring its long-term efficacy. The following data compares the stability of n-butyl-1,2-benzisothiazolin-3-one (BBIT) with other common fungicides in a semi-synthetic MWF concentrate at elevated temperatures.
| Fungicide | Active Ingredient | % Active Remaining after 12 weeks at 40°C |
| Isothiazolinone | BBIT | 95% |
| Carbamate | IPBC | 60% |
| Isothiazolinone | OIT | 75% |
Data adapted from a study by a biocide supplier.
Mechanisms of Action: A Visual Comparison
The mode of action of a biocide influences its efficacy spectrum and potential for microbial resistance. The following diagrams illustrate the differing mechanisms of isothiazolinones and formaldehyde-releasing agents.
Experimental Protocols for Biocide Evaluation
A standardized methodology is crucial for the accurate assessment of biocide performance. The following workflow is based on the ASTM E2275-14 Standard Practice for Evaluating Water-Miscible Metalworking Fluid Bioresistance and Antimicrobial Pesticide Performance.[2][3][4]
Detailed Methodology: ASTM E2275-14
The ASTM E2275-14 standard practice provides a framework for assessing the bioresistance of metalworking fluids.[2][3][4]
-
Preparation of Test Fluids : Prepare end-use dilutions of the metalworking fluid to be tested. This includes a negative control (without the test biocide) and one or more concentrations of the fluid treated with the alternative biocide.
-
Inoculum Preparation : The microbial challenge can be a characterized inoculum (containing known microbial species) or an uncharacterized inoculum (derived from a spoiled metalworking fluid sample). The inoculum should be acclimatized to the metalworking fluid matrix before use.
-
Inoculation : Introduce a specified volume of the microbial inoculum into the test and control fluid samples.
-
Incubation : The inoculated fluids are incubated under conditions that simulate their end-use, which typically involves aeration to mimic circulation in a sump. The duration of the test can range from a short-term "quick kill" evaluation (24-48 hours) to a longer-term preservation test (several weeks).[3] For longer tests, a portion of the fluid may be periodically replaced with fresh fluid to simulate fluid turnover.[3]
-
Sampling and Analysis : At predetermined intervals, samples are drawn from each test container. The microbial population is then enumerated using methods such as standard plate counts or ATP (adenosine triphosphate) measurement to determine the number of viable microorganisms.
-
Evaluation : The performance of the biocide is determined by comparing the microbial growth in the treated samples to that in the negative control. A significant reduction in the microbial population in the treated samples indicates effective preservation.
Conclusion
The move away from MBO necessitates a thorough evaluation of alternative biocides for the preservation of metalworking fluids. Isothiazolinones, such as CMIT/MIT and BBIT, demonstrate high efficacy against a broad spectrum of microorganisms, including challenging species like Mycobacterium immunogenum.[2] Phenolic compounds and other non-formaldehyde chemistries also offer viable alternatives, though their performance can be more formulation-dependent.
A systematic approach to evaluation, utilizing standardized test methods like ASTM E2275, is essential for selecting the most appropriate MBO alternative.[2][3][4] By considering the quantitative performance data, chemical stability, and mechanism of action, researchers and formulators can develop robust and reliable metalworking fluids that meet both performance and regulatory requirements.
References
Comparative study on the biodegradability of different oxazolidine compounds
For Researchers, Scientists, and Drug Development Professionals
Oxazolidines, a class of heterocyclic organic compounds, find diverse applications across industries, from their use as intermediates in pharmaceutical synthesis to their role as curing agents in coatings and as biocides in metalworking fluids. Their environmental fate, particularly their biodegradability, is a critical aspect of their overall safety and sustainability profile. This guide provides a comparative study on the biodegradability of different oxazolidine compounds, supported by experimental data, to aid in the selection of more environmentally benign alternatives.
Comparative Biodegradability Data
The biodegradability of oxazolidine compounds is significantly influenced by their chemical structure. A key degradation mechanism is the initial hydrolysis of the oxazolidine ring, which is often followed by the microbial degradation of the resulting products. The following table summarizes the available biodegradability data for two representative oxazolidine compounds.
| Compound Name | Chemical Structure | Biodegradation Test Method | Biodegradation Rate | Classification |
| 3,3'-Methylenebis[5-methyloxazolidine] | ![]() | OECD Test Guideline 301B (CO2 Evolution Test) | 89.8% after 28 days[1][2] | Readily Biodegradable |
| 4,4-Dimethyl-1,3-oxazolidine | ![]() | Hydrolysis followed by biodegradation of products | Rapidly hydrolyzes to 2-amino-2-methyl-1-propanol and formaldehyde. A polymer containing 2-amino-2-methyl-1-propanol showed up to 65% degradation in 28 days[3]. Formaldehyde is known to be readily biodegradable. | Expected to be readily biodegradable |
Experimental Protocols
The assessment of ready biodegradability is typically conducted following standardized guidelines established by the Organisation for Economic Co-operation and Development (OECD). The most commonly employed methods are outlined in the OECD 301 series.
OECD Test Guideline 301B: CO₂ Evolution Test (Modified Sturm Test)
This method is used to determine the ultimate biodegradability of an organic compound in an aerobic aqueous medium.
Principle: A solution or suspension of the test compound in a mineral medium is inoculated with microorganisms from a mixed population (e.g., activated sludge from a wastewater treatment plant) and incubated under aerobic conditions in the dark or diffuse light for 28 days. The amount of carbon dioxide evolved from the biodegradation of the test substance is measured and is expressed as a percentage of the theoretical maximum CO₂ (ThCO₂) that could be produced from the complete oxidation of the compound.
Procedure:
-
Test Setup: The test is conducted in flasks containing the mineral medium, the inoculum, and the test substance. Control flasks containing only the inoculum and reference flasks with a readily biodegradable substance (e.g., sodium benzoate) are run in parallel.
-
Incubation: The flasks are incubated at a constant temperature (typically 20-24°C) with continuous stirring or shaking.
-
CO₂ Measurement: A stream of CO₂-free air is passed through the test suspension, and the evolved CO₂ is trapped in a solution of barium hydroxide or sodium hydroxide. The amount of CO₂ produced is determined by titrating the remaining hydroxide solution or by measuring the total inorganic carbon.
-
Data Analysis: The percentage of biodegradation is calculated based on the amount of CO₂ produced relative to the theoretical maximum. A compound is considered "readily biodegradable" if it reaches a biodegradation level of at least 60% of the ThCO₂ within a 10-day window during the 28-day test period[4].
Degradation Pathways and Experimental Workflow
The degradation of oxazolidine compounds in the environment is a multi-step process that typically begins with an abiotic reaction followed by microbial metabolism.
Generalized Degradation Pathway of Oxazolidines
The initial and often rate-determining step in the degradation of many oxazolidines is the hydrolysis of the heterocyclic ring. This reaction is catalyzed by water and can be influenced by pH. The hydrolysis breaks the C-O and C-N bonds of the ring, releasing an aldehyde (or ketone) and a β-amino alcohol. These smaller, more labile molecules are then typically available for microbial degradation.
Caption: Generalized degradation pathway of oxazolidine compounds.
Experimental Workflow for Biodegradability Testing
The workflow for assessing the ready biodegradability of a chemical according to OECD 301 guidelines involves a series of well-defined steps, from the preparation of the test system to the final analysis and interpretation of the results.
Caption: Experimental workflow for OECD 301 biodegradability testing.
References
- 1. oecd.org [oecd.org]
- 2. pubdata.leuphana.de [pubdata.leuphana.de]
- 3. Synthesis and characterization of a biodegradable polyaspartic acid/2-amino-2-methyl-1-propanol graft copolymer and evaluation of its scale and corrosion inhibition performance - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. dick-blick.com [dick-blick.com]
Efficacy of Benzothiazole Derivatives Against Pseudomonas aeruginosa: A Comparative Guide
This guide provides a comparative analysis of the efficacy of benzothiazole derivatives against Pseudomonas aeruginosa, a notable opportunistic pathogen known for its resistance to multiple antimicrobial agents. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a consolidated view of experimental data and methodologies.
Comparative Efficacy of Benzothiazole Derivatives
The antibacterial activity of various benzothiazole derivatives against P. aeruginosa has been evaluated in several studies. The following tables summarize the quantitative data, comparing the efficacy of these compounds to standard antibiotics.
Table 1: Minimum Inhibitory Concentration (MIC) of Benzothiazole Derivatives against P. aeruginosa
| Compound Class | Specific Derivative | MIC (µg/mL) | Reference Antibiotic | MIC (µg/mL) |
| Benzothiazole-Isatin | Compound 41c | 6.2 | Ciprofloxacin | 12.5 |
| Amino-benzothiazole Schiff base | Compounds 46a, 46b | 15.62 | Ciprofloxacin | 15.62 |
| Thiazolidin-4-one Benzothiazole | Compounds 8a, 8b, 8c, 8d | 90-180 | Streptomycin | 50-100 |
| Nitro-substituted Benzothiazole | Compounds N-01, K-06, K-08 | 50-100 µg/mL* | Procaine Penicillin | Standard |
*Note: Data for nitro-substituted benzothiazoles were reported as concentrations tested, showing potent activity, but a precise MIC was not specified in the source.
Table 2: Zone of Inhibition (ZOI) of Benzothiazole Derivatives against P. aeruginosa
| Compound Class | Specific Derivative | Concentration | ZOI (mm) | Reference Antibiotic | ZOI (mm) |
| Benzothiazole with 3-hydroxy-substituted benzene | Compound 6b | Not Specified | 30.00 ± 1.73 | Ampicillin/Amikacin | Standard |
| Benzothiazole-imino-benzoic acid metal complexes | Compounds 175a, 175b | Not Specified | 12-18 | Streptomycin | 8 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of benzothiazole derivatives against P. aeruginosa.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key metric of antibacterial efficacy.
a) Broth Microdilution Method
-
Preparation of Bacterial Inoculum: A fresh culture of P. aeruginosa is grown to a logarithmic phase, and its turbidity is adjusted to a 0.5 McFarland standard. This standardized suspension is then diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) to the desired inoculum concentration.
-
Serial Dilution of Test Compounds: The benzothiazole derivatives and reference antibiotics are serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
b) Agar Dilution Method
-
Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a different concentration of the test compound.
-
Inoculum Preparation: A standardized suspension of P. aeruginosa is prepared as in the broth microdilution method.
-
Inoculation: A small volume of the bacterial suspension is spotted onto the surface of each agar plate.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound on which no bacterial colonies are observed.
Agar Disk Diffusion (Kirby-Bauer) Test
This method assesses the susceptibility of bacteria to antimicrobials by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.
-
Inoculation of Agar Plate: A sterile swab is dipped into a standardized bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.
-
Application of Disks: Sterile paper disks impregnated with known concentrations of the benzothiazole derivatives and reference antibiotics are placed on the agar surface.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Measurement of Zone of Inhibition: The diameter of the clear zone around each disk, where bacterial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the bacterium to the compound.
Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the ability of a compound to inhibit the formation of biofilms.
-
Biofilm Formation: A standardized bacterial suspension is added to the wells of a 96-well plate and incubated to allow for biofilm formation. Test compounds are added at various concentrations to assess their inhibitory effect.
-
Washing: After incubation, the planktonic (free-floating) bacteria are removed by gently washing the wells with a buffer solution (e.g., PBS).
-
Staining: The remaining biofilm is stained with a 0.1% crystal violet solution for 15-30 minutes.
-
Washing and Solubilization: Excess stain is washed away, and the plate is allowed to dry. The crystal violet that has stained the biofilm is then solubilized with a solvent such as 30% acetic acid or ethanol.
-
Quantification: The absorbance of the solubilized crystal violet is measured using a spectrophotometer (e.g., at 590 nm). A lower absorbance in the presence of the test compound indicates inhibition of biofilm formation.
Mechanism of Action: Targeting Key Signaling Pathways
Recent studies have elucidated that certain benzothiazole derivatives exert their antibacterial and antibiofilm effects against P. aeruginosa by targeting specific signaling pathways crucial for virulence and survival.
Inhibition of the Gac/Rsm Two-Component System
The Gac/Rsm system is a key global regulatory pathway in P. aeruginosa that controls the expression of virulence factors and biofilm formation. Some benzothiazole derivatives have been shown to interfere with this system, leading to a reduction in pathogenicity.[1]
References
MBO vs. Isothiazolinone Biocides: A Cost-Benefit Analysis for Industrial Applications
A comprehensive comparison of 3,3'-methylenebis(5-methyloxazolidine) (MBO) and isothiazolinone-based biocides reveals a trade-off between cost, performance, and environmental and health considerations. While MBO, a formaldehyde-releasing agent, often presents a lower initial purchase price and robust performance, particularly in high-temperature applications, isothiazolinones offer a broader range of specialized formulations but come with concerns regarding skin sensitization and aquatic toxicity.
For researchers, scientists, and drug development professionals selecting a biocide for industrial applications such as metalworking fluids, water treatment, or material preservation, the choice between MBO and isothiazolinones is not straightforward. This guide provides a detailed comparison of their cost, performance, and safety profiles, supported by available data and experimental methodologies.
Cost Comparison
A direct cost comparison is challenging due to the variety of isothiazolinone formulations and fluctuating market prices. However, available data suggests that MBO can be a more cost-effective option based on purchase price.
| Biocide | Price Information |
| MBO (3,3'-methylenebis(5-methyloxazolidine)) | Sample price of approximately $50 per kilogram .[1] |
| Isothiazolinones (e.g., CMIT/MIT, BIT) | Prices vary significantly based on the specific formulation and supplier. Often sold as synergistic blends.[2][3] |
It is important to note that the true cost of a biocide extends beyond the initial purchase price and includes factors such as the required dosage for effective microbial control, the frequency of re-treatment, and the potential costs associated with managing health and environmental risks.
Performance and Efficacy
The performance of a biocide is a critical factor in its overall value. Both MBO and isothiazolinones are effective against a broad spectrum of microorganisms, but they exhibit different strengths.
MBO is known for its excellent performance in demanding conditions. It demonstrates good high-temperature resistance and provides durable bactericidal and fungicidal properties.[4][5] It is particularly effective in aqueous metalworking fluids and can be used in both concentrated and diluted forms.[6][7]
Isothiazolinones , such as the common combination of Chloromethylisothiazolinone (CMIT) and Methylisothiazolinone (MIT), are highly efficient at low concentrations.[8] However, their stability can be influenced by factors like pH and temperature.[8] For instance, the active component MCI in some isothiazolinone formulations can deplete rapidly at elevated temperatures.[8]
Experimental Protocols
To ensure accurate and reproducible evaluation of biocide efficacy, standardized testing methods are crucial. The following provides an overview of a common experimental protocol for determining the activity of antimicrobial agents incorporated in polymeric or hydrophobic materials.
ASTM E2180: Standard Test Method for Determining the Activity of Incorporated Antimicrobial Agent(s) In Polymeric or Hydrophobic Materials
This method is designed to quantitatively test the effectiveness of antimicrobial agents in flat, hydrophobic materials.
Experimental Workflow:
Key Steps in the Protocol:
-
Preparation of Inoculated Agar Slurry: An agar slurry is prepared and inoculated with a standardized culture of the test microorganism (e.g., Staphylococcus aureus, Pseudomonas aeruginosa).[11][12]
-
Application to Samples: The inoculated agar slurry is spread evenly over the surfaces of both the antimicrobial-treated test samples and the untreated control samples.[11][12]
-
Incubation: The samples are incubated for a specified period, typically 24 hours, under conditions that are optimal for microbial growth.[11][12]
-
Recovery and Plating: After incubation, the surviving microorganisms are recovered from the sample surfaces using a neutralizing broth. Serial dilutions of the broth are then plated onto a suitable growth medium.[12]
-
Enumeration and Calculation: The plates are incubated, and the resulting microbial colonies are counted. The percentage reduction of the microbial population on the treated samples compared to the untreated control is then calculated.[11]
Health and Environmental Considerations
MBO is classified as a formaldehyde-releasing biocide. While effective, this class of biocides is under increasing regulatory scrutiny due to the potential health risks associated with formaldehyde.
Isothiazolinones have been linked to skin sensitization and allergic contact dermatitis.[13] They are also known to be toxic to aquatic organisms, which raises environmental concerns.[13] The stability and degradation of isothiazolinones in the environment are subjects of ongoing research.[8]
Signaling Pathway of Biocidal Action
The primary mechanism of action for isothiazolinone biocides involves the disruption of microbial cellular processes.
Isothiazolinones penetrate the microbial cell wall and cytoplasm, where they react with thiol-containing proteins and enzymes. This interaction disrupts essential metabolic pathways, such as respiration, leading to inhibition of growth and ultimately cell death.[13]
Conclusion
The selection of MBO versus isothiazolinone biocides requires a careful evaluation of multiple factors.
-
MBO may be favored in applications where a lower purchase price and high-temperature stability are primary concerns, provided that the risks associated with formaldehyde release can be effectively managed.
-
Isothiazolinones offer a wide range of formulations and high efficacy at low concentrations. However, their potential for skin sensitization and environmental toxicity must be carefully considered and mitigated.
Ultimately, the optimal choice will depend on the specific application, performance requirements, regulatory constraints, and the user's commitment to managing the associated health and environmental risks. A thorough risk-benefit analysis, considering all these factors, is essential for making an informed decision.
References
- 1. Metalworking Fluids Biocide Mbo 3, 3'-Methylenebis[5-Methyloxazolidine] CAS 66204-44-2 with Wholesale Price Manufacturers & Suppliers – Made-in-China.com [made-in-china.com]
- 2. echemi.com [echemi.com]
- 3. nbinno.com [nbinno.com]
- 4. Biocide MOB 5-methyl-3-[(5-methyl-1,3-oxazolidin-3-yl)methyl]-1,3-oxazolidine (MBO) Price from Supplier Brand SHANGHAI MILLION CHEMICAL LIMITED on Chemsrc.com [chemsrc.com]
- 5. guidechem.com [guidechem.com]
- 6. 3,3'-METHYLENE BIS[5-METHYLOXAZOLIDINE] - Ataman Kimya [atamanchemicals.com]
- 7. glorywh.com [glorywh.com]
- 8. mdpi.com [mdpi.com]
- 9. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 10. idexx.dk [idexx.dk]
- 11. infinitalab.com [infinitalab.com]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 3,3'-Methylenebis[5-methyl-oxazolidine]: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of 3,3'-methylenebis[5-methyl-oxazolidine], a compound commonly used as a biocide and preservative. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to maintain compliance with regulatory standards.
Key Disposal and Safety Information
The following table summarizes crucial data related to the disposal and handling of 3,3'-methylenebis[5-methyl-oxazolidine]. This information is compiled from various safety data sheets (SDS) and should be used in conjunction with your institution's specific protocols and local regulations.
| Parameter | Information | Source |
| Disposal Recommendation | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1] May be sent to an industrial combustion plant.[2][3] | [1][2][3] |
| Waste Code | European Waste Code (EWC): 07 04 04* (wastes from the MFSU of organic plant protection products, wood preserving agents and other biocides; other organic solvents, washing liquids and mother liquors; hazardous waste) | [4] |
| Contaminated Packaging | Containers can be triple rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture packaging to render it unusable and dispose of in a sanitary landfill. Combustible packaging may be incinerated with flue gas scrubbing.[1] Handle contaminated packages in the same way as the substance itself.[3] | [1][3] |
| Spill Containment | Contain spillage with non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and transfer to a suitable, closed container for disposal.[5] | [5] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection.[5][6] In case of inadequate ventilation, wear respiratory protection.[2] | [2][5][6] |
| Environmental Precautions | Do not allow the chemical to enter drains, surface water, or ground water.[2][3][5] Avoid release to the environment.[3][5] | [2][3][5] |
Step-by-Step Disposal Protocol
The following is a generalized, step-by-step protocol for the disposal of 3,3'-methylenebis[5-methyl-oxazolidine] in a laboratory setting. This protocol is a synthesis of information from various safety data sheets. Always consult your institution's Environmental Health and Safety (EHS) department and local regulations for specific requirements.
1. Personal Protective Equipment (PPE) and Preparation:
- Before handling the chemical, ensure you are wearing the appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[5][6]
- Work in a well-ventilated area, preferably within a chemical fume hood.[2]
- Have spill control materials readily available.[5]
2. Waste Collection:
- Collect waste 3,3'-methylenebis[5-methyl-oxazolidine] and any contaminated materials (e.g., absorbent pads from a spill) in a dedicated, properly labeled, and sealed waste container.[1][5]
- The container must be compatible with the chemical and clearly marked with the chemical name and hazard symbols.
3. Handling of Spills:
- In the event of a spill, evacuate non-essential personnel from the area.[1]
- Remove all sources of ignition.[1]
- Contain the spill using a non-combustible absorbent material like vermiculite, sand, or earth.[5]
- Carefully collect the absorbed material and place it into the designated hazardous waste container.[5]
- Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.
4. Disposal of Contaminated Items:
- Any items that have come into direct contact with 3,3'-methylenebis[5-methyl-oxazolidine], such as pipette tips, gloves, and weighing boats, should be considered contaminated and disposed of as hazardous waste.
- For empty containers, triple rinse with a suitable solvent. The rinsate should be collected as hazardous waste.[1] The rinsed container may then be disposed of according to your institution's guidelines for non-hazardous waste, or it may need to be punctured to prevent reuse.[1]
5. Storage and Final Disposal:
- Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.[1]
- Arrange for pickup and disposal by a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[6]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of 3,3'-methylenebis[5-methyl-oxazolidine].
Caption: Logical workflow for the safe disposal of 3,3'-methylenebis[5-methyl-oxazolidine].
References
Navigating the Safe Handling of Oxazolidine, 3,3'-methylenebis[5-methyl-]: A Guide to Personal Protective Equipment
For Immediate Implementation: This document provides essential safety protocols and personal protective equipment (PPE) guidelines for handling Oxazolidine, 3,3'-methylenebis[5-methyl-. Adherence to these procedures is critical for ensuring the safety of all laboratory personnel.
Researchers, scientists, and drug development professionals require clear, actionable information to manage the risks associated with chemical handling. This guide outlines the necessary personal protective equipment, procedural steps, and disposal plans to foster a secure research environment.
Personal Protective Equipment (PPE) Recommendations
The selection of appropriate PPE is the first line of defense against chemical exposure. For Oxazolidine, 3,3'-methylenebis[5-methyl-, a comprehensive approach to personal protection is necessary, covering eye, skin, and respiratory systems.
| PPE Category | Recommended Equipment | Standard/Specification |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield may be required for splash hazards. | Government approved eye/face protection equipment. |
| Hand Protection | Compatible chemical-resistant gloves. Nitrile gloves are a suitable option. Gloves must be inspected for integrity before each use. | EN 374 |
| Skin and Body Protection | A protective suit or lab coat should be worn to prevent skin contact. For extensive handling, fire/flame resistant and impervious clothing is advised. | Not specified in results. |
| Respiratory Protection | A government-approved respirator is necessary when working in areas with inadequate ventilation or when there is a risk of inhaling vapors or mists. | Government approved. |
Operational Plan for PPE Usage
A systematic approach to the use of PPE is crucial for its effectiveness. The following workflow outlines the logical selection and procedural steps for donning and doffing PPE when handling Oxazolidine, 3,3'-methylenebis[5-methyl-.
Detailed Experimental Protocols
Donning Personal Protective Equipment:
-
Hand Hygiene: Begin by washing and drying your hands thoroughly.
-
Protective Clothing: Put on a clean lab coat or a chemical-resistant suit. Ensure it is fully fastened.
-
Respiratory Protection: If the risk assessment indicates a need for respiratory protection, perform a seal check to ensure the respirator fits correctly.
-
Eye and Face Protection: Put on safety glasses or goggles. If a splash hazard exists, also don a face shield.
-
Gloves: Don the appropriate chemical-resistant gloves. Ensure the gloves overlap the cuffs of the lab coat or suit.
Doffing Personal Protective Equipment:
To prevent cross-contamination, remove PPE in the following order:
-
Gloves: Carefully remove gloves by peeling them off from the cuff, turning them inside out. Avoid touching the outer surface with bare hands.
-
Protective Clothing: Remove the lab coat or suit by rolling it down and turning it inside out to contain any contaminants.
-
Eye and Face Protection: Remove eye and face protection from the back to the front.
-
Respiratory Protection: If worn, remove the respirator without touching the front of the mask.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water after removing all PPE.
Disposal Plan
All disposable PPE used when handling Oxazolidine, 3,3'-methylenebis[5-methyl- should be considered contaminated waste.
-
Collection: Place all used gloves, disposable lab coats, and other contaminated items in a designated, labeled hazardous waste container.
-
Storage: Store the waste container in a designated area, away from general laboratory traffic.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, in accordance with local and national regulations.[1][2]
By adhering to these guidelines, researchers can significantly minimize the risks associated with the handling of Oxazolidine, 3,3'-methylenebis[5-methyl-, ensuring a safer laboratory environment for all.5-methyl-, ensuring a safer laboratory environment for all.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


